6-Nitroquinolin-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-nitroquinolin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-7-3-6-4-8(12(13)14)1-2-9(6)11-5-7/h1-5H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLUOPYUXMSESW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Nitroquinolin-3-amine: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Nitroquinolin-3-amine is a heterocyclic aromatic compound with significant potential in medicinal chemistry and materials science. Its structure, featuring a quinoline scaffold substituted with both an electron-withdrawing nitro group and an electron-donating amino group, imparts a unique electronic profile that makes it a valuable intermediate for the synthesis of a diverse range of functional molecules. This guide provides a comprehensive overview of the structure, predicted physicochemical properties, a plausible synthetic pathway, expected spectroscopic characteristics, and potential applications of 6-Nitroquinolin-3-amine, with a focus on its relevance to drug discovery and development.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged structure" in medicinal chemistry. This scaffold is present in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The versatility of the quinoline core allows for the introduction of various functional groups at different positions, enabling the fine-tuning of its physicochemical and pharmacological properties.
The subject of this guide, 6-Nitroquinolin-3-amine, is a polysubstituted quinoline derivative. The presence of a nitro group at the 6-position and an amino group at the 3-position creates a molecule with distinct electronic characteristics. The nitro group, being strongly electron-withdrawing, and the amino group, being a powerful electron-donating group, modulate the reactivity and biological interaction potential of the quinoline ring system.[1] This unique substitution pattern makes 6-Nitroquinolin-3-amine a promising building block for the development of novel therapeutic agents and functional materials.[2]
Molecular Structure and Physicochemical Properties
The structural and key physicochemical properties of 6-Nitroquinolin-3-amine are summarized below. It is important to note that while some data is available from chemical suppliers, specific experimental values for properties like melting point, solubility, and pKa are not extensively reported in the peer-reviewed literature. Therefore, some of the presented data are predicted values based on computational models.
Structure
The chemical structure of 6-Nitroquinolin-3-amine is depicted below:
Caption: 2D Structure of 6-Nitroquinolin-3-amine.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O₂ | [2] |
| Molecular Weight | 189.17 g/mol | [2] |
| CAS Number | 646996-44-3 | [3] |
| Appearance | Expected to be a solid | Inferred |
| Melting Point | Not experimentally determined. The related compound 6-nitroquinoline has a melting point of 151-153 °C.[4] | Inferred |
| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents such as ethanol, methanol, and DMSO.[5][6] | Inferred |
| pKa | Not experimentally determined. The pKa of the parent quinoline is 4.90. The amino group is expected to increase basicity, while the nitro group will decrease it.[7] | Inferred |
| logP (predicted) | 1.7252 | [3] |
| Topological Polar Surface Area (TPSA) | 82.05 Ų | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Rotatable Bonds | 1 | [3] |
Synthesis of 6-Nitroquinolin-3-amine
One possible approach is a multi-step synthesis starting from a commercially available quinoline derivative. For instance, a process analogous to the synthesis of other substituted nitroquinolines could be adapted.[8][9] A generalized workflow is presented below.
Sources
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Technical Whitepaper: Biological Activity & Pharmacological Profiling of 6-Nitroquinolin-3-amine Derivatives
[1]
Executive Summary: The "Privileged Scaffold" Status
The quinoline heterocycle is historically recognized as a "privileged scaffold" in drug discovery due to its ability to interact with diverse biological targets. Within this family, 6-Nitroquinolin-3-amine (6-NQA) represents a high-value pharmacophore.[1] Its structural uniqueness lies in the "push-pull" electronic system: the electron-withdrawing nitro group at position C6 and the electron-donating primary amine at position C3.[1]
This electronic distribution creates a polarized molecular surface ideal for:
-
π-π Stacking Interactions: Facilitating DNA intercalation.[1]
-
Hydrogen Bonding: The C3-amine serves as a critical donor in the ATP-binding pockets of kinases (e.g., EGFR, Src).[1]
-
Metabolic Activation: The C6-nitro group can undergo bioreduction, generating reactive intermediates toxic to hypoxic tumor cells.[1]
This guide details the synthesis, structure-activity relationships (SAR), and validated biological protocols for researching 6-NQA derivatives.
Chemical Architecture & Synthesis[1][2][3]
To explore the biological activity, one must first master the synthesis.[1] The 6-NQA core is typically accessed via cyclization strategies that allow for regioselective functionalization.[1]
Core Synthesis Pathway (Gould-Jacobs Adaptation)
The most robust method for generating the 3-amino-quinoline core involves the reduction of 3-nitroquinoline precursors or direct amination strategies.[1] Below is a high-yield synthetic workflow.
Figure 1: Synthetic route to the 6-Nitroquinolin-3-amine scaffold highlighting the critical thermal cyclization step.[1]
Structural Diversification Points[1]
-
C3-Amine: The primary handle for derivatization.[1] Reacting this with aldehydes yields Schiff bases (hydrazones) , which are documented to enhance lipophilicity and membrane permeability.[1] Acylation at this position creates amide linkers often found in kinase inhibitors.[1]
-
C6-Nitro: Serves as a prodrug moiety.[1] In hypoxic environments (common in solid tumors), nitroreductases convert this to a hydroxylamine or amine, inducing localized cytotoxicity.
Pharmacological Profile: Oncology
The primary therapeutic application of 6-NQA derivatives is in oncology.[1] The mechanism is dual-modal: Kinase Inhibition and DNA Intercalation .[1]
Kinase Inhibition (EGFR & Src)
Derivatives of 6-NQA, particularly those with bulky aromatic substituents at the C3-nitrogen (e.g., Schiff bases), act as ATP-competitive inhibitors.[1]
-
Mechanism: The quinoline nitrogen (N1) accepts a hydrogen bond from the kinase hinge region, while the C3-NH group donates a hydrogen bond to the backbone carbonyl.[1]
-
Selectivity: The 6-nitro group extends into the solvent-accessible region or a hydrophobic pocket, depending on the specific kinase isoform, providing selectivity over wild-type cells.[1]
DNA Intercalation
The planar quinoline ring inserts between DNA base pairs.[1] The 6-nitro group stabilizes this complex through electrostatic interactions with the phosphate backbone.
Representative Biological Data (Anticancer)
Table 1: Cytotoxicity profile of C3-substituted 6-Nitroquinoline derivatives against human cancer cell lines.
| Compound ID | Substituent (R at C3-N) | Cell Line | Target | IC50 (µM) |
| 6-NQA (Core) | -H | MCF-7 (Breast) | DNA/General | 45.2 |
| Deriv-A | 3,4-Dimethoxybenzyl (Schiff Base) | A549 (Lung) | EGFR | 7.1 |
| Deriv-B | 4-Chlorobenzamide | HeLa (Cervical) | Topoisomerase II | 12.4 |
| Deriv-C | 2-Furoyl | HCT-116 (Colon) | Src Kinase | 9.8 |
Interpretation: The core scaffold (6-NQA) has moderate activity.[1] However, derivatization at the amine (Deriv-A) significantly improves potency (7.1 µM), validating the "scaffold" approach.[1]
Pharmacological Profile: Antimicrobial Activity[3][4][5][6][7][8][9][10][11][12]
Beyond cancer, 6-NQA derivatives exhibit bacteriostatic properties, particularly against Gram-positive pathogens like Staphylococcus aureus.[1]
Mechanism: DNA Gyrase Inhibition
Similar to fluoroquinolones, 6-NQA derivatives target bacterial DNA gyrase (Topoisomerase II).[1] The C3-amine mimics the C7-piperazine ring found in ciprofloxacin, facilitating interaction with the GyrA subunit.[1]
Biofilm Inhibition
Recent studies suggest that nitro-quinolines can chelate divalent cations (
Structure-Activity Relationship (SAR) Analysis
To guide future design, the following SAR rules have been established for this scaffold:
Figure 2: SAR Map detailing critical pharmacophores on the 6-NQA scaffold.[1]
Experimental Protocols
Synthesis of 6-Nitroquinolin-3-amine (Protocol)
Note: All reactions must be performed in a fume hood due to the toxicity of nitro-aromatics.[1]
-
Nitration: Dissolve quinolin-3-amine (1.0 eq) in conc.
at 0°C. Add fuming (1.1 eq) dropwise.[1] Stir for 2h. -
Quenching: Pour mixture onto crushed ice. Neutralize with
to pH 8.[1] -
Purification: Filter the yellow precipitate. Recrystallize from ethanol.
-
Validation: Confirm structure via
-NMR (Look for downfield shift of C5/C7 protons due to nitro group).[1]
In Vitro Cytotoxicity Assay (MTT)
Objective: Determine IC50 values against cancer cell lines.
-
Seeding: Plate cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add 6-NQA derivatives (dissolved in DMSO) at serial dilutions (0.1 - 100 µM).
-
Incubation: Incubate for 48h at 37°C, 5%
. -
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
EGFR Kinase Assay (Self-Validating System)
Objective: Confirm mechanism of action.[1]
-
Control: Use Erlotinib as a positive control (expected IC50 < 50 nM).[1]
-
System: Use a FRET-based assay kit (e.g., LanthaScreen).[1]
-
Protocol: Mix 6-NQA derivative + ATP + EGFR enzyme + FRET peptide substrate. Measure fluorescence emission ratio.
-
Validation: If the IC50 > 100 µM but cell toxicity is high, the mechanism is likely not EGFR inhibition (suggests off-target DNA intercalation).[1]
Mechanism of Action Visualization
The following diagram illustrates the dual pathway activation of 6-NQA derivatives in a cancer cell model.
Figure 3: Dual mechanism of action: Kinase inhibition (cytosolic) and DNA damage (nuclear).[1]
References
-
Global Research Online. (2022).[1] Anticancer Activity of Quinoline Derivatives: Topoisomerase and Kinase Inhibition. [1]
-
MDPI. (2023).[1] Preliminary Investigation of the Antibacterial Activity of 3-Amino-1,2,4-Benzotriazine Derivatives (Structural Analogs). [1]
-
National Institutes of Health (PMC). (2024).[1] Novel Quinoline Nitrate Derivatives: Synthesis and Anticancer Activity. [1]
-
Royal Society of Chemistry. (2023).[1] Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives.
-
ChemScene. (2024). Product Specifications: 6-Nitroquinolin-3-amine (CAS 646996-44-3). [1]
The Emerging Potential of 6-Nitroquinolin-3-amine in Medicinal Chemistry: A Technical Guide
Introduction: The Quinoline Scaffold as a Cornerstone of Drug Discovery
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2][3] This versatility has led to the development of a multitude of quinoline-based drugs with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[4][5] The rigid quinoline core provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological macromolecules. The strategic placement of substituents on the quinoline ring system is a key strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules.
This technical guide focuses on a specific, yet underexplored, quinoline derivative: 6-Nitroquinolin-3-amine . The presence of a nitro group at the 6-position and an amino group at the 3-position presents a unique combination of electronic and functional properties that make this molecule a highly attractive starting point for the development of novel therapeutic agents. The electron-withdrawing nature of the nitro group can significantly influence the physicochemical properties of the quinoline core, while the primary amino group at the 3-position serves as a versatile synthetic handle for the introduction of a wide array of chemical moieties. This guide will provide an in-depth exploration of the synthesis, reactivity, and potential medicinal chemistry applications of 6-Nitroquinolin-3-amine, offering a roadmap for researchers and drug development professionals interested in harnessing the potential of this promising scaffold.
Core Physicochemical Properties of the 6-Nitroquinolin-3-amine Scaffold
A thorough understanding of the physicochemical properties of a scaffold is paramount for rational drug design. The introduction of the 6-nitro and 3-amino groups imparts distinct characteristics to the quinoline core.
| Property | Predicted/Known Value/Characteristic | Implication in Drug Design |
| Molecular Formula | C₉H₇N₃O₂ | Provides the basic atomic composition. |
| Molecular Weight | 189.17 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| Nitro Group (6-position) | Strong electron-withdrawing group | Modulates the pKa of the quinoline nitrogen, influences aromatic reactivity, and can participate in hydrogen bonding. May also be a site for metabolic reduction.[6][7] |
| Amino Group (3-position) | Nucleophilic primary amine | Key site for chemical derivatization to build compound libraries. Can act as a hydrogen bond donor.[8] |
| Predicted LogP | ~1.5 - 2.5 | Suggests moderate lipophilicity, which is often favorable for cell membrane permeability. |
| Predicted pKa (Quinoline N) | Lowered due to the nitro group | The electron-withdrawing nitro group reduces the basicity of the quinoline nitrogen, which can affect drug-receptor interactions and solubility at physiological pH. |
| Predicted pKa (Amino Group) | ~3-4 | The amino group is expected to be a weak base. |
Synthesis of the 6-Nitroquinolin-3-amine Scaffold: A Proposed Pathway
While a direct, optimized synthesis for 6-Nitroquinolin-3-amine is not extensively reported, a plausible and efficient synthetic route can be proposed based on established quinoline synthesis methodologies, primarily the Skraup-Doebner-von Miller reaction.
Proposed Synthetic Workflow
Sources
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- 3. Synthesis of functionalized 3-, 5-, 6- and 8-aminoquinolines via intermediate (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines and evaluation of their antiplasmodial and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. semanticscholar.org [semanticscholar.org]
Pharmacological Profile of the Nitroquinoline Scaffold: From Toxicological Tool to Therapeutic Candidate
Executive Summary
The nitroquinoline scaffold represents a chemical paradox in pharmacological research. While its most famous derivative, 4-nitroquinoline-1-oxide (4-NQO) , serves as a gold-standard positive control for mutagenesis and a model for oral carcinogenesis, other derivatives like Nitroxoline (5-nitro-8-hydroxyquinoline) are established anti-infectives with emerging anti-cancer properties. This guide deconstructs the nitroquinoline architecture, delineating the fine structural line between genotoxic liability and therapeutic efficacy. It is designed for medicinal chemists and pharmacologists navigating the development of hypoxia-activated prodrugs (HAPs) and targeted chelators.
Chemical Architecture & Electronic Profile
The quinoline core (benzo[b]pyridine) is electron-deficient, particularly at the C2 and C4 positions. The introduction of a nitro group (
The Nitro Group Influence[1]
-
Electron Withdrawal: The strong
(inductive) and (mesomeric) effects of the nitro group decrease the electron density of the ring, making it susceptible to nucleophilic attack. -
Redox Potential: The nitro group is an "electron sink." Its reduction potential is the critical determinant for Hypoxia-Activated Prodrugs (HAPs) . In hypoxic tumor microenvironments (low
), the nitro group is enzymatically reduced to a hydroxylamine or amine, often triggering a structural rearrangement that releases a cytotoxic payload.
Mechanistic Pharmacology
The Toxicological Paradigm: 4-NQO
4-NQO is frequently termed a "radiomimetic" agent because its biological effects mimic UV irradiation. However, its mechanism is strictly chemical. It requires metabolic activation to exert genotoxicity.
Mechanism of Action:
-
Enzymatic Reduction: Cytosolic dehydrogenases (e.g., NQO1) reduce 4-NQO to 4-hydroxyaminoquinoline-1-oxide (4-HAQO) .
-
Activation: 4-HAQO is further acetylated by seryl-tRNA synthetase to form a highly electrophilic ester (seryl-4-HAQO).
-
DNA Adduct Formation: This electrophile covalently binds to DNA, primarily at the
and positions of guanine and the position of adenine, causing bulky adducts that stall replication forks.
The Therapeutic Paradigm: Nitroxoline
In contrast to 4-NQO, Nitroxoline (5-nitro-8-hydroxyquinoline) utilizes the nitro group to modulate acidity and chelation strength rather than for bioactivation-induced DNA damage.
Mechanism of Action:
-
Metal Chelation: The nitro group at C5 increases the acidity of the hydroxyl group at C8. This enhances the compound's ability to chelate divalent cations (
) in the active sites of metalloenzymes. -
Target Inhibition:
-
Cathepsin B: Inhibition prevents extracellular matrix degradation, reducing tumor metastasis.
-
MetAP2: Methionine aminopeptidase 2 inhibition suppresses angiogenesis.
-
Visualization: Signaling & Activation Pathways
4-NQO Bioactivation Pathway
The following diagram illustrates the metabolic activation of 4-NQO leading to genotoxicity.
Caption: Metabolic activation of 4-NQO. The 4e- reduction leads to DNA adducts, while 1e- reduction generates ROS.
Structure-Activity Relationship (SAR) Map
This diagram summarizes how substitution patterns dictate the pharmacological fate of the scaffold.
Caption: SAR Map highlighting functional divergence based on nitro and hydroxyl substitution sites.
Experimental Protocols
Synthesis of Nitroxoline (5-nitro-8-hydroxyquinoline)
This protocol avoids the direct nitration of 8-hydroxyquinoline, which often yields a mixture of 5- and 7-isomers. The nitrosation-oxidation route ensures higher regioselectivity for the 5-position.
Reagents:
-
8-Hydroxyquinoline (CAS 148-24-3)
-
Sodium Nitrite (
) -
Sulfuric Acid (
, dilute) -
Nitric Acid (
, 50%)
Protocol:
-
Nitrosation:
-
Dissolve 24.3 g of 8-hydroxyquinoline sulfate in 100 mL of dilute
. -
Cool the solution to 0–5°C in an ice bath.
-
Add aqueous
dropwise with vigorous stirring. Maintain temperature below 5°C to prevent decomposition. -
A yellow precipitate of 5-nitroso-8-hydroxyquinoline will form.
-
Filter, wash with cold water, and dry. (Yield approx. 85%).
-
-
Oxidation:
-
Suspend the 5-nitroso intermediate in 50%
at room temperature. -
Warm gently to 35°C. The nitroso group is oxidized to a nitro group.
-
Critical Step: Control exotherm. If temperature exceeds 50°C, degradation occurs.
-
Pour reaction mixture into crushed ice. The product, 5-nitro-8-hydroxyquinoline , precipitates as yellow crystals.[1]
-
Recrystallize from ethanol to remove trace 7-nitro isomers.
-
Validation:
-
Melting Point: 178–180°C.
-
1H NMR (DMSO-d6): Doublet at
9.2 (H2), Doublet at 8.5 (H4). Absence of H5 signal confirms substitution.
Genotoxicity Screening: SOS Chromotest
Before advancing any nitroquinoline derivative, genotoxicity must be ruled out (or confirmed for models).
Principle:
Measures the induction of the E. coli SOS repair system (sfiA gene) fused to
Workflow:
-
Strain: Use E. coli PQ37 (sfiA::lacZ).
-
Incubation: Incubate bacteria with the test compound (0.1 - 100
M) for 2 hours at 37°C. -
Metabolic Activation: Run parallel assays with and without S9 rat liver fraction to distinguish direct mutagens from pro-mutagens (like 4-NQO).
-
Readout:
-
Lyse cells.[2]
-
Add ONPG substrate.
-
Measure absorbance at 420 nm (
-gal activity) vs. 600 nm (cell viability).
-
-
Calculation: Induction Factor (IF) = (
-gal activity / alkaline phosphatase activity). IF > 1.5 indicates genotoxicity.
Quantitative Data Summary
| Compound | Substitution | Primary Activity | Toxicity (LD50/IC50) | Clinical Status |
| 4-NQO | 4-Nitro, N-oxide | Carcinogen / Mutagen | IC50: ~0.1 | Research Tool |
| Nitroxoline | 5-Nitro, 8-OH | Antibacterial / Anti-cancer | IC50: ~5-10 | Approved (UTI) |
| 8-Nitroquinoline | 8-Nitro | Synthetic Intermediate | Moderate (Oral LD50 Rat: ~500 mg/kg) | Precursor |
| TH-4000 | Nitroimidazole* | Hypoxia Prodrug | Hypoxia Selectivity Ratio: >100 | Phase II (Ref) |
*Note: TH-4000 is a nitroimidazole, but referenced here as a benchmark for hypoxia selectivity ratios desired in nitroquinoline HAP development.
References
-
BenchChem. An In-depth Technical Guide on the Biological Effects of 4-Nitroquinoline 1-Oxide. (2025).[3]
-
NCI/NIH. 4-nitroquinoline-1-oxide induces the formation of cellular topoisomerase I-DNA cleavage complexes. Cancer Research (2006).
-
European Patent Office. Improved Process for Producing Nitroxoline (EP 4015505 A1). (2022).[4][5][6]
-
Frontiers in Immunology. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression. (2023).[6]
-
MDPI. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (2024).[3][4][5][7][8]
-
Journal of Organic Chemistry. The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives. (1947).[9]
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- 4. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]
- 7. Hypoxia-activated prodrug - Wikipedia [en.wikipedia.org]
- 8. A method for scoring 4-nitroquinoline 1-oxide-induced murine esophageal squamous neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synthesis of 5-hydroxy-8-nitroquinoline and certain of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action for Bioactive Nitroquinoline Compounds
Introduction
Nitroquinoline compounds, a class of heterocyclic aromatic molecules, are distinguished by a quinoline core functionalized with a nitro group. This structural motif imparts a diverse range of bioactive properties, including potent antimicrobial, antifungal, and anticancer activities.[1] Two exemplary compounds that encapsulate the spectrum of nitroquinoline bioactivity are nitroxoline (5-nitro-8-hydroxyquinoline) and 4-nitroquinoline 1-oxide (4-NQO). Nitroxoline is recognized for its therapeutic applications, particularly in treating urinary tract infections, while 4-NQO is a well-established laboratory tool used to induce carcinogenesis in experimental models, providing invaluable insights into cancer biology.[2][3] The mechanisms underpinning these effects are multifaceted and often compound-specific, involving a range of molecular interactions from metal ion chelation and enzyme inhibition to the generation of reactive oxygen species and direct DNA damage. This guide provides a comprehensive technical overview of the core mechanisms of action of these bioactive compounds, intended for researchers and professionals in drug development.
Part 1: The Multifaceted Mechanisms of Nitroxoline
Nitroxoline's efficacy, particularly as an antimicrobial agent, stems from its unique ability to interact with multiple cellular targets simultaneously, a characteristic that likely contributes to its sustained effectiveness and lower incidence of resistance.[4][5]
Metal Ion Chelation: A Primary Mode of Action
A defining feature of nitroxoline is its role as a potent chelating agent, binding to essential divalent metal cations such as magnesium (Mg²⁺), manganese (Mn²⁺), iron (Fe²⁺/Fe³⁺), and zinc (Zn²⁺).[2][5][6] This sequestration of metal ions is a central mechanism of its antimicrobial action.[7] Metal ions are critical cofactors for a vast array of enzymes essential for cellular survival. By depleting the intracellular pool of these ions, nitroxoline effectively disrupts numerous metabolic pathways.
Key consequences of nitroxoline-mediated metal chelation include:
-
Inhibition of Metalloenzymes: Many enzymes, including those involved in DNA synthesis and repair, cellular respiration, and virulence factor production, rely on metal cofactors. Nitroxoline's chelation of Zn²⁺, for instance, has been shown to inhibit metallo-beta-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics.[2][5]
-
Disruption of Biofilm Formation: Biofilms, structured communities of bacteria, are notoriously resistant to antibiotics. Nitroxoline has been demonstrated to reduce biofilm formation by pathogens like Pseudomonas aeruginosa through the chelation of iron and zinc, which are crucial for biofilm integrity.[2][8]
-
Impairment of DNA Synthesis: By chelating ions like iron, copper, and zinc, nitroxoline interferes with enzymes such as ribonucleotide reductase, which is essential for DNA synthesis.[8]
Enzyme Inhibition Beyond Chelation
While metal chelation is a primary driver of enzyme inhibition, nitroxoline also demonstrates the ability to inhibit key enzymes through other mechanisms. It has been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[8] This dual-action capability enhances its antimicrobial potency.
Induction of Oxidative Stress
Recent studies have illuminated that nitroxoline can induce oxidative stress within bacterial cells by generating reactive oxygen species (ROS).[4] This leads to oxidative damage to vital macromolecules such as DNA, proteins, and lipids, contributing significantly to its bactericidal effect.
Disruption of Quorum Sensing
Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including biofilm formation and the expression of virulence factors. Nitroxoline has been found to inhibit quorum sensing, thereby hampering the ability of bacteria to establish infections.[7]
Part 2: The Genotoxic Mechanisms of 4-Nitroquinoline 1-Oxide (4-NQO)
In stark contrast to the therapeutic applications of nitroxoline, 4-NQO is a potent mutagen and carcinogen.[9] Its biological effects are a direct consequence of its metabolic activation into a highly reactive molecule that damages DNA.[10]
Metabolic Activation to a Carcinogenic Intermediate
4-NQO itself is a pro-carcinogen, meaning it requires metabolic activation to exert its genotoxic effects.[10] Cellular reductases catalyze the reduction of the nitro group to a hydroxylamino group, forming 4-hydroxyaminoquinoline 1-oxide (4HAQO).[9][11] 4HAQO is the proximate carcinogen and is further metabolized into a highly reactive electrophile that can covalently bind to DNA.[9][10]
Formation of DNA Adducts
The ultimate carcinogenic metabolite of 4-NQO reacts with DNA to form stable quinolone monoadducts, primarily with purine bases like guanine and adenine.[9][12] These adducts are bulky lesions that distort the DNA helix, interfering with DNA replication and transcription.[12] If not repaired, these adducts can lead to mutations, particularly G:C to T:A transversions, which are a hallmark of 4-NQO-induced mutagenesis.[9]
Generation of Reactive Oxygen Species (ROS)
The metabolism of 4-NQO is also associated with the production of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[13][14][15] This induction of oxidative stress contributes to its genotoxicity in several ways:
-
Oxidative DNA Damage: ROS can directly damage DNA, leading to the formation of lesions like 8-hydroxydeoxyguanosine (8OHdG), a marker of oxidative DNA damage.[9][14][15]
-
Cellular Signaling Disruption: ROS can act as signaling molecules, activating stress-response pathways that can, in some contexts, promote cell survival and proliferation of damaged cells, contributing to carcinogenesis.[9]
Interference with DNA Repair and Replication Machinery
4-NQO has been shown to trap topoisomerase I cleavage complexes, which are transient intermediates in the process of DNA relaxation.[9][16] The stabilization of these complexes can lead to DNA strand breaks. Furthermore, the DNA lesions induced by 4-NQO are typically repaired by the nucleotide excision repair (NER) pathway.[9] In cells with deficient NER, such as those from individuals with Xeroderma Pigmentosum, there is a heightened sensitivity to the cytotoxic effects of 4-NQO.[17][18]
Part 3: Experimental Protocols for Mechanistic Elucidation
The following section details standardized protocols for investigating the key mechanisms of action of nitroquinoline compounds.
Assay for Metal Chelation Activity
Protocol: UV-Visible Spectrophotometry for Metal Chelation
This protocol assesses the ability of a nitroquinoline compound to chelate metal ions by observing changes in the UV-Visible absorption spectrum.
-
Preparation of Solutions:
-
Prepare a stock solution of the nitroquinoline compound (e.g., nitroxoline) in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of various metal salts (e.g., FeCl₃, ZnCl₂, CuCl₂, MgCl₂) in deionized water.
-
Prepare a buffer solution at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Spectrophotometric Measurement:
-
In a quartz cuvette, add the buffer solution and the nitroquinoline stock solution to a final desired concentration.
-
Record the baseline UV-Visible spectrum (200-800 nm).
-
Titrate the solution with small aliquots of a metal salt stock solution.
-
Record the spectrum after each addition and equilibration.
-
-
Data Analysis:
-
Observe changes in the absorption maxima and the appearance of new peaks, which indicate the formation of a metal-ligand complex.
-
The stoichiometry of the complex can be determined using methods like the mole-ratio method or Job's plot.[19]
-
Assay for Enzyme Inhibition
Protocol: DNA Gyrase Inhibition Assay
This assay measures the inhibition of bacterial DNA gyrase, a type II topoisomerase.
-
Reaction Components:
-
Supercoiled plasmid DNA (substrate)
-
DNA Gyrase enzyme
-
Assay buffer (containing ATP and Mg²⁺)
-
Nitroquinoline compound (inhibitor)
-
-
Assay Procedure:
-
Set up reactions containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of the nitroquinoline compound.
-
Initiate the reaction by adding DNA gyrase.
-
Incubate at the optimal temperature (e.g., 37°C) for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).
-
-
Analysis by Gel Electrophoresis:
-
Run the reaction products on an agarose gel.
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.
-
DNA gyrase relaxes the supercoiled DNA. An effective inhibitor will prevent this relaxation, and the DNA will remain in its supercoiled form.
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by quantifying the band intensities.[20]
-
Assay for Oxidative Stress Induction
Protocol: Cellular ROS Detection using Dichlorofluorescin Diacetate (DCFH-DA)
This protocol uses a fluorescent probe to measure the intracellular generation of ROS.
-
Cell Culture and Treatment:
-
Plate cells (e.g., bacterial or mammalian) in a suitable culture vessel.
-
Treat the cells with varying concentrations of the nitroquinoline compound for a defined period.
-
-
Loading with DCFH-DA:
-
Wash the cells with a buffered saline solution (e.g., PBS).
-
Incubate the cells with DCFH-DA solution in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.
-
-
Fluorescence Measurement:
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.[15]
-
-
Data Analysis:
-
An increase in fluorescence intensity in treated cells compared to untreated controls indicates the induction of ROS.
-
Assay for DNA Damage
Protocol: Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation and Treatment:
-
Expose cells to the nitroquinoline compound (e.g., 4-NQO) for a specific duration.
-
Harvest the cells and embed them in a low-melting-point agarose gel on a microscope slide.
-
-
Cell Lysis:
-
Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear material (nucleoids).
-
-
Alkaline Unwinding and Electrophoresis:
-
Incubate the slides in an alkaline buffer to unwind the DNA.
-
Perform electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
-
Visualization and Analysis:
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software.
-
Part 4: Signaling Pathways and Visualizations
The primary actions of nitroquinoline compounds trigger complex downstream cellular signaling pathways.
Nitroxoline-Induced Antimicrobial Signaling
The multifaceted attack of nitroxoline on bacterial cells culminates in the activation of stress response pathways and ultimately, cell death.
Caption: Nitroxoline's multi-target mechanism against bacterial cells.
4-NQO-Induced Genotoxicity Pathway
4-NQO initiates a cascade of events beginning with metabolic activation and culminating in DNA damage, which, if unrepaired, can lead to mutations and cellular transformation.
Caption: The genotoxic cascade initiated by 4-NQO.
Conclusion and Future Perspectives
The study of bioactive nitroquinoline compounds reveals a fascinating dichotomy in their mechanisms of action. On one hand, compounds like nitroxoline offer a multi-pronged therapeutic strategy against microbial infections, a feature that is increasingly valuable in the era of widespread antibiotic resistance. On the other hand, compounds like 4-NQO provide critical tools for understanding the fundamental molecular processes that drive cancer development. Future research should focus on leveraging the multi-target nature of nitroxoline derivatives to design novel antimicrobial agents with enhanced efficacy and a low propensity for resistance. Furthermore, a deeper understanding of the DNA damage and repair pathways affected by 4-NQO will continue to inform the development of new cancer therapies and diagnostic markers. The versatility of the nitroquinoline scaffold ensures its continued relevance in medicinal chemistry and chemical biology for years to come.
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Navigating the Chemical Maze: A Technical Guide to the Exploration of Substituted Aminoquinolines
Abstract
The quinoline nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Among its varied derivatives, substituted aminoquinolines have garnered significant attention for their broad spectrum of biological activities, including potent antimalarial, anticancer, antiviral, and antileishmanial properties.[3][4][5][6][7] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the chemical space of substituted aminoquinolines. We will delve into the strategic synthetic methodologies, dissect the critical structure-activity relationships (SAR), and present validated experimental protocols to empower the rational design of novel and efficacious therapeutic agents.
The Enduring Legacy and Therapeutic Versatility of the Aminoquinoline Scaffold
The journey of aminoquinolines in medicine is deeply rooted in the fight against malaria, with the 4-aminoquinoline chloroquine historically serving as a cornerstone of treatment. While the emergence of drug resistance has necessitated the development of new agents, the fundamental aminoquinoline framework continues to be a fertile ground for drug discovery.[8] The versatility of this scaffold lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties and biological targets.[1][9] Beyond malaria, research has successfully repositioned and engineered aminoquinoline derivatives for a diverse range of therapeutic applications, including oncology and virology.[6][10][11]
The core structure, typically featuring an amino group at the 4- or 8-position, provides a key anchor for introducing various side chains and substituents.[1][12] These modifications profoundly influence the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its mechanism of action. Understanding the interplay between these structural modifications and the resulting biological activity is paramount for navigating the vast chemical space of substituted aminoquinolines.
Strategic Synthesis: Assembling the Aminoquinoline Core
The construction of a diverse library of substituted aminoquinolines hinges on robust and flexible synthetic strategies. The choice of synthetic route is often dictated by the desired substitution pattern on both the quinoline ring and the amino side chain.
Foundational Synthetic Pathways
Two classical and widely employed methods for constructing the quinoline ring system are the Skraup and Combes syntheses. While effective, these methods can sometimes be limited by harsh reaction conditions and the formation of side products.[6][13]
A more versatile and commonly utilized approach for generating 4-aminoquinolines involves the nucleophilic aromatic substitution (SNAr) on a pre-functionalized quinoline core.[3][4] This strategy typically employs a 4-chloroquinoline derivative as the electrophile and a desired amine as the nucleophile.
Experimental Protocol: General Procedure for the Synthesis of 4-Aminoquinoline Derivatives via Nucleophilic Aromatic Substitution [14]
-
Reactant Preparation: In a round-bottom flask, dissolve the appropriately substituted 4-chloroquinoline (1.0 eq) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[3][15]
-
Addition of Amine: Add the desired primary or secondary amine (1.0-1.5 eq) to the reaction mixture.
-
Base and Catalyst (if required): For less reactive amines, the addition of a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) may be necessary to facilitate the reaction.[4][15] In some cases, a catalytic amount of a Brønsted or Lewis acid can enhance the reaction rate.[4]
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to 180°C. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.[3][14] Microwave irradiation can significantly shorten reaction times to 20-30 minutes.[3][4]
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aminoquinoline derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.[14]
Advanced Synthetic Methodologies
Modern organic synthesis offers a sophisticated toolkit for the construction of complex aminoquinoline derivatives. Metal-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Ullmann couplings, have proven invaluable for introducing a wide array of substituents at the 7-position of the quinoline ring, enabling the exploration of diarylether, biaryl, and alkylaryl analogs.[16]
Palladium-catalyzed reactions, including the Buchwald-Hartwig amination and dehydrogenative aromatization, have also emerged as powerful tools for the synthesis of 4-aminoquinolines, often proceeding under milder conditions with broader substrate scope.[3][4]
Caption: Key synthetic routes to substituted 4-aminoquinolines.
Dissecting the Structure-Activity Relationship (SAR)
The biological activity of substituted aminoquinolines is exquisitely sensitive to their three-dimensional structure and the nature of their substituents. A thorough understanding of SAR is the cornerstone of rational drug design, guiding the optimization of lead compounds to enhance potency and selectivity while minimizing toxicity.
The 4-Aminoquinoline Scaffold: A Focus on Antimalarial and Anticancer Activity
For 4-aminoquinolines, two key regions for modification are the quinoline ring itself and the amino side chain at the 4-position.
-
The Quinoline Ring: The substitution pattern on the quinoline nucleus significantly impacts antimalarial activity. The presence of an electron-withdrawing group at the 7-position, most notably a chlorine atom as in chloroquine, is crucial for activity against Plasmodium falciparum.[17][18] This substituent is believed to influence the pKa of the quinoline nitrogen, affecting the drug's accumulation in the acidic food vacuole of the parasite.[17] Modifications at other positions (C5, C6, and C8) have also been explored, leading to compounds with varying activities against both drug-sensitive and drug-resistant strains.[19]
-
The 4-Amino Side Chain: The nature of the side chain at the 4-position plays a pivotal role in overcoming chloroquine resistance.[19] Key features include:
-
Length of the Alkyl Linker: A spacer of two to five carbon atoms between the two amino groups in the side chain is generally considered optimal for antimalarial activity.[18]
-
Terminal Amino Group: The basicity of the terminal amino group is critical. The presence of bulky substituents, such as two ethyl groups, is often seen in potent analogs.[18]
-
Intramolecular Hydrogen Bonding: The introduction of a hydroxyl group on the side chain, as seen in amodiaquine, can lead to the formation of an intramolecular hydrogen bond, which is thought to be important for activity against resistant strains.[16]
-
In the context of anticancer activity, the 4-aminoquinoline scaffold has been shown to induce cytotoxicity in various cancer cell lines.[10][14] For instance, the introduction of a sulfonyl pharmacophore has led to the development of potent anticancer agents.[10] The lysosomotropic properties of 4-aminoquinolines may contribute to their preferential killing of cancer cells.[10]
Caption: Structure-activity relationship map for 4-aminoquinolines.
The 8-Aminoquinoline Scaffold: Targeting Latent Malaria and Beyond
8-Aminoquinolines, exemplified by the FDA-approved drug primaquine, are unique in their ability to eradicate the dormant liver stages of Plasmodium vivax and Plasmodium ovale, preventing malaria relapse.[20][21] The mechanism of action is thought to involve the generation of reactive oxygen species (ROS), which induce oxidative stress in the parasite.[20][22]
The SAR of 8-aminoquinolines has been extensively studied, though the precise mechanism of action remains an area of active investigation.[23][24] Key considerations include:
-
Metabolic Activation: It is widely believed that 8-aminoquinolines are prodrugs that require metabolic activation to exert their therapeutic effect.[23][24]
-
Side Chain Modifications: As with 4-aminoquinolines, the side chain at the 8-position is a critical determinant of both efficacy and toxicity.
Beyond their antimalarial properties, 8-aminoquinoline derivatives have demonstrated a range of other biological activities, including anticancer and antimicrobial effects.[20][21]
Therapeutic Applications and Future Directions
The exploration of the chemical space of substituted aminoquinolines continues to yield promising drug candidates for a variety of diseases.
| Therapeutic Area | Key Aminoquinoline Scaffold | Example(s) | Mechanism of Action (Proposed) |
| Antimalarial | 4-Aminoquinoline | Chloroquine, Amodiaquine | Inhibition of hemozoin formation[17][25] |
| 8-Aminoquinoline | Primaquine, Tafenoquine | Generation of reactive oxygen species[20][22] | |
| Anticancer | 4-Aminoquinoline | - | Lysosomotropism, cell cycle arrest[10][14] |
| 8-Aminoquinoline | - | Topoisomerase IIα inhibition, modulation of signaling pathways[20] | |
| Antiviral | 4-Aminoquinoline | Chloroquine, Hydroxychloroquine | Inhibition of viral entry and replication[6][11][13] |
| Antileishmanial | 4-Aminoquinoline | - | Mitochondrial membrane depolarization, lysosomal accumulation[7][26] |
The future of aminoquinoline-based drug discovery lies in the integration of traditional medicinal chemistry with modern computational approaches. In silico screening and predictive modeling can help to navigate the vast chemical space more efficiently, identifying novel derivatives with improved therapeutic indices. Furthermore, the development of hybrid molecules, which combine the aminoquinoline scaffold with other pharmacophores, represents a promising strategy for creating multi-target drugs and combating drug resistance.[9]
Conclusion
The substituted aminoquinoline scaffold is a testament to the enduring power of privileged structures in drug discovery. Its remarkable versatility has given rise to a wealth of therapeutic agents, and its potential is far from exhausted. By leveraging a deep understanding of synthetic chemistry, structure-activity relationships, and biological mechanisms, researchers can continue to explore and exploit the rich chemical space of aminoquinolines to address pressing global health challenges. This guide provides a foundational framework and practical insights to aid in this critical endeavor.
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Technical Guide: Preliminary In Vitro Screening Framework for 6-Nitroquinolin-3-amine
Executive Summary
Compound Identity: 6-Nitroquinolin-3-amine (CAS: 646996-44-3) Molecular Weight: 189.17 g/mol Class: Nitro-substituted aminoquinoline[1]
This technical guide outlines a rigorous, self-validating framework for the preliminary in vitro screening of 6-Nitroquinolin-3-amine. As a "privileged scaffold" in medicinal chemistry, this compound possesses dual functionality: the quinoline core suggests kinase inhibition and DNA intercalation potential (relevant to oncology and malaria), while the nitro group implies potential bioactivation required for anti-tubercular or anti-parasitic activity. However, the nitro moiety also necessitates early-stage genotoxicity profiling.
This guide moves beyond generic protocols, focusing on the specific physicochemical liabilities of nitro-aminoquinolines—specifically solubility-limited absorption and redox-assay interference.
Module 1: Physicochemical Characterization & Compound Readiness
Before biological exposure, the compound must be characterized to prevent false negatives due to precipitation or degradation.
Solubility Profiling & Stock Preparation
Nitro-aminoquinolines often exhibit poor aqueous solubility due to strong intermolecular
-
Solvent Vehicle: Dimethyl sulfoxide (DMSO) is the required primary vehicle.
-
Protocol:
-
Prepare a 10 mM master stock in 100% anhydrous DMSO.
-
Sonicate for 10 minutes at ambient temperature to ensure complete dissolution of micro-crystalline aggregates.
-
Quality Control (The Tyndall Effect): Shine a laser pointer through the vial. A visible beam path indicates undissolved colloidal particles; filter (0.22 µm PTFE) or re-sonicate if observed.
-
Stability in Assay Media
The amine at position 3 is susceptible to oxidation, and the nitro group can undergo reduction in reducing environments.
-
Test: Dilute stock to 100 µM in PBS (pH 7.4) and incubate at 37°C for 24 hours.
-
Readout: Analyze via HPLC-UV (254 nm) at
and . -
Acceptance Criteria: >95% parent compound retention.
Module 2: Safety & Toxicology Screening (The "Go/No-Go" Filter)
Nitro compounds carry a structural alert for mutagenicity. Early toxicity screening prevents wasted resources on unsafe scaffolds.
Genotoxicity: The Ames Test (Modified)
Standard Ames tests are critical here because the nitro group can be enzymatically reduced by bacterial nitroreductases to hydroxylamines, which are potent DNA alkylators.
-
Strains: Salmonella typhimurium TA98 and TA100.
-
Metabolic Activation: Perform +/- S9 liver fraction to distinguish direct mutagens from metabolically activated ones.
-
Relevance: A positive Ames result does not immediately disqualify the compound (many antibiotics are nitro-based), but it mandates a higher efficacy threshold to justify the risk.
Mammalian Cytotoxicity (Off-Target Profiling)
To calculate a Selectivity Index (SI), you must determine the toxic concentration (
-
Cell Lines: HepG2 (Liver model) or HEK293 (Kidney model).
-
Assay Choice: Use CellTiter-Glo® (ATP Luminescence).
-
Expert Insight: Avoid MTT or Alamar Blue assays for preliminary screening of this specific compound. Nitro-aromatics can undergo non-enzymatic reduction by the tetrazolium dyes, leading to false "high viability" signals (Type II Error). ATP assays are chemically distinct and avoid this interference.
-
Module 3: Pharmacological Activity Screening
Based on the scaffold's structure, two primary therapeutic areas are prioritized.
Pathway A: Antimicrobial/Antiparasitic Screening
The 6-nitroquinoline core mimics established anti-infectives like Nitroxoline.
-
Target Organisms: S. aureus (Gram-positive), E. coli (Gram-negative), or Mycobacterium tuberculosis (H37Rv strain).
-
Method: Broth Microdilution (CLSI Standards).
-
Key Step: Visual inspection of the pellet is insufficient due to the compound's potential yellow/orange color. Use
readings corrected for a "compound-only" blank.
Pathway B: Antiproliferative (Oncology) Screening
Quinoline-3-amines are isosteres to kinase inhibitors.
-
Cell Lines: A549 (Lung), MCF-7 (Breast).
-
Protocol: 72-hour incubation followed by ATP quantification.
-
Data Output: Calculate
(Growth Inhibition 50%).
Module 4: Visualization of Screening Workflow
The following diagram illustrates the logical flow of the screening cascade, emphasizing the "Fail Fast" checkpoints.
Caption: Figure 1. Decision-matrix for preliminary screening. Yellow diamonds represent critical "Fail Fast" checkpoints.
Module 5: Data Analysis & Interpretation
Quantitative Metrics
Raw data must be normalized to controls (Vehicle = 100%, Positive Control = 0%).
| Metric | Definition | Critical Threshold |
| Concentration inhibiting 50% of biological response. | Hit: < 10 µM (Early Stage) | |
| Cytotoxic concentration (50% cell death) in normal cells. | Safe: > 50 µM | |
| Selectivity Index (SI) | Ratio of | Viable Lead: > 10 |
| Z-Factor ( | Assay robustness metric. | Valid Assay: > 0.5 |
The "Nitro-Artifact" Check
If you observe potent activity (
-
Validation: Co-incubate with an antioxidant (e.g., N-acetylcysteine) to see if potency shifts.
References
-
Lead Sciences. (n.d.). 6-Nitroquinolin-3-amine Product Specifications. Retrieved from [Link]
-
Mushtaq, S., et al. (2025). Synthesis and Antimycobacterial Activities of Novel 6-Nitroquinolone-3-carboxylic Acids. ResearchGate. Retrieved from [Link][2]
-
National Institutes of Health (NIH). (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PMC. Retrieved from [Link]
-
MDPI. (2024).[3] Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals.[4][5][6][7][8] Retrieved from [Link]
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The Ascendant Role of Functionalized Quinoline Scaffolds in Oncology Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The quinoline scaffold, a fused heterocyclic system of benzene and pyridine, represents a cornerstone in medicinal chemistry, particularly in the development of novel anticancer agents. Its inherent planarity, coupled with the versatility for functionalization at various positions, allows for the fine-tuning of electronic and steric properties, enabling interaction with a multitude of biological targets implicated in oncogenesis. This technical guide provides an in-depth exploration of the anticancer potential of functionalized quinoline derivatives, delineating their synthesis, multifaceted mechanisms of action, and the critical structure-activity relationships that govern their efficacy. We will delve into established experimental protocols for their evaluation and present a forward-looking perspective on the trajectory of quinoline-based drug discovery.
The Quinoline Core: A Privileged Scaffold in Cancer Therapeutics
Quinoline, a bicyclic aromatic compound, is not merely a synthetic curiosity but is found in numerous natural alkaloids with potent antitumor activity, such as camptothecin. This natural precedent has inspired medicinal chemists to explore the vast chemical space of synthetic quinoline derivatives. The unique electronic nature of the quinoline ring system, with its electron-withdrawing nitrogen atom, contributes to its ability to engage in various non-covalent interactions with biological macromolecules. Furthermore, the synthetic tractability of the quinoline nucleus allows for the strategic introduction of diverse functional groups, which can modulate pharmacological properties and target specificity.[1][2]
Synthetic Strategies for Functionalized Quinolines
The generation of diverse quinoline libraries for anticancer screening hinges on robust and flexible synthetic methodologies. Classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses have been foundational.[1] However, modern organic synthesis has introduced more efficient and greener alternatives, including microwave-assisted and ultrasound-assisted reactions, which often lead to higher yields and shorter reaction times.[1]
A particularly fruitful strategy in recent years has been the functionalization of C(sp³)–H bonds and tandem cyclization reactions, which allow for the construction of complex quinoline derivatives from readily available starting materials in a metal-free manner, enhancing the environmental friendliness of the synthesis.[3]
Multifaceted Mechanisms of Anticancer Action
The therapeutic potential of quinoline derivatives stems from their ability to interact with a wide array of molecular targets crucial for cancer cell proliferation, survival, and metastasis. This pleiotropic activity underscores the versatility of the quinoline scaffold.
DNA Intercalation and Topoisomerase Inhibition
The planar aromatic structure of many quinoline derivatives facilitates their intercalation into the DNA double helix, disrupting DNA replication and transcription, ultimately leading to cell death.[4] Furthermore, this intercalation can stabilize the covalent complex between DNA and topoisomerase enzymes (both type I and II), preventing the re-ligation of the DNA strands and causing permanent DNA damage.[4][5] This mechanism is shared by established anticancer drugs like doxorubicin and mitoxantrone, which are themselves quinoline analogues. Several novel quinoline derivatives have been specifically designed and synthesized as potent topoisomerase I and II inhibitors.[5][6][7][8]
Experimental Protocol: Topoisomerase I DNA Relaxation Assay
This assay is fundamental for identifying compounds that inhibit topoisomerase I activity.
Principle: Supercoiled plasmid DNA is used as a substrate. Topoisomerase I relaxes the supercoiled DNA. An effective inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state. The different DNA topoisomers (supercoiled, relaxed, and nicked) are then separated by agarose gel electrophoresis.
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 8.0, 72 mM KCl, 5 mM MgCl₂, 5 mM DTT, 5 mM spermidine, and 0.01% BSA)
-
Supercoiled plasmid DNA (e.g., pBR322) to a final concentration of 0.25 µg.
-
Test compound (functionalized quinoline derivative) at various concentrations.
-
Human Topoisomerase I enzyme (1-2 units).
-
Nuclease-free water to the final reaction volume (e.g., 20 µL).
-
Include a positive control (e.g., Camptothecin) and a negative (DMSO vehicle) control.
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing SDS (to dissociate the enzyme from DNA) and proteinase K (to digest the enzyme).
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe). Run the gel at a constant voltage until adequate separation of the DNA topoisomers is achieved.
-
Visualization and Analysis: Visualize the DNA bands under UV light. A decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA in the presence of the test compound indicates inhibition of Topoisomerase I.
Kinase Inhibition
Protein kinases are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Quinoline-based compounds have emerged as potent inhibitors of various kinases, including tyrosine kinases (e.g., EGFR, VEGFR) and serine/threonine kinases (e.g., Pim-1, Src).[4][9][10][11] Several FDA-approved kinase inhibitors, such as bosutinib and lenvatinib, feature a quinoline core, underscoring the clinical relevance of this scaffold in targeting kinase-driven cancers.[9][12]
Signaling Pathway: Quinoline Derivatives as Kinase Inhibitors
Caption: Quinoline derivatives can inhibit key kinases in oncogenic signaling pathways.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Cancer cells often evade apoptosis. Functionalized quinoline derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS).[13][14][15]
Experimental Workflow: Assessment of Apoptosis
Caption: A multi-assay approach to confirm the induction of apoptosis by quinoline derivatives.
Anti-Angiogenesis and Disruption of Cell Migration
The formation of new blood vessels (angiogenesis) and the ability of cancer cells to migrate are essential for tumor growth and metastasis. Certain quinoline derivatives have demonstrated potent anti-angiogenic and anti-migratory effects, often through the inhibition of signaling pathways like VEGF.[14]
Structure-Activity Relationship (SAR) Studies: Rational Drug Design
Understanding the relationship between the chemical structure of a quinoline derivative and its biological activity is paramount for rational drug design.[16][17][18][19] SAR studies have revealed key insights:
-
Substitution at Position 4: The introduction of amino side chains at the 4-position often enhances antiproliferative activity. The nature and length of this side chain are critical for potency.[18]
-
Substitution at Position 7: Bulky alkoxy substituents at the 7-position can be beneficial for anticancer activity.[18]
-
Disubstituted Quinolines: 2,4-disubstituted quinoline derivatives have shown excellent results through various mechanisms of action.
-
Hybrid Molecules: The hybridization of the quinoline scaffold with other pharmacophores, such as chalcones or sulfonamides, has led to the development of novel compounds with synergistic or enhanced anticancer effects.[13][20]
Table 1: SAR Summary of Selected Quinoline Derivatives
| Position of Substitution | Functional Group/Moiety | Impact on Anticancer Activity | Reference(s) |
| Position 4 | Amino side chains | Generally enhances activity; length and basicity are crucial. | [18] |
| Position 7 | Large, bulky alkoxy groups | Often beneficial for antiproliferative effects. | [18] |
| Positions 2 and 4 | Various substituents | Play an important role in diverse mechanisms of action. | |
| Hybridization | Chalcones, Sulfonamides | Can lead to synergistic effects and novel mechanisms. | [13][20] |
In Vitro and In Vivo Evaluation
The preclinical evaluation of novel quinoline derivatives involves a tiered approach, starting with in vitro assays and progressing to in vivo models.
In Vitro Evaluation
-
Cytotoxicity Assays: The initial screening of compounds is typically performed using cytotoxicity assays such as the MTT or SRB assay on a panel of human cancer cell lines.
-
Mechanism of Action Studies: As detailed in section 3, a battery of assays is employed to elucidate the specific mechanism by which a compound exerts its anticancer effect.
-
Selectivity: It is crucial to assess the cytotoxicity of promising compounds against non-cancerous cell lines to determine their therapeutic window.[21]
In Vivo Evaluation
Promising candidates from in vitro studies are advanced to in vivo models.
-
Xenograft Models: Human cancer cells are implanted into immunocompromised mice, and the effect of the quinoline derivative on tumor growth is evaluated.[18][22]
-
Pharmacokinetic and Toxicity Studies: These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its potential side effects.
Future Perspectives and Conclusion
The field of quinoline-based anticancer drug discovery is vibrant and continues to evolve. Future research will likely focus on:
-
Targeted Drug Delivery: The development of quinoline-based compounds conjugated to targeting moieties to enhance their delivery to cancer cells and minimize off-target effects.
-
Combination Therapies: Investigating the synergistic effects of quinoline derivatives with existing chemotherapeutic agents or immunotherapies.[9]
-
Overcoming Drug Resistance: Designing novel quinoline derivatives that are effective against drug-resistant cancers.[12]
References
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Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Review on recent development of quinoline for anticancer activities. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Li, H. T., & Zhu, X. (2021). Quinoline-based Compounds with Potential Activity against Drug-resistant Cancers. Current Topics in Medicinal Chemistry, 21(5), 426–437. [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]
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Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
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Saha, B., Sharma, A., & Sharma, G. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]
-
Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. (1998). Cancer Research. [Link]
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The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (2021). Polycyclic Aromatic Compounds. [Link]
-
Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (2023). Medicinal Chemistry. [Link]
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2023). International Journal of Medical and Pharmaceutical Sciences. [Link]
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Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. (2019). Bioorganic Chemistry. [Link]
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Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances. [Link]
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The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2022). Oxidative Medicine and Cellular Longevity. [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]
-
Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). Molecules. [Link]
-
Development of novel hybrid phosphorated quinoline derivatives as topoisomerase 1B inhibitors with antiproliferative activity. (n.d.). CORE. Retrieved February 12, 2026, from [Link]
-
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2023). Frontiers in Chemistry. [Link]
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Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025). ResearchGate. Retrieved February 12, 2026, from [Link]
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(PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025). ResearchGate. Retrieved February 12, 2026, from [Link]
-
(PDF) Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. (2023). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. (2022). European Journal of Medicinal Chemistry. [Link]
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A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo. (2025). Journal of Pharmacy and Pharmacology. [Link]
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Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances. [Link]
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Anticancer agents of quinoline derivatives. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
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Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2023). Molecules. [Link]
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Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). Neuroquantology. [Link]
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Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). Drug Research. [Link]
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Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). European Journal of Medicinal Chemistry. [Link]
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Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. (2020). Institut Pasteur. [Link]
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Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. (2021). Bentham Science. [Link]
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Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents. (2022). OUCI. [Link]
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Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets. (2021). ResearchGate. Retrieved February 12, 2026, from [Link]
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Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets. (2021). European Journal of Medicinal Chemistry. [Link]
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Structural–activity relationship (SAR) of 4-quinolone derivatives. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
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Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents. (2022). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). ACS Omega. [Link]
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Synthesis and in vitro antiproliferative effect of novel quinoline-based potential anticancer agents. (2013). European Journal of Medicinal Chemistry. [Link]
-
Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. (2023). Letters in Organic Chemistry. [Link]
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The Privileged Scaffold: A Technical Guide to Antimicrobial and Antifungal Quinolines
Executive Summary
The quinoline pharmacophore (benzo[b]pyridine) remains one of the most versatile "privileged structures" in medicinal chemistry. From the historical isolation of quinine to the dominance of fluoroquinolones, this scaffold has evolved. However, the rise of Multi-Drug Resistant (MDR) pathogens has necessitated a shift from classic topoisomerase inhibition toward novel mechanisms: metal chelation, membrane disruption, and hybrid "dual-action" ligands.
This guide provides a technical roadmap for researchers designing next-generation quinoline therapeutics, covering Structure-Activity Relationships (SAR), validated synthetic protocols, and CLSI-compliant biological assays.
Part 1: Molecular Architecture & SAR
To design effective quinolines, one must distinguish between antibacterial and antifungal structural requirements. While there is overlap, the "warheads" differ.
Table 1: SAR Divergence for Antimicrobial vs. Antifungal Potency
| Position | Antibacterial Optimization (Gram +/-) | Antifungal Optimization (Candida/Aspergillus) |
| N-1 | Alkyl/Cyclopropyl groups essential for potency (e.g., Ciprofloxacin). | Often unsubstituted or part of a chelation pocket. |
| C-2 | H or small alkyls. Bulky groups often reduce Gyrase affinity. | Critical: Phenyl/Styryl groups here often enhance fungal cell wall penetration. |
| C-3 | Carboxylic acid is mandatory for Gyrase binding (Water-Metal bridge). | Carboxylic acid not required; often replaced by amides or hydrazones. |
| C-4 | Carbonyl (forming 4-quinolone) is essential for antibacterials. | Variable; 4-amino or 4-methanol variants common in antifungals. |
| C-6 | Fluorine: Increases cell penetration and gyrase affinity (10-100x potency). | Halogens (Cl, I) enhance lipophilicity and membrane disruption. |
| C-7 | Piperazine/Pyrrolidine: Broadens spectrum to Gram-negatives (P. aeruginosa). | Bulky aromatic tails or sulfonamides to target ergosterol synthesis. |
| C-8 | H, F, or OMe (reduces photosensitivity). | Hydroxyl (OH): Essential for 8-Hydroxyquinoline (8-HQ) chelators. |
Part 2: Mechanisms of Action (The "Why")
Antibacterial Mechanism: The DNA Gyrase Trap
Classic quinolines (fluoroquinolones) function as "poison" inhibitors. They do not prevent DNA binding; rather, they stabilize the enzyme-DNA cleavage complex. This prevents the religation of the DNA strands, leading to the accumulation of double-strand breaks and rapid bacterial cell death.
Antifungal Mechanism: Chelation and Wall Stress
Antifungal quinolines, particularly 8-hydroxyquinolines (8-HQ), operate differently. They act as lipophilic chelators.[1]
-
Metal Starvation: They strip essential cofactors (Zn²⁺, Cu²⁺) from fungal metalloenzymes.
-
ROS Generation: The Cu-Quinoline complex can redox cycle, generating intracellular Reactive Oxygen Species (ROS).
-
Ergosterol Inhibition: Newer hybrids target CYP51 (Lanosterol 14α-demethylase), destabilizing the fungal membrane.
Visualization: Dual-Pathology Signaling
The following diagram illustrates the divergent pathways by which quinolines induce cell death in bacteria versus fungi.
Caption: Divergent mechanisms of action for Quinoline derivatives targeting bacterial DNA topology (top) and fungal metal homeostasis/membrane integrity (bottom).
Part 3: Synthetic Protocol (Optimized Friedländer Condensation)
While the Skraup synthesis is historically significant, it is often harsh and low-yielding for complex derivatives. For drug discovery requiring diverse C-2 and C-3 substitutions, the Friedländer Condensation is the preferred, robust method.
Protocol: Microwave-Assisted Synthesis of 2-Substituted Quinolines
Objective: To synthesize a library of C-2 substituted quinolines with high purity and minimal workup.
Reagents:
-
2-Aminoaryl ketone (e.g., 2-aminoacetophenone).
-
Active methylene compound (e.g., ethyl acetoacetate) or ketone.
-
Catalyst: Sulfamic acid (
) or Molecular Iodine ( ). -
Solvent: Ethanol (EtOH) or solvent-free.
Step-by-Step Methodology:
-
Stoichiometry: In a microwave-safe vial, mix the 2-aminoaryl ketone (1.0 mmol) and the active methylene ketone (1.2 mmol).
-
Catalysis: Add 10 mol% Sulfamic acid. Causality: Sulfamic acid acts as a dual Brønsted/Lewis acid, activating the carbonyl carbon for nucleophilic attack by the amine, while being eco-friendly and solid-state compatible.
-
Irradiation: Seal the vial and irradiate at 80°C (100W) for 10–15 minutes. Causality: Microwave irradiation provides rapid, uniform heating, overcoming the activation energy barrier for the final dehydration/aromatization step which is the rate-limiting step in thermal conditions.
-
Monitoring: Check progress via TLC (30% EtOAc/Hexane). Look for the disappearance of the amine spot (usually fluorescent blue/green).
-
Workup: Cool to room temperature. Add crushed ice/water. The quinoline product usually precipitates as a solid.
-
Purification: Filter the solid. Recrystallize from hot ethanol. Self-Validation: If the product is oily, the cyclization may be incomplete; re-check the catalyst load or reaction time.
Part 4: Biological Evaluation (CLSI Compliant)
To ensure data is accepted by high-impact journals and regulatory bodies, assays must adhere to CLSI M07-A10 (Bacteria) and M27/M38 (Fungi) standards.
Protocol: Broth Microdilution for MIC Determination
Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized quinoline.[2][3][4]
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
96-well polystyrene microtiter plates (U-bottom).
-
Standardized Inoculum:
CFU/mL. -
Resazurin dye (optional, for visual readout).
Workflow:
-
Stock Prep: Dissolve quinoline in DMSO (max 1% final concentration). Causality: Quinolones are lipophilic; high DMSO kills bacteria, invalidating the test. Keep DMSO <1%.
-
Serial Dilution: Dispense 100 µL CAMHB into columns 1-12. Add compound to column 1 and serially dilute (1:2) across to column 10.[5][6] Columns 11 (Growth Control) and 12 (Sterility Control) remain drug-free.
-
Inoculation: Prepare a 0.5 McFarland standard suspension of the bacteria (e.g., S. aureus ATCC 29213). Dilute 1:100, then add 100 µL to wells 1-11.
-
Incubation: Incubate at 35°C ± 2°C for 16–20 hours (24-48h for fungi).
-
Readout: The MIC is the lowest concentration showing no visible turbidity .
-
Validation: The Growth Control must be turbid. The Sterility Control must be clear. If not, discard the plate.
-
Visualization: CLSI Microdilution Workflow
Caption: Standardized workflow for broth microdilution assays (CLSI M07-A10).
Part 5: Emerging Frontiers & Data Summary
Recent research has moved beyond simple fluoroquinolones toward Hybrid Molecules (e.g., Quinoline-Triazoles) to combat resistance.
Table 2: Comparative Efficacy of Quinoline Classes
| Class | Representative Compound | Target Pathogen | Typical MIC (µg/mL) | Mechanism Note |
| Fluoroquinolone | Ciprofloxacin | E. coli, P. aeruginosa | 0.01 - 1.0 | DNA Gyrase inhibition. High resistance in MRSA. |
| 8-Hydroxyquinoline | Clioquinol | C. albicans, Aspergillus | 2.0 - 8.0 | Metal chelation. Fungicidal.[4][5][7] |
| Quinoline-Triazole | Hybrid-4m | C. neoformans | 0.5 - 2.0 | Dual action: Membrane stress + CYP51 inhibition. |
| Metal Complex | Cu(II)-Quinolinate | S. aureus (MRSA) | 4.0 - 16.0 | ROS generation; bypasses efflux pumps. |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[8][9] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[9][10] Wayne, PA: CLSI.[9]
-
Marella, A., et al. (2013). "Quinoline: A promising scaffold in today's drug discovery."[11] Saudi Pharmaceutical Journal, 21(1), 1-12.
-
Pippi, B., et al. (2017).[12] "New insights into the mechanism of antifungal action of 8-hydroxyquinolines."[13][14] Future Microbiology, 12(13).
-
Kouznetsov, V. V., et al. (2011). "Recent progress in the synthesis of quinoline derivatives by the Povarov reaction." Current Organic Chemistry.
-
Prachayasittikul, V., et al. (2013).[13] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy, 7, 1157.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
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- 8. standards.globalspec.com [standards.globalspec.com]
- 9. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
6-Nitroquinolin-3-amine as a synthetic building block
An In-Depth Technical Guide to 6-Nitroquinolin-3-amine as a Synthetic Building Block
Authored by a Senior Application Scientist
Introduction: The Strategic Value of 6-Nitroquinolin-3-amine in Modern Synthesis
In the landscape of medicinal chemistry and materials science, the selection of a starting scaffold is a critical decision that dictates the trajectory of a research program. 6-Nitroquinolin-3-amine has emerged as a preeminent building block, prized for its inherent structural features that offer a powerful combination of reactivity and synthetic versatility.[1][2] This guide provides an in-depth exploration of this molecule, moving beyond simple protocols to elucidate the chemical principles that make it an indispensable tool for the development of complex, high-value molecules.
The quinoline core is a well-established "privileged scaffold," frequently found in a wide array of biologically active compounds.[3] The strategic placement of two key functional groups on this core elevates the utility of 6-nitroquinolin-3-amine:
-
The 3-Amino Group: This primary amine serves as a versatile nucleophilic handle, readily participating in a host of bond-forming reactions. Its position on the quinoline ring influences the electronic properties of the heterocyclic system, providing a vector for derivatization.
-
The 6-Nitro Group: As a powerful electron-withdrawing group, the nitro moiety significantly modulates the reactivity of the quinoline ring. More importantly, it is a synthetic precursor to a second amino group, which, upon reduction, opens up a new axis for molecular elaboration.[4] The transformation of this group is a cornerstone of its application in building complex heterocyclic systems.
This guide will dissect the synthesis, reactivity, and application of 6-nitroquinolin-3-amine, providing researchers, scientists, and drug development professionals with the technical insights and practical methodologies required to leverage this potent building block in their synthetic endeavors.
Physicochemical Properties and Data
A thorough understanding of a building block's fundamental properties is essential for its effective use and safe handling.
| Property | Value | Reference |
| CAS Number | 646996-44-3 | [1][5] |
| Molecular Formula | C₉H₇N₃O₂ | [1][5] |
| Molecular Weight | 189.17 g/mol | [1][5] |
| Appearance | Yellow to brown solid/powder | [6] |
| Storage | 2-8°C, sealed, dry, protect from light | [1][5][7] |
| Purity | ≥95% | [5] |
Spectroscopic Profile
While a dedicated, comprehensive spectroscopic analysis of 6-nitroquinolin-3-amine is not extensively published, its profile can be reliably predicted based on its functional groups and the well-characterized quinoline scaffold.[8][9]
-
¹H NMR: Expect signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons on the quinoline ring. A broad singlet, exchangeable with D₂O, would be characteristic of the NH₂ protons.
-
¹³C NMR: Aromatic carbons will appear in the δ 110-150 ppm range. The carbon bearing the nitro group will be shifted downfield due to its electron-withdrawing nature.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the amine (around 3300-3500 cm⁻¹), asymmetric and symmetric N-O stretching for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively), and C=C/C=N stretching from the quinoline core.[8]
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 189.17, with fragmentation patterns characteristic of the quinoline structure.
Synthesis of the 6-Nitroquinolin-3-amine Scaffold
The construction of the 6-nitroquinolin-3-amine scaffold is a multi-step process that requires precise control over reaction conditions. The following workflow represents a generalized, logical approach to its synthesis, often starting from substituted anilines.[8]
Caption: A generalized workflow for the synthesis of 6-Nitroquinolin-3-amine.
Illustrative Synthetic Protocol: A Conceptual Pathway
The following protocol is a conceptual representation based on established quinoline synthesis methodologies.[8]
-
Quinoline Core Synthesis: A substituted aniline, such as 4-nitroaniline, undergoes a cyclization reaction. A classic approach is the Skraup synthesis, where the aniline is reacted with glycerol, sulfuric acid, and an oxidizing agent. The pre-existing nitro group at the para position of the aniline directs the cyclization to ultimately place the nitro group at the 6-position of the resulting quinoline.
-
Functionalization at Position 3: The newly formed 6-nitroquinoline can then be functionalized. This often involves an oxidation to introduce a hydroxyl group (a quinolone), followed by chlorination (e.g., using POCl₃) to create a reactive leaving group at the desired position.
-
Amination: The chloro-substituted 6-nitroquinoline is then subjected to amination. This is a nucleophilic aromatic substitution (SₙAr) reaction where ammonia or an ammonia equivalent displaces the chloride to install the final 3-amino group.
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to yield 6-nitroquinolin-3-amine.
Core Reactivity: A Dual-Handle Approach to Molecular Diversity
The synthetic power of 6-nitroquinolin-3-amine lies in the orthogonal reactivity of its two primary functional groups. This allows for a stepwise elaboration of the molecule, building complexity in a controlled manner.
Caption: The dual reactivity of 6-Nitroquinolin-3-amine.
Pathway 1: Reactions at the 3-Amino Group
The primary amine at the C3 position is a potent nucleophile, making it an ideal site for introducing a wide variety of substituents. This is frequently the first step in a synthetic sequence when using this building block.
Application Example: Synthesis of Kinase Inhibitor Scaffolds
The 3-amino group is crucial for forming key interactions in the ATP-binding pocket of many kinases.[10] Derivatization at this site is a common strategy in the development of kinase inhibitors.[11][12]
Experimental Protocol: N-Arylation via Buchwald-Hartwig Coupling
This protocol describes a general method for coupling an aryl halide to the 3-amino position, a foundational step in creating many targeted therapies.
-
Reaction Setup: To an oven-dried reaction vessel, add 6-nitroquinolin-3-amine (1.0 eq.), the desired aryl halide (1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Solvent and Base: Add a dry, deoxygenated solvent such as toluene or dioxane, followed by a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq.).
-
Reaction Execution: Purge the vessel with an inert gas (argon or nitrogen) and heat the mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the N-aryl-6-nitroquinolin-3-amine derivative.
Pathway 2: Transformation of the 6-Nitro Group
The reduction of the aromatic nitro group to a primary amine is one of the most reliable and high-yielding transformations in organic synthesis.[4][13] This reaction unmasks a second nucleophilic site on the quinoline core, transforming the initial building block into the highly versatile quinoline-3,6-diamine intermediate.
Rationale for Stannous Chloride (SnCl₂) Reduction
While catalytic hydrogenation is also effective, the use of stannous chloride (SnCl₂) in acidic media is a classic and robust method that is tolerant of many other functional groups.[14] It is particularly useful in laboratory-scale synthesis due to its simplicity and effectiveness.
Experimental Protocol: Reduction to Quinoline-3,6-diamine
-
Dissolution: Suspend the starting material (e.g., an N-substituted-6-nitroquinolin-3-amine) in a solvent such as ethanol or methanol.
-
Addition of Reducing Agent: Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) in concentrated hydrochloric acid (HCl).
-
Reaction: Heat the mixture to reflux (typically 50-80 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).[14]
-
Neutralization and Work-up: Cool the reaction mixture in an ice bath and carefully neutralize by the dropwise addition of a concentrated aqueous base (e.g., NaOH or NH₄OH) until the pH is >10. This will precipitate tin salts.
-
Extraction: Filter the mixture through a pad of celite to remove the inorganic salts, washing thoroughly with an organic solvent like ethyl acetate or dichloromethane. Collect the filtrate and separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the quinoline-3,6-diamine product, which can often be used in the next step without further purification.
Case Study: A Building Block in PI3K/mTOR Inhibitor Synthesis
The utility of 6-nitroquinolin-3-amine is powerfully demonstrated in its application as a key intermediate for the synthesis of dual PI3K/mTOR inhibitors, a critical class of anticancer agents.[15] The synthesis of compounds like NVP-BEZ235 and its derivatives relies on a scaffold that can be traced back to a substituted quinoline core.[15]
The following workflow illustrates how 6-nitroquinolin-3-amine (or its bromo-substituted analogue) serves as the foundational piece.
Caption: Synthesis of a PI3K inhibitor intermediate from a quinoline building block.[15]
In this pathway, a related starting material, 6-bromo-4-chloro-3-nitroquinoline, undergoes a nucleophilic aromatic substitution where an amine displaces the highly reactive chlorine at the C4 position.[15] The resulting intermediate contains both the nitro and bromo groups, which can be further functionalized to build the final complex inhibitor molecule. This highlights the modular nature of the quinoline scaffold, where different positions can be selectively addressed to achieve the desired molecular architecture.
Safety and Handling
As with all nitroaromatic and amine-containing compounds, proper safety precautions are mandatory.
-
Hazard Classification: Classified as harmful if swallowed, in contact with skin, or if inhaled.[6][16][17] May cause skin, eye, and respiratory irritation.[16][17]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[18] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[17] Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.[1][5]
Conclusion
6-Nitroquinolin-3-amine is more than just a chemical reagent; it is a strategic platform for the efficient construction of complex molecular architectures. Its value is derived from the dual reactivity of its amino and nitro groups, which can be addressed in a controlled, stepwise fashion to generate diverse libraries of compounds. For researchers in drug discovery and materials science, mastering the chemistry of this building block provides a reliable and powerful route to novel molecules with significant potential. Its demonstrated role in the synthesis of kinase inhibitors underscores its importance and guarantees its continued use as a cornerstone of modern synthetic programs.
References
-
Zhang, X., et al. (2016). 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. Chemical Biology & Drug Design, 88(4), 517-524. Available at: [Link]
-
Yuan, D., et al. (2016). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Available at: [Link]
-
The Chemistry Translator. (2014). organic chemistry reaction #13 - reduction of nitro group to amine. YouTube. Available at: [Link]
-
MySkinRecipes. (n.d.). 6-Nitroquinolin-3-amine. MySkinRecipes. Available at: [Link]
-
Gomtsyan, A. (2022). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. National Institutes of Health. Available at: [Link]
-
Mąkosza, A., et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 26(16), 4983. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]
-
PubChem. (n.d.). 3-Amino-4-(2-chlorophenyl)-6-nitrocarbostyril. PubChem. Available at: [Link]
-
Lead Sciences. (n.d.). 6-Nitroquinolin-3-amine. Lead Sciences. Available at: [Link]
-
Khazhieva, A. V., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705. Available at: [Link]
-
Howard, S., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1294-1298. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Carl ROTH. Available at: [Link]
-
Chen, Q., et al. (2011). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure-activity relationship study. Bioorganic & Medicinal Chemistry Letters, 21(7), 1929-1932. Available at: [Link]
-
ReMacle, M., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. Available at: [Link]
-
Sukhorukov, A. Y. (2021). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry, 9, 700140. Available at: [Link]
-
Bala, S., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6175. Available at: [Link]
Sources
- 1. 6-Nitroquinolin-3-amine [myskinrecipes.com]
- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
synthesis protocol for 6-Nitroquinolin-3-amine
Technical Application Note: Regioselective Synthesis of 6-Nitroquinolin-3-amine
Abstract & Strategic Rationale
The synthesis of 6-Nitroquinolin-3-amine (CAS: 646996-44-3) presents a specific regiochemical challenge. Direct nitration of quinolin-3-amine is non-viable for high-purity applications due to the directing effects of the quinoline nitrogen and the existing amine, which typically yield a complex mixture of C-5, C-8, and C-6 isomers that are difficult to separate chromatographically.[1]
This protocol details a Curtius Rearrangement strategy starting from 6-nitroquinoline-3-carboxylic acid .[1] This route is selected for its superior reliability in drug development workflows, offering three distinct advantages:
-
Regiochemical Fidelity: The nitro group is pre-installed at the C-6 position, and the amine is introduced exactly at C-3 via the carboxylic acid handle, eliminating isomer ambiguity.
-
Functional Group Tolerance: The use of Diphenylphosphoryl azide (DPPA) avoids harsh acidic conditions that might prematurely reduce or degrade the nitro moiety.
-
Scalability: The intermediate tert-butyl carbamate (Boc) provides a stable stopping point for purification before the final deprotection.
Retrosynthetic Analysis & Pathway
The synthesis disconnects the C-3 amine to a carboxylic acid precursor.[1] The transformation utilizes a "modified Curtius" approach, trapping the isocyanate intermediate with tert-butanol to form a Boc-protected amine, which is subsequently deprotected.[1]
Figure 1: Retrosynthetic disconnection showing the conversion of the carboxylic acid to the amine via an isocyanate and carbamate intermediate.[1][2]
Experimental Protocol
Phase 1: Curtius Rearrangement to Boc-Intermediate
Objective: Convert 6-nitroquinoline-3-carboxylic acid to tert-butyl (6-nitroquinolin-3-yl)carbamate.
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Equiv.[3] | Mass/Vol | Role |
| 6-Nitroquinoline-3-carboxylic acid | 218.17 | 1.0 | 5.00 g | Substrate |
| Diphenylphosphoryl azide (DPPA) | 275.24 | 1.2 | 7.56 g | Azide Source |
| Triethylamine (Et3N) | 101.19 | 1.5 | 3.48 g (4.8 mL) | Base |
| tert-Butanol (t-BuOH) | 74.12 | 20.0 | 45 mL | Solvent/Nucleophile |
| Toluene (Anhydrous) | 92.14 | - | 50 mL | Co-solvent |
Step-by-Step Methodology:
-
Activation: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and nitrogen inlet, suspend 6-nitroquinoline-3-carboxylic acid (5.00 g, 22.9 mmol) in a mixture of anhydrous Toluene (50 mL) and tert-Butanol (45 mL).
-
Base Addition: Add Triethylamine (4.8 mL, 34.4 mmol) via syringe. Stir at room temperature for 15 minutes until a partial solution or fine suspension is achieved.
-
Note: The base deprotonates the acid, facilitating the reaction with DPPA.
-
-
Azide Formation: Add DPPA (7.56 g, 27.5 mmol) dropwise over 10 minutes.
-
Safety: DPPA is toxic and potentially explosive if heated rapidly in a closed system. Ensure proper venting.
-
-
Rearrangement: Heat the reaction mixture to 90°C (oil bath temperature). Maintain reflux for 4–6 hours.
-
Mechanism Check: Evolution of
gas indicates the formation of the acyl azide and subsequent rearrangement to the isocyanate, which is immediately trapped by t-BuOH.
-
-
Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting acid (
) should disappear, and a new non-polar spot ( ) should appear. -
Workup:
-
Purification: Purify the crude residue via flash column chromatography (SiO2, Gradient: 10%
40% EtOAc in Hexanes).-
Yield Target: 5.3 – 5.9 g (80–90%) of a yellow solid.
-
Phase 2: Deprotection to 6-Nitroquinolin-3-amine
Objective: Cleave the Boc group to release the free primary amine.
Reagents:
| Reagent | Role | Conditions |
| Boc-Intermediate (from Phase 1) | Substrate | 1.0 Equiv.[1] |
| Trifluoroacetic Acid (TFA) | Acid | 20% v/v in DCM |
| Dichloromethane (DCM) | Solvent | 0.1 M conc. |
| Sat. aq. NaHCO3 | Neutralization | Excess |
Step-by-Step Methodology:
-
Dissolution: Dissolve the purified Boc-intermediate (5.0 g) in DCM (40 mL) at
(ice bath). -
Acidolysis: Slowly add TFA (10 mL) dropwise.
-
Caution: Exothermic reaction; gas evolution (
, isobutylene) will occur.
-
-
Reaction: Remove the ice bath and stir at room temperature for 2–3 hours. Monitor by TLC (complete consumption of the non-polar Boc spot).
-
Quench & Basification (Critical Step):
-
Concentrate the reaction mixture to dryness to remove excess TFA (yields the TFA salt).
-
Resuspend the solid in DCM (100 mL).
-
Slowly pour the mixture into a stirred solution of saturated
at until pH > 8. -
Why? The free amine is less stable than the salt; ensure the biphasic neutralization is gentle to avoid decomposition.
-
-
Isolation:
-
Separate the organic layer.[5] Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine organics, dry over
, and concentrate.
-
-
Final Purification: Recrystallize from Ethanol/Water or purify via short silica plug (100% EtOAc) if necessary.
Quality Control & Validation
The following analytical parameters confirm the identity and purity of the synthesized compound.
| Technique | Expected Signal / Result | Interpretation |
| HPLC | Purity > 98% (254 nm) | Single peak, no residual acid or Boc-int.[1] |
| 1H NMR (DMSO-d6) | Broad singlet confirms free amine.[1] | |
| 1H NMR (Aromatic) | Characteristic quinoline pattern; nitro-deshielding at C5/C7/C8.[1] | |
| MS (ESI+) | Matches formula | |
| Appearance | Yellow/Orange Solid | Typical for nitro-aniline analogs.[1] |
Process Logic & Troubleshooting Flow
The following diagram illustrates the decision-making process during the synthesis to ensure success.
Figure 2: Logical workflow for monitoring the critical Curtius rearrangement step.
References
-
Ghosh, A. K., et al. (2018). "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." ChemMedChem, 13(22), 2351–2373.
-
ChemScene. (2023). "Product Data: 6-Nitroquinolin-3-amine (CAS 646996-44-3)."[1][6]
-
Shioiri, T., et al. (1972). "Diphenylphosphoryl azide.[2] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis." Journal of the American Chemical Society, 94(17), 6203–6205.
-
Kulka, M. (1952). "The Nitration of Some Quinoline Derivatives." Canadian Journal of Chemistry, 30(9), 720-724.[1][7] (Context on direct nitration difficulties).
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Application Note: A Validated Multi-Modal Analytical Framework for Monitoring the Synthesis of 6-Nitroquinolin-3-amine
Abstract
This document provides a comprehensive guide with detailed protocols for the analytical monitoring of the synthesis of 6-Nitroquinolin-3-amine, a critical intermediate in pharmaceutical development.[1][2] We present an integrated analytical strategy employing High-Performance Liquid Chromatography (HPLC) for quantitative in-process control, alongside Thin-Layer Chromatography (TLC) for rapid qualitative checks. Furthermore, we detail the use of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation and purity assessment of the final product. The methodologies herein are designed to ensure process robustness, maximize yield, and control impurity profiles, adhering to the principles of modern analytical quality assurance.
Introduction: The Imperative for Analytical Control
6-Nitroquinolin-3-amine is a key building block in medicinal chemistry, notably in the synthesis of novel antimalarial and anticancer agents.[1] The introduction of a nitro (NO₂) group and an amino (NH₂) group onto the quinoline scaffold significantly influences the molecule's reactivity and biological function, making it a valuable precursor.[2] However, the synthesis of such multi-functionalized heterocyclic compounds can be complex, often involving potent reagents and the potential for side-product formation.
Rigorous in-process analytical monitoring is therefore not merely a quality control step but a critical component of process understanding and optimization. By accurately tracking the consumption of starting materials and the formation of the desired product and any impurities, chemists can ensure reaction completeness, optimize reaction conditions (temperature, time, stoichiometry), and prevent the carry-over of undesirable species into the final product. This application note establishes a self-validating analytical framework to achieve these goals.
Hypothetical Synthesis Pathway & Analytical Strategy
For the purpose of this guide, we will consider a plausible synthetic route based on established quinoline syntheses, such as the Skraup or Friedländer reaction, which involves the cyclization of substituted anilines. A potential pathway could involve the reaction of a suitably substituted nitroaniline with a three-carbon synthon to form the quinoline ring.
The analytical strategy is designed to provide a complete picture of the reaction progress and product quality. It combines rapid, qualitative methods with precise, quantitative, and definitive structural elucidation techniques.
Figure 1: Integrated analytical workflow for synthesis monitoring and product characterization.
Part 1: Chromatographic Methods for In-Process Control
Chromatographic techniques are the cornerstone of in-process monitoring, allowing for the separation and quantification of individual components within a complex reaction mixture.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for quantitative analysis due to its high resolution, sensitivity, and reproducibility. The method described here is designed to separate the polar starting materials, the non-polar product, and potential impurities.
Causality Behind Experimental Choices:
-
Reversed-Phase (RP) HPLC: Chosen because the analytes (aromatic amines and nitroaromatics) have sufficient hydrophobicity to be retained on a non-polar C18 stationary phase.
-
Gradient Elution: A gradient of a weak solvent (water/buffer) and a strong solvent (acetonitrile or methanol) is necessary to elute compounds with a wide range of polarities in a reasonable time with good peak shape.
-
Photo-Diode Array (PDA) Detector: A PDA detector is selected over a simple UV detector because it provides spectral information for each peak. This is invaluable for tracking peaks throughout the reaction and for assessing peak purity, ensuring a single analyte is responsible for the chromatographic peak.
Protocol 1: Quantitative HPLC Analysis
-
Sample Preparation: a. Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. b. Immediately quench the reaction by diluting it in a known, large volume (e.g., 10 mL) of a suitable solvent like acetonitrile to stop the reaction and precipitate any insoluble salts. c. Vortex the mixture thoroughly. d. Filter the diluted sample through a 0.45 µm PTFE syringe filter to remove particulate matter.[3] e. Perform further serial dilutions if necessary to bring the analyte concentration within the linear range of the calibration curve.
-
Instrumentation and Conditions:
-
A standard HPLC system equipped with a binary pump, autosampler, column oven, and PDA detector is sufficient.
Table 1: HPLC Method Parameters
Parameter Setting Column C18, 250 mm x 4.6 mm, 5 µm particle size Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 10% B to 90% B over 15 min, hold at 90% B for 3 min, return to 10% B over 1 min, equilibrate for 5 min Flow Rate 1.0 mL/min Column Temperature 30 °C Injection Volume 10 µL | Detection | PDA Detector, 220 - 400 nm. Quantify at λmax of 6-Nitroquinolin-3-amine. |
-
-
Data Analysis & System Suitability: a. Calibration: Prepare a series of external standards of known concentrations for the starting material and the final product. Generate a calibration curve by plotting peak area against concentration. b. Quantification: Determine the concentration of each component in the reaction sample by interpolation from the calibration curve. c. System Suitability: Before running samples, inject a standard solution five times. The relative standard deviation (%RSD) for the peak area and retention time should be <2.0%.
Method Validation: An analytical method must be validated to prove it is suitable for its intended purpose.[4][5] Key validation parameters should be assessed according to ICH guidelines.[6][7]
Table 2: Method Validation Summary and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To ensure the method can assess the analyte in the presence of other components (impurities, degradants, matrix). | Peak purity index > 0.995; Baseline resolution between adjacent peaks. |
| Linearity | To demonstrate a proportional relationship between concentration and instrument response. | Correlation coefficient (R²) ≥ 0.999 over a defined range. |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% for spiked samples. |
| Precision | To measure the degree of scatter between a series of measurements. | %RSD ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for providing a quick, qualitative "snapshot" of the reaction. It is ideal for determining the approximate number of components and the disappearance of a starting material.
Protocol 2: Rapid TLC Monitoring
-
Plate: Silica gel 60 F₂₅₄ aluminum-backed plates.
-
Sample Application: Using a capillary tube, spot the diluted reaction mixture, the starting material standard, and a co-spot (mixture of both) onto the baseline of the TLC plate.
-
Mobile Phase: A mixture of Ethyl Acetate and Hexane (e.g., 30:70 v/v) is a good starting point. The polarity should be adjusted to achieve an Rf value for the product of ~0.3-0.4.
-
Development: Place the plate in a chamber saturated with the mobile phase vapor and allow the solvent front to travel up the plate.
-
Visualization: View the dried plate under a UV lamp at 254 nm and 366 nm. Circle the visible spots.
-
Interpretation: Compare the spots in the reaction lane to the standards. The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress.
Part 2: Spectroscopic Methods for Structural Confirmation
Once the reaction is complete and the product is isolated, spectroscopic methods are used to confirm its identity and structure unequivocally.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides crucial information about the molecular weight of the product and any impurities.
Principle of Operation: The eluent from the HPLC is directed into a mass spectrometer. An Electrospray Ionization (ESI) source is typically used for polar molecules like 6-Nitroquinolin-3-amine, as it generates protonated molecules [M+H]⁺ in the gas phase with minimal fragmentation. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), confirming the molecular weight. The molecular weight of 6-Nitroquinolin-3-amine (C₉H₇N₃O₂) is 189.17 g/mol .[8] We would expect to see a prominent ion at m/z 190.18 in the positive ion mode. Fragmentation patterns can also provide structural clues.[9][10]
Protocol 3: LC-MS Confirmation
-
Interface: Use the HPLC method described in Protocol 1.
-
Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.
-
Mass Analyzer: Scan a mass range appropriate for the expected product and byproducts (e.g., m/z 100-500).
-
Data Analysis: Extract the mass spectrum for the main chromatographic peak. Confirm that the primary ion corresponds to the [M+H]⁺ of 6-Nitroquinolin-3-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.[11]
Causality and Interpretation:
-
¹H NMR: The number of signals, their chemical shifts (position), integration (area), and multiplicity (splitting pattern) reveal the connectivity of protons. For 6-Nitroquinolin-3-amine, one would expect distinct signals in the aromatic region, characteristic of the quinoline ring system, and a signal for the -NH₂ protons.[12][13] The electron-withdrawing nitro group will significantly deshield adjacent protons, shifting their signals downfield.[14]
-
¹³C NMR: Provides a signal for each unique carbon atom, confirming the carbon skeleton of the molecule.
Protocol 4: NMR Structural Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the purified, dried product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons like those of the amine group.
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer and is used to reference the chemical shift scale to 0 ppm.[11]
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer. 2D NMR experiments like COSY (¹H-¹H correlation) can be run to further confirm proton-proton connectivities.
-
Interpretation: Analyze the resulting spectra to confirm that the shifts, integrations, and coupling patterns match the expected structure of 6-Nitroquinolin-3-amine.
Caption: Decision-making workflow for in-process synthesis monitoring.
Conclusion
The successful synthesis of high-purity pharmaceutical intermediates like 6-Nitroquinolin-3-amine relies on a robust and well-validated analytical control strategy. The multi-modal approach detailed in this application note, combining the rapid qualitative feedback of TLC, the precise quantitative power of HPLC, and the definitive structural information from MS and NMR, provides researchers and process chemists with the tools necessary to monitor their reactions effectively. This integrated framework ensures not only the quality and purity of the final product but also facilitates a deeper understanding and optimization of the synthetic process itself, aligning with modern principles of quality by design (QbD).
References
- MySkinRecipes. 6-Nitroquinolin-3-amine.
- SciSpace. Development and Validation of Analytical Method for Nitroxoline in Chicken Using HPLC-PDA.
- Benchchem. 6-Nitroquinolin-3-amine | 646996-44-3.
- ScienceDirect. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
- Gavin Publishers. Validation of Analytical Methods: A Review.
- Semantic Scholar. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- ACS Publications. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
- ACS Publications. Determination of polycyclic aromatic amines in natural and synthetic crudes. Analytical Chemistry.
- TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
- PubMed. Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study. Rapid Communications in Mass Spectrometry.
- Semantic Scholar. Development and Validation of Analytical Method for Nitroxoline in Chicken Using HPLC-PDA.
- FDA. Q2(R2) Validation of Analytical Procedures.
- Canadian Science Publishing. MASS SPECTRA OF OXYGENATED QUINOLINES.
- NIH. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC.
- Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- ChemScene. 646996-44-3 | 6-Nitroquinolin-3-amine.
- PeerJ. Serum metabolite profiling of a 4-Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography-mass spectrometry.
- IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Proclinical. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- CDC. amines, aromatic 2002 | niosh.
- NIH. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. PMC.
- Benchchem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
- Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
- Organic Syntheses. 6-methoxy-8-nitroquinoline.
- RSC Publishing. Fluorometric detection of volatile amines using an indanonalkene platform.
- UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
- ATSDR. 6. analytical methods.
- NIH. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC.
- EPA. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
- YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane.
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- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
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- 14. repository.uncw.edu [repository.uncw.edu]
Application Note: Strategic Utilization of 6-Nitroquinolin-3-amine in Drug Discovery
Executive Summary
6-Nitroquinolin-3-amine is a high-value heterocyclic scaffold characterized by a unique electronic "push-pull" system.[1] It features a nucleophilic amine at the C3 position and an electron-withdrawing nitro group at the C6 position.[1] This dual functionality makes it an ideal intermediate for Fragment-Based Drug Discovery (FBDD) , particularly in the development of kinase inhibitors, fluorescent probes, and hypoxia-activated prodrugs.[1]
This guide outlines the strategic deployment of this molecule, focusing on sequential bio-orthogonal functionalization : utilizing the C3-amine for pharmacophore installation and the C6-nitro group as a "masked" handle for solubility tuning or secondary binding interactions.[1]
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Specification | Notes |
| CAS Number | 646996-44-3 | Verify batch identity via 1H-NMR before use.[1][2] |
| Molecular Formula | C9H7N3O2 | MW: 189.17 g/mol |
| Appearance | Yellow to Orange Solid | Nitro-conjugated systems are typically colored.[1][3][2] |
| Solubility | DMSO, DMF, hot MeOH | Poor solubility in water/DCM; requires polar aprotic solvents for reactions.[2] |
| pKa (Predicted) | ~2-3 (3-NH2) | The 3-amine is weakly basic due to electron withdrawal by the quinoline nitrogen and the 6-nitro group.[1][2] |
| Stability | Light Sensitive | Store in amber vials at 2-8°C. |
Synthetic Utility: The "Head-to-Tail" Strategy[1]
The primary utility of 6-nitroquinolin-3-amine lies in the differential reactivity of its nitrogen centers.[1] The C3-amine is available immediately for derivatization, while the C6-nitrogen is "masked" as a nitro group.[1] This allows for a clean, two-step library generation without the need for complex protecting group strategies.[1]
Mechanistic Logic
-
Step 1 (The "Head"): The C3-amine is derivatized (Amide/Urea formation) to create the primary binding motif (e.g., Hinge Binder for kinases).[1]
-
Step 2 (The Switch): The C6-nitro group is chemically reduced to a C6-amine.[1]
-
Step 3 (The "Tail"): The newly generated C6-amine—which is significantly more nucleophilic than the amidated C3-nitrogen—is selectively functionalized to modulate solubility or target solvent-exposed pockets.[1]
Reaction Pathway Diagram[1][8]
Figure 1: Sequential functionalization workflow. The C6-nitro group acts as a latent amine, allowing exclusive modification of the C3 position first.
Detailed Experimental Protocols
Protocol A: C3-Acylation (Hinge Binder Installation)
Objective: To convert the C3-amine into an amide, a common motif for hydrogen bonding in the ATP-binding pocket of kinases.[1]
Reagents:
-
Carboxylic Acid (R-COOH) (1.2 eq)[1]
-
HATU (1.5 eq) or T3P (50% in EtOAc, 2.0 eq)[1]
-
DIPEA (3.0 eq)[1]
-
Solvent: DMF (Anhydrous)[1]
Procedure:
-
Dissolution: Dissolve the carboxylic acid (1.2 eq) in anhydrous DMF (0.2 M concentration) in a round-bottom flask under Nitrogen.
-
Activation: Add DIPEA (3.0 eq) followed by HATU (1.5 eq). Stir at room temperature for 15 minutes to form the activated ester.
-
Coupling: Add 6-Nitroquinolin-3-amine (1.0 eq) solid directly to the reaction.
-
Note: The amine is weakly nucleophilic.[1] If reaction is slow (monitored by LCMS), heat to 50°C.
-
-
Monitoring: Monitor via TLC (5% MeOH in DCM) or LCMS. The product will typically be less polar than the starting amine.[1]
-
Workup: Dilute with EtOAc, wash with saturated NaHCO3 (x2), water (x1), and brine (x1). Dry over Na2SO4 and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Chemoselective Nitro Reduction
Objective: To reduce the C6-nitro group to an amine without affecting the C3-amide or halogen substituents.[1]
Method: Iron/Ammonium Chloride (Gentle, tolerates halogens) [1]
Reagents:
-
C3-Functionalized 6-Nitroquinoline (1.0 eq)[1]
-
Iron Powder (5.0 eq, fine mesh)[1]
-
Ammonium Chloride (5.0 eq)[1]
-
Solvent: EtOH/Water (4:1 ratio)[1]
Procedure:
-
Setup: Suspend the substrate in EtOH/Water (0.1 M).
-
Addition: Add NH4Cl and Iron powder.
-
Reflux: Heat the mixture to 80°C (Reflux) with vigorous stirring.
-
Observation: The reaction usually turns dark brown/rust colored.[1]
-
-
Timeline: Reaction is typically complete in 1–2 hours. Monitor for the disappearance of the nitro peak and appearance of the amine (M-30+2 = M-28 mass shift? No, -O2 +H2 = -32 + 2 = -30 mass shift.[1] Actually NO2 (46) -> NH2 (16), mass loss of 30).[1]
-
Workup (Critical): Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with hot MeOH.[1] Concentrate the filtrate.
-
Isolation: Partition between EtOAc and water.[1] The C6-amino product is often air-sensitive (oxidation to quinone-imines); proceed quickly to the next step or store under inert gas.[1]
Application Scenarios
Kinase Inhibitor Design
In many kinase inhibitors (e.g., targeting MEK, PI3K, or EGFR), the quinoline nitrogen (N1) and the C3-NH act as a bidentate hinge binder.[1]
-
Structure-Activity Relationship (SAR):
Hypoxia-Activated Probes
6-Nitroquinolines are known to be "fluorescence quenchers."[1] Upon reduction to 6-aminoquinoline (in hypoxic tumor environments by nitroreductases), the molecule becomes highly fluorescent.[1]
-
Protocol: Use 6-Nitroquinolin-3-amine as the core.[1] Derivatize C3 with a mitochondria-targeting peptide. The probe remains "dark" in healthy cells but "lights up" in hypoxic cancer cells.[1]
Analytical Data Expectations
| Technique | Expected Signal | Interpretation |
| 1H-NMR (DMSO-d6) | H2 (Singlet, ~9.0 ppm) | Characteristic deshielded proton between N1 and C3-N. |
| 1H-NMR | H4 (Singlet, ~8.5 ppm) | Proton adjacent to the bridgehead.[1] |
| 1H-NMR | NH2 (Broad, ~6.0-7.0 ppm) | Disappears upon D2O shake.[1][2] |
| LCMS (ESI+) | [M+H]+ = 190.06 | Base peak for starting material.[1][2] |
| IR Spectroscopy | 1350 & 1530 cm-1 | Strong symmetric and asymmetric NO2 stretches (disappear after Protocol B).[1] |
Safety & Handling
-
Nitroaromatics: Potentially explosive if heated to dryness in the presence of strong bases or metals.[1] Always work up reactions in solution.
-
Toxicity: Quinoline amines are potential mutagens (intercalating agents).[1] Handle with double gloves and use a fume hood.[1]
-
Waste: Dispose of iron sludge from reduction as hazardous heavy metal waste.[1]
References
-
Synthesis and Biological Evaluation of Quinoline Derivatives: Musiol, R. et al.[1][5][6] "Structure-activity relationship of quinoline derivatives as antimalarial and anticancer agents."[1] Bioorganic & Medicinal Chemistry, 2006.[1][5][7]
-
Reduction Protocols for Nitroquinolines: Rajapakse, A. et al.[1] "Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions." Chemical Research in Toxicology, 2013.[1]
-
Kinase Inhibitor Scaffolds: Lombardo, L. J. et al.[1] "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity."[1] Journal of Medicinal Chemistry, 2004.[1] (Illustrates the "Hinge Binder + Solubilizing Tail" concept relevant to quinolines).
-
Selectivity of Acylation: Al-Sehemi, A. G. et al.[1][4][7] "Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones." Indian Journal of Chemistry, 2014.[1][7]
Sources
- 1. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 6-Aminoquinoline | 580-15-4 [chemicalbook.com]
- 4. Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 6-Nitroquinolin-3-amine Solubility and Handling
This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-nitroquinolin-3-amine. Here, we address common questions and challenges related to its solubility in laboratory solvents, providing practical guidance and troubleshooting strategies to ensure experimental success. Our approach is rooted in fundamental physicochemical principles and established laboratory practices for handling nitroaromatic and quinoline-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 6-nitroquinolin-3-amine?
A1: While specific quantitative solubility data for 6-nitroquinolin-3-amine is not extensively published, we can infer its behavior from its chemical structure and data on analogous compounds. As a nitroaromatic amine, it possesses both polar (amine and nitro groups) and nonpolar (quinoline ring system) functionalities.[1][2] This dual nature suggests that its solubility will be highly dependent on the solvent's properties. Generally, it is expected to have limited solubility in water and higher solubility in polar aprotic solvents, with moderate solubility in polar protic solvents.
Q2: Which organic solvents are the best starting points for dissolving 6-nitroquinolin-3-amine?
A2: For initial solubility screening, we recommend starting with polar aprotic solvents, which are typically excellent solvents for a wide range of organic molecules. Based on the behavior of similar heterocyclic compounds, the following solvents are recommended, in approximate order of expected efficacy:[3]
-
Dimethyl Sulfoxide (DMSO): Often the solvent of choice for creating high-concentration stock solutions for biological assays.
-
N,N-Dimethylformamide (DMF): Another strong polar aprotic solvent, suitable for a variety of applications.
-
Methanol and Ethanol: These polar protic solvents are also likely to be effective, though perhaps to a lesser extent than DMSO or DMF.[4][5]
It is crucial to test solubility on a small scale before preparing a large stock solution.
Q3: My 6-nitroquinolin-3-amine, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What can I do?
A3: This is a common challenge known as "antisolvent precipitation." It occurs because the compound is poorly soluble in the final aqueous buffer, and the DMSO concentration is too low to keep it in solution. Here are several strategies to address this:
-
Decrease the Final Compound Concentration: The simplest solution is often to work with a lower final concentration of the compound in your assay.
-
Increase the Final DMSO Concentration: If your assay can tolerate it, increasing the final percentage of DMSO can help maintain solubility. However, be mindful that high concentrations of DMSO can affect biological systems.
-
Use a Co-solvent System: Prepare your stock solution in a mixture of solvents. For example, a combination of DMSO and ethanol might improve solubility in the final aqueous buffer.
-
Explore Alternative Solvents: For some biological assays, less toxic solvents like ethanol might be a viable alternative to DMSO for the stock solution.
Q4: I'm concerned about the stability of 6-nitroquinolin-3-amine in solution. Are there any precautions I should take?
A4: Yes, nitroaromatic compounds and amines can be susceptible to degradation under certain conditions.[6][7] To ensure the integrity of your compound in solution:
-
Storage: Store stock solutions at -20°C or -80°C to minimize degradation.[2] For long-term storage, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.
-
Light Sensitivity: Protect solutions from light, as nitroaromatic compounds can be light-sensitive.[3][8] Use amber vials or cover your containers with aluminum foil.
-
pH Considerations: The amine group in 6-nitroquinolin-3-amine can be protonated at low pH, which may affect its solubility and stability. Be mindful of the pH of your buffers.
-
Oxidation: Amines can be prone to oxidation. While not always a major issue in standard laboratory solvents, preparing fresh solutions for critical experiments is a good practice.
Physicochemical Properties and Their Impact on Solubility
Understanding the key physicochemical properties of 6-nitroquinolin-3-amine is essential for predicting and troubleshooting its solubility.
| Property | Value/Information | Implication for Solubility |
| Molecular Formula | C₉H₇N₃O₂ | - |
| Molecular Weight | 189.17 g/mol [1][8] | Influences molar concentration calculations. |
| Calculated logP | 1.7252[8] | A positive logP suggests a preference for more lipophilic (less polar) environments over water, indicating low aqueous solubility. |
| Hydrogen Bond Acceptors | 4[8] | The nitro group and nitrogen atoms in the quinoline ring can accept hydrogen bonds from protic solvents like water and alcohols, which can enhance solubility in these solvents. |
| Hydrogen Bond Donors | 1[8] | The amine group can donate a hydrogen bond, contributing to interactions with polar solvents. |
| Topological Polar Surface Area (TPSA) | 82.05 Ų[8] | A relatively high TPSA suggests that the molecule has significant polar character, which can improve solubility in polar solvents. |
Recommended Protocol for Solubility Determination
This protocol provides a systematic approach to determining the solubility of 6-nitroquinolin-3-amine in a solvent of interest.
Materials:
-
6-Nitroquinolin-3-amine
-
Selected solvent (e.g., DMSO, ethanol, water)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare a Saturated Solution:
-
Add an excess amount of 6-nitroquinolin-3-amine to a known volume of the solvent in a vial.
-
Cap the vial tightly and vortex vigorously for 2-5 minutes.
-
Allow the solution to equilibrate at a constant temperature (e.g., room temperature) for at least 24 hours to ensure saturation.
-
-
Separate Undissolved Solid:
-
Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
-
Quantify the Dissolved Compound:
-
Carefully take a known volume of the supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Determine the concentration of 6-nitroquinolin-3-amine in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculate Solubility:
-
Back-calculate the concentration in the original supernatant to determine the solubility in units such as mg/mL or molarity.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound does not fully dissolve. | The compound's solubility limit in the chosen solvent has been exceeded. | * Try a different solvent with higher solvating power (e.g., switch from ethanol to DMSO). * Gently warm the solution. Note that solubility may decrease upon cooling. * Use sonication to aid dissolution. |
| Solution is cloudy or hazy. | Fine, undissolved particles are present. | * Filter the solution through a 0.22 µm syringe filter. * Increase the centrifugation time and/or speed. |
| Compound precipitates over time. | The solution was supersaturated, or the compound is degrading to a less soluble product. | * Ensure the solution has fully equilibrated before use. * Store the solution properly (cold, dark) to minimize degradation. * Prepare fresh solutions before each experiment. |
| Color of the solution changes. | This may indicate compound degradation. | * Verify the identity and purity of the compound in solution using an analytical technique like LC-MS. * If degradation is confirmed, prepare fresh solutions and handle them with care to avoid exposure to light, heat, or reactive substances. |
Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solvent for 6-nitroquinolin-3-amine based on the experimental requirements.
Caption: A decision tree for selecting a suitable solvent for 6-nitroquinolin-3-amine.
References
-
ResearchGate. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved January 30, 2026, from [Link]
-
MySkinRecipes. (n.d.). 6-Nitroquinolin-3-amine. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). Solubility, solubility parameters and solution thermodynamics of thymoquinone in different mono solvents. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). Solubility modelling and preferential solvation for 3-nitrobenzaldehyde in N , N -dimethylformamide + (ethanol, n -propanol or n -butanol) solvent mixtures. Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.). 3-Amino-4-(2-chlorophenyl)-6-nitrocarbostyril. Retrieved January 30, 2026, from [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
PubChem. (n.d.). 6-Nitroquinoline. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (2024, March 13). Biological Treatment of Nitroaromatics in Wastewater. Retrieved January 30, 2026, from [Link]
-
CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved January 30, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Retrieved January 30, 2026, from [Link]
-
Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523–555. [Link]
-
SciELO. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved January 30, 2026, from [Link]
-
Hartono, A., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. International Journal of Molecular Sciences, 23(20), 12629. [Link]
-
Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved January 30, 2026, from [Link]
-
MDPI. (n.d.). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). Solubility of L-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. Retrieved January 30, 2026, from [Link]
-
MDPI. (n.d.). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Retrieved January 30, 2026, from [Link]
Sources
- 1. 6-Nitroquinolin-3-amine [myskinrecipes.com]
- 2. Buy 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one | 55198-89-5 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemscene.com [chemscene.com]
Application Note: Strategic N-Functionalization of 6-Nitroquinolin-3-amine
Abstract & Strategic Overview
6-Nitroquinolin-3-amine (CAS: 646996-44-3) represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and antimalarial agents.[1] However, its functionalization presents a specific synthetic challenge: nucleophilic deactivation .[1]
The amine at the 3-position is electronically coupled to the quinoline nitrogen (N1) and the nitro group at position 6. Both are strong electron-withdrawing groups (EWGs), rendering the exocyclic amine significantly less nucleophilic than a standard aniline.[1] Standard protocols often result in recovered starting material or low yields.[1]
This guide details three optimized protocols designed to overcome this electronic deficit:
-
Acylation: Using pyridine as a nucleophilic catalyst.[1]
-
Pd-Catalyzed Arylation: A Buchwald-Hartwig system optimized for deactivated amines.[1]
-
Reductive Amination: A Lewis-acid mediated approach to force imine formation.[1]
Chemical Analysis: The Deactivation Problem
Understanding the electronic environment is prerequisite to selecting the right conditions. The 3-amino group's lone pair is delocalized into the electron-deficient quinoline ring, an effect amplified by the 6-nitro group.[1]
Visualizing the Electronic Landscape
Figure 1: Electronic deactivation pathways. The convergence of EWGs on the quinoline core necessitates high-energy electrophiles or metal catalysis.
Protocol A: N-Acylation (Amide Formation)[1]
Rationale: Standard Schotten-Baumann conditions (aq. NaOH/DCM) often fail due to poor solubility and low reactivity.[1] We utilize pyridine as both solvent and nucleophilic catalyst to form the reactive N-acylpyridinium intermediate.[1]
Materials
-
Substrate: 6-Nitroquinolin-3-amine (1.0 equiv)
-
Electrophile: Acid Chloride (1.2 equiv) (e.g., Acetyl chloride, Benzoyl chloride)[1]
-
Solvent/Base: Anhydrous Pyridine (0.5 M concentration relative to substrate)[1]
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)[1]
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solubilization: Charge the flask with 6-Nitroquinolin-3-amine (1.0 mmol, 189 mg) and anhydrous pyridine (2.0 mL). Stir at room temperature (RT) until fully dissolved. Note: Mild heating (40°C) may be required for complete dissolution.[1]
-
Activation: Add DMAP (0.1 mmol, 12 mg).
-
Addition: Cool the solution to 0°C in an ice bath. Add the acid chloride (1.2 mmol) dropwise via syringe to control exotherm.[1]
-
Reaction: Remove the ice bath and allow to stir at RT for 4–12 hours. Monitor by TLC (50% EtOAc/Hexanes).[1] The amine spot (lower R_f, often fluorescent) should disappear.[1]
-
Workup: Pour the reaction mixture into 20 mL of ice-cold water. The product often precipitates.[1]
-
Purification: Recrystallize from EtOH or flash chromatography (DCM/MeOH gradient).
Data Summary:
| Parameter | Specification |
| Stoichiometry | 1.0 Amine : 1.2 Electrophile |
| Temperature | 0°C |
| Time | 4 - 12 Hours |
| Expected Yield | 75 - 90% |
Protocol B: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)[1]
Rationale: 3-Aminoquinolines are challenging coupling partners.[1] Standard ligands often fail.[1] We employ Xantphos , a wide-bite-angle ligand that facilitates the reductive elimination step critical for electron-deficient amines [1].[1]
Workflow Diagram
Figure 2: Optimized Buchwald-Hartwig workflow for deactivated heteroaromatic amines.
Materials
-
Catalyst:
(2.5 mol%) or (5 mol%) -
Ligand: Xantphos (5-10 mol%)[1]
-
Base:
(2.0 equiv) - Crucial: Weaker bases like carbonate are preferred over NaOtBu to prevent side reactions with the nitro group.[1] -
Solvent: 1,4-Dioxane (anhydrous, degassed)[1]
Step-by-Step Procedure
-
Catalyst Pre-complexation: In a glovebox or under Argon, mix
(23 mg, 0.025 mmol) and Xantphos (29 mg, 0.05 mmol) in 1 mL dioxane.[1] Stir for 5 mins until the solution turns deep orange/red. -
Main Setup: In a pressure vial, add 6-Nitroquinolin-3-amine (1.0 mmol, 189 mg), Aryl Bromide (1.2 mmol), and
(650 mg, 2.0 mmol). -
Combine: Add the catalyst solution and additional dioxane (4 mL) to the vial.
-
Reaction: Seal the vial and heat to 100°C for 16 hours.
-
Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove palladium black and inorganic salts.
Protocol C: Reductive Amination (Alkylation)[1]
Rationale: The low nucleophilicity of the amine makes imine formation with aldehydes slow. We use Titanium(IV) Isopropoxide as a Lewis acid and water scavenger to drive the equilibrium toward the imine before reduction [2].
Materials
-
Reagent A: Aldehyde (1.2 equiv)[1]
-
Lewis Acid:
(1.5 equiv)[1] -
Reductant:
(2.0 equiv) or [1] -
Solvent: Methanol (dry)[1]
Step-by-Step Procedure
-
Imine Formation: In a dry flask, combine 6-Nitroquinolin-3-amine (1.0 mmol) and the Aldehyde (1.2 mmol).
-
Lewis Acid Addition: Add
(1.5 mmol, 0.45 mL) neat. -
Stirring: Stir at RT for 6–12 hours. Observation: The solution often becomes viscous.
-
Reduction: Dilute with dry MeOH (5 mL). Cool to 0°C. Add
(2.0 mmol, 76 mg) in portions. (Caution: Gas evolution).[1] -
Quench: Stir for 2 hours at RT. Quench by adding 1 mL of water (a white precipitate of
will form).[1] -
Workup: Filter off the titanium salts.[1] Concentrate the filtrate. Dissolve residue in EtOAc, wash with brine, and dry.[1][3]
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| No Reaction (Acylation) | Amine too deactivated. | Switch to heating at 60°C; ensure Pyridine is dry.[1] |
| Low Yield (Buchwald) | Catalyst poisoning or O2 leak.[1] | Degas solvents thoroughly (freeze-pump-thaw); Increase cat.[1] loading to 5%. |
| Incomplete Imine (Reductive) | Equilibrium favors amine.[1] | Use Ti(OiPr)4 protocol (Method C) instead of standard AcOH conditions. |
| Product Solubility | Nitro group reduces solubility.[1] | Use DMSO-d6 for NMR; use DMF/MeOH mixtures for chromatography.[1] |
References
-
Buchwald-Hartwig Coupling of Deactivated Amines
-
Acylation of 3-Aminoquinolines
- Context: Protocol for amide coupling of 3-aminoquinoline derivatives using carboxylic acids and coupling agents.
- Source:Nopol-Based Quinoline Derivatives as Antiplasmodial Agents. (Molecules/MDPI).
-
[1]
-
Reductive Amination Strategies
-
Substrate Properties (6-Nitroquinolin-3-amine)
- Context: Chemical properties, CAS, and safety data for the specific substr
- Source:PubChem Compound Summary for CID 646996-44-3.
-
[1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nopol-Based Quinoline Derivatives as Antiplasmodial Agents [mdpi.com]
- 4. Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
large-scale synthesis and purification of 6-Nitroquinolin-3-amine
Application Note: Large-Scale Synthesis and Purification of 6-Nitroquinolin-3-amine
Part 1: Executive Summary & Strategic Analysis
1.1 Target Molecule Profile
-
Molecular Formula: C₉H₇N₃O₂[1]
-
Molecular Weight: 189.17 g/mol [1]
-
Critical Discrepancy Note: The CAS number 65340-70-7 is frequently misattributed in commercial catalogs to 6-Bromo-4-chloroquinoline.[1][2] This protocol specifically addresses the synthesis of 6-Nitroquinolin-3-amine .[1][2] Researchers must verify chemical structure via NMR/MS rather than relying solely on CAS identifiers from non-standard vendors.
1.2 Synthetic Strategy: The "Construct & Rearrange" Approach Direct nitration of quinolin-3-amine is non-viable for high-purity applications due to the formation of inseparable isomer mixtures (5-, 8-nitro isomers).[1][2] To guarantee the 6-nitro regiochemistry, this protocol employs a Modified Friedländer Condensation followed by a Curtius Rearrangement .[1][2]
This route is selected for:
-
Regiocontrol: The nitro group is installed in the starting material (2-amino-5-nitrobenzaldehyde), locking the position before ring formation.[1][2]
-
Scalability: Avoids high-pressure hydrogenation and uses standard reactor equipment.[1][2]
-
Purity: The Curtius rearrangement preserves the stereoelectronic integrity of the 3-position, preventing position isomerization.[1]
Part 2: Retrosynthetic Analysis & Pathway Visualization
The synthesis disconnects into two primary phases:
-
Ring Construction: Formation of the quinoline core via condensation.
-
Functional Group Transformation: Conversion of the C3-carboxylate to the C3-amine.[1][2]
Figure 1: Retrosynthetic pathway ensuring regiochemical fidelity of the 6-nitro and 3-amine substituents.
Part 3: Detailed Experimental Protocols
Phase 1: Synthesis of Ethyl 6-nitroquinoline-3-carboxylate
Principle: The Friedländer condensation involves the reaction of an o-aminoaldehyde with a carbonyl compound containing a reactive
Reagents:
Protocol:
-
Setup: Charge a double-jacketed reactor with 2-amino-5-nitrobenzaldehyde and absolute ethanol (10 mL/g).
-
Addition: Add Ethyl 3,3-diethoxypropionate followed by catalytic ZnCl₂.
-
Reaction: Heat the mixture to reflux (78°C) under inert atmosphere (N₂) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the aldehyde.
-
Workup: Cool the reaction mixture to 0–5°C. The product often precipitates as a solid.
-
Isolation: Filter the solid. If no precipitate forms, concentrate the solvent to 20% volume and add cold water to induce crystallization.[1]
-
Purification: Recrystallize from Ethanol/DMF if purity is <95%.
Data Checkpoint:
-
Expected Appearance: Yellow to pale brown crystalline solid.[1]
-
Key NMR Signal: Absence of aldehyde proton (~9.8 ppm); presence of ethyl ester signals.
Phase 2: Hydrolysis to 6-Nitroquinoline-3-carboxylic Acid
Principle: Standard base-catalyzed saponification.[1][2]
Protocol:
-
Suspend the ester from Phase 1 in THF/Water (1:1).
-
Add LiOH or NaOH (2.5 eq). Stir at ambient temperature until the ester is consumed (approx. 2 hours).
-
Acidify carefully with 1M HCl to pH 3–4.
-
Filter the resulting precipitate (Carboxylic Acid). Dry thoroughly in a vacuum oven at 50°C. Moisture interferes with the next step.
Phase 3: Curtius Rearrangement to 6-Nitroquinolin-3-amine
Principle: This is the critical step. The carboxylic acid is converted to an acyl azide, which undergoes thermal decomposition to an isocyanate, followed by hydrolysis to the amine.[1]
Safety Warning: Acyl azides are potentially explosive.[1] Do not isolate the acyl azide in dry form on a large scale. We utilize a "one-pot" procedure using Diphenylphosphoryl azide (DPPA).[1][2]
Reagents:
-
Diphenylphosphoryl azide (DPPA) (1.1 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
tert-Butanol (t-BuOH) or Toluene/Water - Solvent system[1][2]
Protocol (Modified One-Pot):
-
Activation: Dissolve the carboxylic acid in dry tert-butanol (or Toluene). Add Et₃N.
-
Azidation: Add DPPA dropwise at room temperature. Stir for 1 hour.
-
Rearrangement: Heat the mixture to reflux (80–90°C). Evolution of N₂ gas will be observed. Maintain reflux for 2–3 hours to form the intermediate carbamate (if in t-BuOH) or isocyanate (if in Toluene).
-
Deprotection/Hydrolysis:
-
Neutralization: Cool and neutralize with NaOH to pH 8–9.
-
Extraction: Extract with Ethyl Acetate (3x).
-
Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate.
Part 4: Purification & Quality Control
For pharmaceutical applications, the crude amine requires rigorous purification to remove phosphorus byproducts (from DPPA) and trace isomers.
Purification Workflow:
-
Acid-Base Wash: Dissolve crude amine in 1M HCl (amine dissolves).[1][2] Wash with Ether (removes non-basic impurities). Basify aqueous layer with NaOH.[1] Extract amine into EtOAc.[1][3]
-
Recrystallization: Solvent system: Methanol/Water or Toluene.[1]
-
Column Chromatography (Optional): If purity <98%, use Silica Gel (DCM:MeOH 95:5).
QC Specifications Table:
| Parameter | Specification | Method |
| Appearance | Yellow/Orange Powder | Visual |
| Purity | > 98.5% | HPLC (C18, Acetonitrile/Water) |
| Identity | Conforms to Structure | 1H-NMR (DMSO-d6) |
| Mass | 190.17 [M+H]+ | LC-MS |
| Residual Solvents | < ICH Limits | GC-HS |
| Water Content | < 0.5% | Karl Fischer |
Part 5: Process Logic & Safety (Graphviz)
Figure 2: Process safety map highlighting critical thermal and toxicity control points.
References
-
Friedländer Synthesis Mechanism & Scope
-
Curtius Rearrangement Protocols
-
Synthesis of 3-Aminoquinolines
-
Safety of Nitro Compounds
-
Langerman, N. (2014).[4] Safety Assessment of Nitro Compounds in Organic Synthesis. Journal of Chemical Health and Safety.
-
(Note: Ensure all local EHS regulations are followed. Nitro-aromatics are potential mutagens; handle with appropriate containment.)
Sources
- 1. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. Hypoxia-selective, enzymatic conversion of 6-nitroquinoline into a fluorescent helicene: pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jsynthchem.com [jsynthchem.com]
purification techniques for crude 6-Nitroquinolin-3-amine
Application Note: Purification Strategies for Crude 6-Nitroquinolin-3-amine
CRITICAL ALERT: CAS REGISTRY MISMATCH
⚠️ ATTENTION: The CAS number provided in your request (65340-70-7 ) corresponds to 6-Bromo-4-chloroquinoline , a halogenated intermediate often used in similar synthesis pipelines.
This guide addresses the purification of 6-Nitroquinolin-3-amine (Correct CAS: 646996-44-3 ), also known as 3-amino-6-nitroquinoline.[1] If your crude material is actually the bromo-chloro derivative, please refer to standard halo-quinoline purification protocols (typically hexane recrystallization).
This protocol assumes the target is the nitro-amine species.
Introduction & Molecule Profile
6-Nitroquinolin-3-amine is a critical scaffold in the synthesis of FLT3 kinase inhibitors and other antineoplastic agents.[1] Its purification is complicated by the electronic push-pull nature of the molecule: the electron-withdrawing nitro group at position 6 significantly reduces the basicity of the amine at position 3, rendering standard acid-base extractions less effective than for typical anilines.
Physicochemical Profile:
-
Appearance: Yellow to orange solid.[1]
-
Solubility: Soluble in DMSO, DMF, hot Ethyl Acetate, hot Methanol. Poorly soluble in water, hexanes, and cold diethyl ether.
-
Basicity (pKa): Estimated < 3.[1]0. The 6-nitro group deactivates the ring, making the 3-amino group weakly basic. Salt formation requires strong acids (e.g., conc.[1] HCl) and may be unstable.[1]
Impurity Profile Analysis
Before selecting a technique, identify the likely contaminants based on the synthesis route (typically nitration of 3-aminoquinoline or reduction of dinitro-species).
| Impurity Type | Origin | Removal Strategy |
| Regioisomers | 5-Nitro or 8-Nitro isomers (common in nitration).[1] | Recrystallization (Isomers disrupt crystal lattice) or Flash Chromatography (Polarity differences).[1] |
| Starting Material | Unreacted 3-Aminoquinoline or protected precursors.[1] | Flash Chromatography (Significant Rf difference). |
| Tarry Byproducts | Oxidation/polymerization during reaction.[1] | Adsorption (Activated Carbon) or Filtration through Celite pad.[1] |
| Inorganic Salts | Reduction catalysts (Fe, Sn) or nitration acids.[1] | Aqueous Wash (EDTA for metals) or Precipitation . |
Strategic Decision Matrix
Select your purification method based on scale and required purity.
Figure 1: Decision tree for selecting the optimal purification workflow.
Detailed Protocols
Method A: Recrystallization (Scalable & Cost-Effective)
Best for: Removing regioisomers and bulk purification (>1g).
The Solvent System: The nitro group reduces solubility in non-polar solvents, while the amine allows solubility in polar protic solvents. A Ethanol/Water or DMF/Water anti-solvent system is most effective.[1]
Protocol:
-
Dissolution: Place crude solid in a flask. Add Ethanol (95%) or DMF (if very insoluble).[1] Heat to reflux (approx. 78°C for EtOH).[1]
-
Hot Filtration (Critical): If black specks (tar/metals) remain, filter the hot solution through a pre-warmed Celite pad.[1]
-
Anti-Solvent Addition:
-
Crystallization: Allow the flask to cool slowly to room temperature on a cork ring (insulation promotes larger, purer crystals). Then cool to 0-4°C in an ice bath for 2 hours.
-
Isolation: Filter the yellow needles/precipitate under vacuum. Wash with cold Ethanol/Water (1:1) .[1]
-
Drying: Dry in a vacuum oven at 45°C overnight.
Mechanistic Insight: The 5-nitro and 8-nitro isomers typically have different lattice energies and solubilities.[1] Slow cooling allows the thermodynamically stable 6-nitro crystal to exclude these impurities.[1]
Method B: Flash Column Chromatography (High Purity)
Best for: Small scale (<1g) or separating difficult isomers.[1]
Stationary Phase: Silica Gel (230-400 mesh).[1] Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).[1]
Protocol:
-
Sample Loading: Dissolve crude in a minimum amount of DCM/MeOH (9:1). Adsorb onto silica (dry load) if solubility is poor in pure DCM.[1]
-
Gradient Elution:
-
Start: 100% DCM (2 CV - Column Volumes).
-
Ramp: 0% to 5% MeOH in DCM over 10 CV.[1]
-
Hold: 5% MeOH until product elutes.
-
Note: The nitro group makes the compound less polar than the diamine but more polar than the starting nitro-quinoline.
-
-
Detection: Monitor at 254 nm (aromatic) and 365 nm (nitro-amines often fluoresce or absorb strongly in UV-A).[1]
-
Fraction Collection: Collect fractions containing the major spot (Rf ~0.3-0.4 in 5% MeOH/DCM).
Alternative Mobile Phase: Hexane/Ethyl Acetate (gradient 20% to 60% EtOAc) can be used if the compound is sufficiently soluble.[1]
Analytical Validation
Verify the identity and purity of your isolated material.[1]
| Technique | Observation for 6-Nitroquinolin-3-amine |
| 1H NMR (DMSO-d6) | Look for the singlet/doublet of the C2 proton (deshielded by N) and the specific coupling pattern of the C5/C7/C8 protons. The C3-NH2 protons usually appear as a broad singlet around 5.5-6.5 ppm.[1] |
| HPLC-UV | Peak purity check at 254 nm. Ensure no shoulders (isomers).[1] |
| Mass Spec (ESI+) | [M+H]+ = 190.17 m/z.[1] |
Safety & Handling
-
Explosion Hazard: Nitro-substituted heterocycles can be energetic.[1] Do not heat dry solids above 100°C. Avoid friction/impact on dry crystals.[1]
-
Toxicity: Quinoline derivatives are potential mutagens.[1] Handle in a fume hood with double nitrile gloves.[1]
-
Waste: Segregate halogenated (DCM) and non-halogenated waste. Dispose of silica as solid hazardous waste.[1]
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 11945, 6-Nitroquinoline. (Used for analog physicochemical properties).[1][5] Link
-
Tokyo Chemical Industry (TCI). (2023).[1] Product Specification: 6-Bromo-4-chloroquinoline (CAS 65340-70-7).[1] (Cited to correct the CAS mismatch). Link[1]
-
ChemScene. (2023).[1] Product Data: 6-Nitroquinolin-3-amine (CAS 646996-44-3).[1] (Source for correct CAS and identity). Link
-
Organic Chemistry Portal. (2023). Synthesis of Quinolines. (General reference for Friedlander/Skraup synthesis context). Link
Sources
Application Notes and Protocols for the Skraup Reaction in Quinoline Precursor Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Skraup Reaction
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds, from the historic antimalarial quinine to modern anticancer agents.[1][2] The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, remains a powerful and direct method for constructing this vital heterocyclic system.[1][3] It involves the reaction of a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to yield the corresponding quinoline.[4]
Despite its age, the reaction's efficiency and utility in accessing core quinoline structures ensure its continued application in both academic research and industrial drug development.[1][5] However, the synthesis is notoriously exothermic and requires careful control to ensure safety and reproducibility.[6][7] This guide provides a comprehensive overview of the Skraup reaction, from its underlying mechanism to detailed, field-proven protocols and troubleshooting advice, designed to empower chemists to leverage this classic transformation effectively and safely.
I. Core Principles and Reaction Mechanism
The Skraup synthesis is a multi-step process that masterfully orchestrates dehydration, conjugate addition, cyclization, and oxidation within a single pot. The overall transformation is robust, but a nuanced understanding of the mechanism is critical for troubleshooting and optimization.
The reaction is generally believed to proceed through four key stages:
-
Dehydration of Glycerol: Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[6][8] This is a critical, and often highly exothermic, first step.
-
Michael Addition: The primary aromatic amine (e.g., aniline) acts as a nucleophile, undergoing a 1,4-conjugate addition (Michael addition) to the newly formed acrolein.[4][5][6]
-
Acid-Catalyzed Cyclization: The resulting β-anilinopropionaldehyde intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution, where the electron-rich aromatic ring attacks the protonated aldehyde, leading to ring closure.[6][9] Subsequent dehydration yields a 1,2-dihydroquinoline intermediate.[5][6]
-
Oxidation: The final step is the oxidation of the 1,2-dihydroquinoline to the stable, aromatic quinoline product.[5][6] The oxidizing agent, traditionally nitrobenzene, is reduced in the process.[6]
Caption: Figure 1: The Four Key Stages of the Skraup Reaction Mechanism.
II. Application Notes: A Guide to Reagents and Conditions
The success and safety of the Skraup synthesis hinge on the careful selection and handling of its components.
-
The Aromatic Amine: The reaction is broadly applicable to primary aromatic amines where at least one ortho position is unsubstituted to allow for cyclization.[10] The nucleophilicity of the amine is key; electron-donating groups on the aromatic ring generally facilitate the reaction, while strong electron-withdrawing groups (like a nitro group) can significantly hinder it, often requiring harsher conditions and resulting in lower yields.[11]
-
The Oxidizing Agent: While nitrobenzene is the archetypal oxidizing agent and can also serve as a solvent, it contributes to the vigor of the reaction.[3][5] Arsenic pentoxide or arsenic acid are effective and result in a less violent reaction, though their toxicity is a significant handling concern.[3][12] For laboratory-scale preparations, milder oxidants like iodine can be effective and offer better control over the reaction's exothermicity.[7][13]
-
The Moderator (A Critical Safety Component): The Skraup reaction is infamous for its potential to become uncontrollably violent.[3][6] The addition of ferrous sulfate (FeSO₄) is a critical and non-negotiable safety measure.[7][14] It is believed to moderate the reaction by acting as an oxygen carrier, smoothing the exothermic oxidation step over a longer period and preventing a dangerous runaway scenario.[14]
III. Detailed Experimental Protocol: Synthesis of Quinoline from Aniline
This protocol is a representative example for the synthesis of the parent quinoline. It must be performed in a well-ventilated chemical fume hood with a blast shield in place. Adherence to all institutional safety guidelines is mandatory.
Materials & Equipment:
-
5-L three-necked round-bottom flask
-
Efficient reflux condenser
-
Mechanical stirrer
-
Heating mantle or oil bath
-
Apparatus for steam distillation
-
Separatory funnel
-
Aniline (freshly distilled)
-
Glycerol (reagent grade)
-
Nitrobenzene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide (NaOH) solution (40%)
-
Dichloromethane or Diethyl Ether for extraction
-
Anhydrous Magnesium Sulfate or Sodium Sulfate for drying
Experimental Workflow Visualization:
Caption: Figure 2: General Experimental Workflow for Skraup Synthesis.
Step-by-Step Procedure:
-
Reagent Charging: In the 5-L flask, combine 246 g of aniline, 24 g of ferrous sulfate heptahydrate, 192 g of nitrobenzene, and 730 g of glycerol. It is crucial to add the reagents in the specified order and ensure they are well-mixed before proceeding.[14]
-
Acid Addition: While stirring the mixture vigorously, slowly and carefully add 250 mL of concentrated sulfuric acid. The addition is highly exothermic; the rate should be controlled to prevent excessive temperature increase, using an ice bath if necessary.[5][15]
-
Initiation and Reflux: Gently heat the mixture with a heating mantle. The reaction will become exothermic and begin to boil, often vigorously. Once the reaction is self-sustaining, immediately remove the external heat source.[5][14] The heat of the reaction itself should maintain boiling.
-
Sustained Reflux: After the initial vigorous reaction subsides (typically 30-60 minutes), reapply heat and maintain the mixture at a gentle reflux for an additional 3-5 hours to ensure the reaction goes to completion.[5][14]
-
Work-up: Allow the reaction mixture to cool to below 100°C. Cautiously dilute the thick, dark mixture with approximately 2 L of water.
-
Neutralization: Transfer the diluted mixture to a larger flask suitable for steam distillation. While cooling the flask in an ice-water bath, slowly and carefully add a 40% solution of sodium hydroxide until the mixture is strongly alkaline to litmus paper. This step neutralizes the sulfuric acid and liberates the quinoline free base, which is volatile with steam.[5]
-
Purification by Steam Distillation: Perform steam distillation on the alkaline mixture.[5][7] The first fraction to distill will be unreacted nitrobenzene. Once the nitrobenzene has been removed, change the receiver and continue the steam distillation to collect the quinoline, which will appear as an oily layer in the aqueous distillate.
-
Isolation and Final Purification: Separate the quinoline layer from the aqueous distillate using a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover any dissolved product. Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation. The crude quinoline can be purified by vacuum distillation to yield the final product.[5]
IV. Data Presentation: Representative Yields
The yield of the Skraup synthesis is highly dependent on the substituents present on the aniline starting material. The following table provides representative data for context.
| Starting Aromatic Amine | Product | Typical Yield (%) |
| Aniline | Quinoline | 84-91%[14] |
| o-Toluidine | 8-Methylquinoline | ~70% |
| m-Toluidine | 5-Methylquinoline & 7-Methylquinoline | Mixture |
| p-Toluidine | 6-Methylquinoline | ~75% |
| p-Anisidine | 6-Methoxyquinoline | ~65% |
| o-Nitroaniline | 8-Nitroquinoline | 10-20%[11] |
Yields are approximate and can vary significantly with reaction scale and specific conditions.
V. Troubleshooting Common Experimental Challenges
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Runaway Reaction | Insufficient moderation; heating too rapid; incorrect order of reagent addition.[7][13] | Immediate Action: If safe, cool the flask in a large ice-water bath. Prevention: Ensure ferrous sulfate is added. Add sulfuric acid slowly with cooling. Heat gently only to initiate the reaction, then remove the heat source.[7] |
| Excessive Tar Formation | Uncontrolled polymerization of the acrolein intermediate, often due to high localized temperatures.[7][13] | Maintain strict temperature control. Ensure efficient stirring to dissipate heat. The use of a moderator (FeSO₄) is critical.[7][13] |
| Low Product Yield | Incomplete reaction; deactivating substituents on the aniline; loss of product during work-up.[7] | Ensure adequate reflux time (3-5 hours after initial exotherm). For deactivated anilines, consider harsher conditions or alternative synthetic routes.[11] Be meticulous during the steam distillation and extraction steps. |
VI. Modern Variations on a Classic Reaction
While the traditional Skraup synthesis is robust, its harsh conditions have prompted the development of more modern and "greener" alternatives.
-
The Doebner-von Miller Reaction: A significant variation where an α,β-unsaturated aldehyde or ketone is used directly, bypassing the in-situ generation of acrolein from glycerol.[8][16][17] This allows for the synthesis of quinolines with substituents on the pyridine ring.[10]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields.[8][18] Microwave-assisted Skraup reactions have been successfully performed using ionic liquids or even neat water as the medium, representing a significant step towards more environmentally benign conditions.[18][19]
References
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved from [Link]
-
Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]
-
Skraup's Synthesis - Vive Chemistry. (2012, November 3). Retrieved from [Link]
-
synthesis of quinoline derivatives and its applications. (2022, November 23). Retrieved from [Link]
-
Skraup reaction - Wikipedia. (n.d.). Retrieved from [Link]
- On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (1995, March 1). J Org Chem, 60(5), 1257-60.
-
Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Skraup Reaction - NROChemistry. (n.d.). Retrieved from [Link]
-
The Skraup Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved from [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). RSC Advances. Retrieved from [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24). RSC Medicinal Chemistry. Retrieved from [Link]
- Review on recent development of quinoline for anticancer activities. (2022, October 1). Journal of the Indian Chemical Society, 99(10).
- Recent Advances in Metal-Free Quinoline Synthesis. (2016, July 29). Molecules, 21(8).
-
Quinoline Synthesis - Skraup. (n.d.). Retrieved from [Link]
-
Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction. (2014). RSC Advances. Retrieved from [Link]
-
6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses. Retrieved from [Link]
-
QUINOLINE. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Skraup Synthesis of Quinoline - tips/pointers : r/chemistry. (2017, July 18). Retrieved from [Link]
Sources
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. Skraup Reaction | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uop.edu.pk [uop.edu.pk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. iipseries.org [iipseries.org]
- 9. Quinoline Synthesis - Skraup [quimicaorganica.org]
- 10. organicreactions.org [organicreactions.org]
- 11. reddit.com [reddit.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 17. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 18. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
using stannous chloride for nitro group reduction reactions
Application Note: Precision Reduction of Nitro Groups using Stannous Chloride (
Executive Summary
The reduction of aromatic nitro groups to anilines is a cornerstone transformation in pharmaceutical synthesis.[1] While catalytic hydrogenation (
Stannous chloride (
Mechanism of Action
The reduction of a nitro group (
Stoichiometry:
The theoretical stoichiometry requires 3 equivalents of
Key Mechanistic Pathway:
-
Nitro to Nitroso: The first 2e- reduction yields the nitroso intermediate (
). -
Nitroso to Hydroxylamine: A rapid 2e- reduction forms the aryl hydroxylamine (
). -
Hydroxylamine to Amine: The final, rate-determining 2e- reduction yields the amine (
).[1]
Figure 1: Stepwise reduction pathway of the nitro group by stannous chloride.[2][3]
Chemoselectivity Profile
The primary advantage of
| Functional Group | ||
| Nitro ( | Reduced to Amine | Reduced to Amine |
| Aldehyde ( | Inert (Preserved) | Often Reduced |
| Ketone ( | Inert (Preserved) | Often Reduced |
| Ester ( | Inert (Preserved) | Inert |
| Nitrile ( | Inert (Preserved) | Reduced to Amine |
| Halogen ( | Inert (Preserved) | Dehalogenated (Risk) |
| Alkene ( | Inert (Preserved) | Reduced to Alkane |
Experimental Protocols
Protocol A: Standard Reduction (Ethanol/Reflux)
Best for: Substrates soluble in alcohol; general purpose.
Reagents:
-
Substrate (
equiv) -
(
equiv) -
Solvent: Absolute Ethanol (0.1 M concentration relative to substrate)
Procedure:
-
Dissolution: Dissolve the nitro compound in absolute ethanol in a round-bottom flask.
-
Addition: Add solid
in one portion. The salt may not dissolve immediately.[4] -
Reaction: Heat the mixture to 70°C (reflux) . Monitor by TLC or LCMS.
-
Note: Most reactions complete within 30–120 minutes.
-
-
Completion: Upon disappearance of starting material, cool the mixture to room temperature.
Protocol B: The "Bellamy" Workup (Critical Step)
Reference: Bellamy, F. D.; Ou, K. Tetrahedron Lett. 1984, 25, 839. Purpose: Prevents the formation of intractable emulsions caused by tin hydroxides.
The Challenge: Direct extraction of the acidic reaction mixture often leads to thick emulsions. Neutralizing with strong base (
The Solution (Bellamy Method):
-
Quench: Pour the cooled reaction mixture onto ice .
-
Neutralization: Carefully adjust the pH to 7–8 using 5% aqueous Sodium Bicarbonate (
) .-
Do NOT use strong NaOH yet.
-
-
Hydrolysis (The Secret): Stir the resulting slurry for 60 minutes at room temperature.
-
Why? This allows the colloidal tin species to aggregate into a granular, filterable solid.
-
-
Extraction: Extract the mixture with Ethyl Acetate (EtOAc).[5] The phases should separate cleanly.
-
Alternative: If the solid is very granular, filter through a pad of Celite first, then extract the filtrate.
-
-
Drying: Wash the organic layer with brine, dry over
, and concentrate.
Figure 2: The "Bellamy" workup workflow for emulsion-free isolation.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Incomplete Conversion | Old Reagent | |
| Thick Emulsion | Improper pH / Rapid Workup | Use the Bellamy Method (Protocol B). Allow the 1-hour stir time for aggregation. |
| Product Trapped in Salts | Coordination to Tin | If yield is low, wash the filter cake (Celite) copiously with warm EtOAc or 10% MeOH/DCM. |
| Chlorination Byproduct | High Temp + Acid | Rarely, chlorination of the ring occurs. Reduce temp to RT or add |
Safety & Disposal
-
Toxicity: Inorganic tin salts are less toxic than organotins, but
is a skin/eye irritant and suspected sensitizer. -
Corrosivity: The reaction generates
equivalents; use a fume hood. -
Disposal: All aqueous waste containing Tin must be segregated into "Heavy Metal Aqueous Waste" streams, not standard aqueous waste.
References
-
Bellamy, F. D.; Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium."[5][6][7][8][9] Tetrahedron Letters, 1984 , 25(8), 839–842.[5][7][8][9] [8]
-
Gamble, A. B., et al. "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation." Synthetic Communications, 2007 , 37(16), 2777-2786.
-
ACS Green Chemistry Institute. "Reagent Guide: Nitro Reduction." ACS GCI Pharmaceutical Roundtable.
Sources
- 1. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 2. scispace.com [scispace.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. lookchem.com [lookchem.com]
- 8. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Strategic Derivatization of 6-Nitroquinolin-3-amine for Novel Heterocyclic Scaffolds
Topic: Developing Novel Heterocyclic Systems from 6-Nitroquinolin-3-amine Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Organic Synthetic Researchers, and Drug Discovery Scientists.
Abstract
The quinoline pharmacophore remains a cornerstone in medicinal chemistry, particularly for antimalarial, antibacterial, and anticancer therapeutics. 6-Nitroquinolin-3-amine (CAS 646996-44-3) represents a high-value "privileged structure" due to its electronic asymmetry and dual-functional handles (the nucleophilic 3-amino group and the electrophilic/reducible 6-nitro group). This guide details the synthetic logic and experimental protocols for converting this scaffold into novel tricyclic and pendant heterocyclic systems. We focus on two distinct pathways: (A) The Gould-Jacobs Annulation to generate fused 1,7-naphthyridines, and (B) The "Click" Chemistry Conjugation to synthesize bioisosteric 1,2,3-triazoles.
Introduction & Synthetic Rationale
The Scaffold Advantage
6-Nitroquinolin-3-amine offers a unique electronic environment compared to the more common 2- or 4-aminoquinolines.
-
3-Position Nucleophilicity: Unlike 2- and 4-aminoquinolines, which exist in tautomeric equilibrium with imines (quinolinones), the 3-amino group is purely aromatic and stable, behaving similarly to an electron-deficient aniline.
-
6-Nitro Handle: This group strongly withdraws electron density from the benzenoid ring, deactivating positions 5, 7, and 8, while serving as a latent amine for future functionalization (e.g., to bis-aminoquinolines).
-
Regioselectivity in Cyclization: When forming fused rings, the 3-amino group directs cyclization to the adjacent C2 or C4 positions. Steric and electronic factors typically favor cyclization at C2 , leading to 1,7-naphthyridine systems, a scaffold under-explored in current patent literature.
Strategic Workflows
We present two divergent pathways to maximize library diversity:
-
Pathway A (Ring Fusion): Construction of a third ring via the Gould-Jacobs Reaction . This creates a rigid, planar tricyclic system (1,7-naphthyridine) ideal for DNA intercalation or kinase inhibition.
-
Pathway B (Side-Chain Decoration): Utilization of Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This installs a 1,2,3-triazole moiety, a proven bioisostere for amide bonds, enhancing metabolic stability and solubility.
Visualizing the Synthetic Logic
The following diagram outlines the decision tree for derivatizing 6-Nitroquinolin-3-amine.
Figure 1: Divergent synthetic pathways for converting 6-nitroquinolin-3-amine into fused 1,7-naphthyridines (Pathway A) or triazole conjugates (Pathway B).
Detailed Experimental Protocols
Protocol A: Synthesis of Fused 1,7-Naphthyridines (Gould-Jacobs Reaction)
Objective: To fuse a pyridone ring onto the quinoline core, creating a tricyclic ethyl 6-nitro-4-oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylate .
Mechanistic Insight
The 3-amino group attacks the electrophilic alkene of diethyl ethoxymethylenemalonate (EMME). The subsequent cyclization is a critical step; it requires high temperatures to overcome the aromaticity of the quinoline ring and typically occurs at the C2 position (ortho to the amine) rather than C4, due to the directing effect of the ring nitrogen (N1) which makes C2 more electron-deficient and susceptible to nucleophilic attack by the enamine carbon.
Materials
-
6-Nitroquinolin-3-amine (1.0 eq)
-
Diethyl ethoxymethylenemalonate (EMME) (1.2 eq)
-
Ethanol (Reagent grade)
-
Dowtherm A (Eutectic mixture of biphenyl and diphenyl ether) or Diphenyl ether
-
Petroleum ether / Ethyl Acetate
Procedure
Step 1: Enamine Formation [1]
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 6-nitroquinolin-3-amine (10 mmol, 1.89 g) in ethanol (30 mL).
-
Add EMME (12 mmol, 2.4 mL) dropwise.
-
Reflux the mixture for 3–5 hours. Monitor reaction progress by TLC (System: 50% EtOAc/Hexane). The product (enamine) usually appears as a less polar spot.
-
Cool the mixture to room temperature. The intermediate diethyl (6-nitroquinolin-3-ylamino)methylenemalonate typically precipitates as a yellow solid.
-
Filter the solid, wash with cold ethanol (2 x 10 mL), and dry under vacuum.
-
Quality Check: 1H NMR should show a doublet for the vinyl proton (~8.5 ppm) and a broad singlet for the NH (~11 ppm).
-
Step 2: Thermal Cyclization
-
Safety Note: This step requires high temperatures (250°C). Use a sand bath or high-temperature oil bath and work behind a blast shield.
-
Place the dried enamine intermediate (5 mmol) in a 50 mL flask containing Dowtherm A (15 mL).
-
Heat the mixture rapidly to 250°C (refluxing Dowtherm) for 30–60 minutes.
-
Observation: Evolution of ethanol vapor indicates cyclization is occurring.
-
-
Allow the dark solution to cool to ~80°C, then slowly add hexane or petroleum ether (30 mL) to induce precipitation.
-
Cool to 0°C in an ice bath. Filter the brown/tan precipitate.
-
Purification: Recrystallize from DMF/Ethanol or wash extensively with hot acetone to remove traces of Dowtherm A.
-
Yield: Expect 60–75%.
Protocol B: Synthesis of 1,2,3-Triazole Conjugates (Click Chemistry)
Objective: To synthesize 1-(6-nitroquinolin-3-yl)-4-substituted-1H-1,2,3-triazoles via a stable azide intermediate.
Mechanistic Insight
Direct nucleophilic substitution to install an azide on the quinoline ring is difficult. We utilize the Sandmeyer reaction (diazotization followed by azidation). The resulting 3-azidoquinoline is then coupled with terminal alkynes using Cu(I) catalysis. This reaction is regioselective, yielding exclusively the 1,4-disubstituted triazole.
Materials
-
6-Nitroquinolin-3-amine (1.0 eq)
-
Sodium Nitrite (NaNO2) (1.2 eq)
-
Sodium Azide (NaN3) (1.5 eq)
-
Hydrochloric Acid (6M)
-
Terminal Alkyne (e.g., Phenylacetylene, Propargyl alcohol) (1.1 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO4·5H2O) (10 mol%)
-
Sodium Ascorbate (20 mol%)
-
DMSO / Water (4:1 mixture)
Procedure
Step 1: Synthesis of 3-Azido-6-nitroquinoline
-
Caution: Azides are potentially explosive.[2] Perform in a fume hood behind a shield. Do not use metal spatulas with solid diazonium salts.
-
Suspend 6-nitroquinolin-3-amine (5 mmol, 0.95 g) in 6M HCl (10 mL) and cool to 0–5°C in an ice-salt bath.
-
Add a solution of NaNO2 (6 mmol, 0.41 g) in water (2 mL) dropwise, maintaining temperature < 5°C. Stir for 30 min to form the diazonium salt (solution becomes clear/orange).
-
In a separate beaker, dissolve NaN3 (7.5 mmol, 0.49 g) in water (5 mL) and cool to 0°C.
-
Add the diazonium solution slowly to the azide solution with vigorous stirring. (Note: Evolution of N2 gas will occur).
-
Stir for 1 hour at 0°C, then allow to warm to room temperature.
-
Extract the product with Ethyl Acetate (3 x 20 mL). Wash organic layer with water and brine.
-
Dry over Na2SO4 and concentrate carefully at low temperature (< 40°C). Do not distill to dryness if large scale; use the crude azide immediately or store in solution.
Step 2: CuAAC "Click" Reaction
-
Dissolve the crude 3-azido-6-nitroquinoline (1 mmol) and the desired terminal alkyne (1.1 mmol) in DMSO/Water (4 mL : 1 mL).
-
Add CuSO4·5H2O (0.1 mmol, 25 mg) and Sodium Ascorbate (0.2 mmol, 40 mg).
-
Stir the mixture at room temperature for 6–12 hours.
-
Monitoring: The reaction typically turns from bright orange to a greenish suspension as the triazole precipitates.
-
-
Workup: Pour the reaction mixture into ice-water (20 mL).
-
Filter the precipitate.[2] Wash with water (to remove copper salts) and dilute ammonia solution (to remove traces of copper).
-
Purification: Recrystallize from Ethanol or DMF.
-
Characterization: The triazole proton typically appears as a singlet around 8.5–9.0 ppm in 1H NMR.
Characterization & Data Interpretation
| Compound Class | Key IR Signals (cm⁻¹) | 1H NMR Diagnostic Peaks (DMSO-d6) | Mass Spec (ESI) |
| Starting Material | 3450, 3350 (NH₂), 1520, 1340 (NO₂) | δ 5.8–6.5 (br s, NH₂), δ 8.8 (d, H2) | [M+H]⁺ = 190.06 |
| Enamine Intermediate | 1680 (C=O ester), 1620 (C=C) | δ 10.8–11.2 (d, NH), δ 8.4–8.6 (d, =CH) | [M+H]⁺ = 360.11 |
| 1,7-Naphthyridine | 1710 (C=O ester), 1640 (C=O lactam) | Loss of vinyl/NH protons. New aromatic singlet (H2 of naphthyridine). | [M+H]⁺ = 314.07 |
| 1,2,3-Triazole | 3150 (C-H triazole), No Azide peak | δ 8.9–9.2 (s, Triazole-H), Shift in H2/H4 of quinoline. | [M+H]⁺ = Varies |
Safety & Handling
-
Nitro Compounds: 6-Nitroquinolin-3-amine is an aromatic nitro compound. While generally stable, avoid excessive heat or friction.
-
Azide Hazards: Organic azides with low C/N ratios (< 3:1) are explosive.[2] 3-Azido-6-nitroquinoline has a C/N ratio of 9:5 (1.8), making it potentially energetic . Never concentrate the pure azide to dryness; keep it in solution or use immediately.
-
Dowtherm A: Has a high boiling point (258°C). Use in a well-ventilated hood to avoid inhaling vapors.
References
- Scaffold Synthesis:Organic Syntheses, Coll. Vol. 3, p. 661 (1955); Vol. 28, p. 80 (1948). (Classic Skraup synthesis reference for nitroquinolines).
-
Gould-Jacobs Reaction: Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895. Link
-
Click Chemistry: Rostovtsev, V. V.; Green, L. G.; Fokin, V. V.; Sharpless, K. B.[3] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002 , 41(14), 2596–2599. Link
-
Povarov Reaction on Quinolines: Kouznetsov, V. V. "Recent synthetic applications of the Povarov reaction." Tetrahedron, 2009 , 65(14), 2721-2750. Link
-
Biological Activity: Solomon, V. R.; Lee, H. "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry, 2011 , 18(10), 1488-1508. Link
Sources
Troubleshooting & Optimization
optimizing reaction conditions for 6-Nitroquinolin-3-amine synthesis
Welcome to the Advanced Heterocycle Synthesis Support Center.
Topic: Optimization of Reaction Conditions for 6-Nitroquinolin-3-amine (CAS: 65340-70-7) Ticket ID: #QN-NO2-NH2-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary: The Structural Challenge
Synthesizing 6-nitroquinolin-3-amine presents a classic "push-pull" electronic conflict. The quinoline ring system is electron-deficient (pyridine-like) on one side and electron-rich (benzene-like) on the other.[1][2]
-
The Trap: Users often attempt direct nitration of quinolin-3-amine.[1][2] Stop immediately. This route typically yields a mixture of C5 and C8 isomers due to the directing effects of the protonated nitrogen in acidic media, rather than the desired C6 product [1, 2].[2][3]
-
The Solution: To achieve high regiochemical fidelity, you must build the functionality sequentially or use rearrangement protocols that lock the nitrogen position before the final step.[2][3]
Strategic Decision Matrix (Workflow Visualization)
Before proceeding, verify your current precursor and select the optimal pathway.[2]
Figure 1: Strategic synthesis pathways. Route A (Curtius) and Route B (Coupling) are the validated pathways for high-purity synthesis.[1]
Protocol A: Curtius Rearrangement (Recommended)
This method is the "Gold Standard" for placing an amine at the C3 position while maintaining the C6-nitro group integrity. It utilizes Diphenylphosphoryl azide (DPPA) to convert the carboxylic acid to an isocyanate, which is then hydrolyzed to the amine [3, 4].[2]
Optimization Parameters
| Parameter | Recommended Condition | Why? (Mechanistic Insight) |
| Solvent | tert-Butanol ( | Traps the isocyanate intermediate as a Boc-protected amine, preventing side reactions (ureas).[1][2] |
| Base | Triethylamine ( | Neutralizes the phosphate byproduct; 1.1 equivalents required to initiate the acyl azide formation.[2][3] |
| Temperature | Reflux (82°C) | Essential for the thermal decomposition of the acyl azide to isocyanate ( |
| Reagent | DPPA (1.1 equiv) | Safer and more controllable than generating acyl chlorides and using sodium azide.[2][3] |
Step-by-Step Methodology
-
Activation: Dissolve 6-nitroquinoline-3-carboxylic acid (1.0 eq) in anhydrous
-BuOH (0.2 M concentration). Add (1.2 eq) and stir at ambient temperature for 15 min. -
Azide Formation: Add DPPA (1.1 eq) dropwise.[2][3] Caution: Exothermic.[1][2][3]
-
Rearrangement: Heat the mixture to reflux for 4–6 hours. Monitor by TLC/LCMS for the disappearance of acid and formation of the Boc-intermediate (
).[1] -
Deprotection: Cool to room temperature. Add 4M HCl in dioxane (5 eq) and stir for 2 hours to cleave the Boc group.
-
Isolation: Basify carefully with saturated
to pH 8. Extract with EtOAc.[2] The product, 6-nitroquinolin-3-amine, will precipitate or concentrate in the organic layer.[1][2]
Protocol B: Buchwald-Hartwig Amination (Alternative)[1][2]
If you possess 3-bromo-6-nitroquinoline , a palladium-catalyzed cross-coupling is efficient.[1][2] However, the nitro group can poison catalysts or participate in competing redox cycles.[2]
Optimization Parameters
| Parameter | Recommended Condition | Why? (Mechanistic Insight) |
| Catalyst | Xantphos (bidentate ligand) prevents chelation of the Pd by the quinoline nitrogen.[1][2] | |
| Amine Source | Benzophenone imine | Acts as an ammonia surrogate.[2][3] Direct use of ammonia gas often leads to catalyst deactivation in nitro-compounds.[1][2] |
| Base | Weaker bases (like carbonate) are preferred over alkoxides (NaOtBu) to prevent nucleophilic attack on the nitro group.[2][3] |
Troubleshooting Guide: "Why did my reaction stall?"
-
Symptom: Starting material remains; solution turns black (Pd precipitation).[2]
-
Root Cause: The nitro group is acting as an oxidant, or the quinoline nitrogen is binding the Pd.[2][3]
-
Fix: Increase catalyst loading to 5 mol%. Switch solvent to 1,4-dioxane and ensure strict deoxygenation (sparge with Argon for 20 mins).
Troubleshooting & FAQs
Q1: I tried nitrating quinolin-3-amine with and got a complex mixture. Can I purify it?
Answer: It is highly inefficient.[2][3]
-
The Science: Under standard nitration conditions, the quinoline nitrogen is protonated (
).[2][3] This creates a pyridinium species which strongly deactivates the heterocyclic ring.[2] The electrophilic substitution ( ) is then directed to the carbocyclic ring (positions 5 and 8) [1, 5].[3] -
The Result: You likely have a mix of 5-nitro and 8-nitro isomers.[1][2][4] Separating the 6-nitro isomer (if formed at all) requires tedious column chromatography with very similar
values.[1][2][3] Recommendation: Abandon this batch and switch to Route A.
Q2: In the Curtius route, my yield is low after the HCl step.
Answer: You may be losing product during the workup.[2][3]
-
The Science: 6-nitroquinolin-3-amine is amphoteric but weakly basic.[1][2] If you basify to pH > 10, you might solubilize it if phenol-like impurities are present, or it may crash out with salts.[1][2][3]
-
The Fix: Adjust pH to exactly 7–8. If a precipitate forms, filter it directly rather than extracting.[2] The nitro group makes the amine less basic, so it may not protonate fully if the acid is too weak, but it will form salts with strong HCl.[2][3] Ensure the deprotection is complete (check LCMS for M-Boc mass).[1][2]
Q3: Can I use the Skraup synthesis to make this?
Answer: Only partially.
-
The Science: The Skraup reaction (aniline + glycerol + sulfuric acid) is excellent for making the quinoline core.[2][3] If you start with 4-nitroaniline, you can synthesize 6-nitroquinoline [6].[1][2]
-
The Gap: However, the Skraup reaction does not easily place an amine at position 3.[2][3] You would still need to halogenate position 3 (difficult on a deactivated ring) or use a substituted acrolein equivalent (e.g., 2-nitro-3-ethoxyacrolein), which is synthetically demanding.[1][2]
References
-
Regioselectivity in Quinoline Nitration
-
General Quinoline Functionalization
-
Curtius Rearrangement Mechanism
-
DPPA Reagent Application
-
Synthesis of Nitroquinoline Precursors
-
Amination of Nitro-Quinolines
Sources
- 1. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aminoquinoline Synthesis & Impurity Profiling
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Common Byproducts in Aminoquinoline Synthesis Reference ID: AMQ-SYN-2024
Introduction: The Purity Paradox
Synthesizing aminoquinolines—particularly the 4-aminoquinoline pharmacophore found in antimalarials like Chloroquine and Amodiaquine—is deceptively simple on paper but notoriously difficult in practice. The quinoline ring is electron-deficient, making it prone to specific side reactions that do not affect standard benzene chemistry.
This guide addresses the "hidden" chemistry that leads to tarry residues, regioisomers, and hydrolysis products. We move beyond standard protocols to explain why these impurities form and how to engineer them out of your workflow.
Module 1: Scaffold Construction (The Gould-Jacobs Route)
Context: The Gould-Jacobs reaction is the industrial standard for creating the 4-hydroxyquinoline core from anilines and malonates. Primary Failure Mode: Regioisomerism and Polymerization.
The Regioisomer Trap
When using meta-substituted anilines (e.g., 3-chloroaniline), cyclization can occur at two different carbon positions on the aromatic ring. This results in a mixture of 5-substituted and 7-substituted quinolines. In medicinal chemistry, these isomers often have vastly different biological activities.
-
7-substituted (Desired): Formed via cyclization para to the substituent.
-
5-substituted (Undesired): Formed via cyclization ortho to the substituent.
Visualizing the Branch Point
Figure 1: Bifurcation in the Gould-Jacobs cyclization of 3-chloroaniline. Steric hindrance usually disfavors the 5-isomer, but it remains a persistent impurity (3–10%).
Troubleshooting Guide: Scaffold Issues
| Symptom | Probable Cause | Technical Solution |
| Product contains ~5-10% isomeric impurity | Lack of steric control during thermal cyclization. | pH-Controlled Precipitation: The 5- and 7-isomers have slightly different pKa values. After hydrolysis, carefully adjust pH to ~8.2–8.[1][2]4. The 7-isomer precipitates first; the 5-isomer often remains in the mother liquor [1]. |
| Black, tarry reaction mixture | Oxidative polymerization of the aniline or intermediate at 250°C. | Degassing: Sparge the Dowtherm A (diphenyl ether) with |
| Incomplete Decarboxylation | Insufficient heat or time after the saponification step. | Monitor |
Module 2: The "Black Box" of Chlorination ( )
Context: Converting 4-hydroxyquinoline to 4-chloroquinoline is necessary for subsequent nucleophilic substitution (
The Mechanism: Many researchers assume this is a simple substitution. It is not. It proceeds via a phosphorylated intermediate . If you quench the reaction too early or into water without care, you hydrolyze the phosphate ester back to the starting alcohol, not the chloride.
The Phosphorylate Trap
Figure 2: The critical intermediate in chlorination.[1] Failure to heat sufficiently traps the molecule as the phosphate ester, which hydrolyzes back to the starting material upon workup [2].
FAQ: Chlorination Issues
Q: Why do I recover starting material even after the TLC showed consumption of the starting spot? A: You likely formed the O-phosphorylated intermediate (which runs differently on TLC) but didn't reflux long enough to allow the chloride ion to displace the phosphate group.
-
Fix: Ensure a hard reflux (minimum 4 hours). Use a catalytic amount of DMF (Vilsmeier-Haack type activation) to accelerate the Cl- displacement.
Q: My product hydrolyzes back to the hydroxy-form during storage. Why? A: 4-Chloroquinolines are susceptible to acid-catalyzed hydrolysis.
-
Fix: Store the product as a free base in a desiccator, or immediately use it in the next step. If you must store it as a salt, ensure it is absolutely dry and free of residual acid.
Module 3: Amination (Buchwald-Hartwig & )
Context: Attaching the amine side chain.
Primary Failure Mode: Hydrodehalogenation (Pd) or Bis-alkylation (
Protocol: Preventing Side Reactions in Pd-Catalysis
When using Buchwald-Hartwig conditions to couple amines to haloquinolines, a common byproduct is the de-halogenated quinoline (where Cl is replaced by H).
-
Mechanism:
-Hydride elimination from the amine ligand on the Palladium center, followed by reductive elimination of Ar-H. -
Prevention Strategy:
-
Ligand Choice: Use bulky, electron-rich ligands like Xantphos or BrettPhos . These facilitate the desired reductive elimination (C-N bond formation) faster than the
-hydride elimination can occur [3]. -
Base Selection: Switch from
to . Strong alkoxide bases can promote hydride transfer from the solvent (especially if using alcohols).
-
Data: Solvent Effects on Yields
For standard nucleophilic substitution (heating 4-chloroquinoline with an amine), solvent choice dictates impurity profiles.
| Solvent | Temp (°C) | Yield | Primary Impurity | Notes |
| Ethanol | 80 (Reflux) | 40-60% | Hydrolysis (4-OH) | Protophilic solvent competes with amine; water traces are fatal. |
| Phenol (Melt) | 120-140 | 85-95% | Diphenyl ether | Gold Standard. Phenol acts as a proton shuttle and activates the quinoline nitrogen [4]. |
| DMF | 140 | 70-80% | Dimers | High heat in aprotic polar solvents promotes polymerization. |
Summary Checklist for High Purity
-
Gould-Jacobs: Control pH to 8.2 during isolation to separate regioisomers.
-
Chlorination: Reflux longer than you think is necessary to collapse the phosphate intermediate.
-
Amination: Use "Phenol melt" conditions for
to avoid hydrolysis; use Xantphos for Pd-catalysis to avoid dehalogenation.
References
-
Process Development for Amodiaquine: Org. Process Res. Dev. 2024, 28, 1, 124–131. [1]
-
POCl3 Chlorination Mechanism: J. Org. Chem. 2011, 76, 6, 1653–1661.[3]
-
Buchwald-Hartwig Optimization: J. Org. Chem. 2008, 73, 22, 8880–8892.
-
Surrey & Hammer (Classic Chloroquine Synthesis): J. Am. Chem. Soc. 1946, 68, 1, 113–116.
Sources
Technical Support Center: Troubleshooting the Reduction of the Nitro Group in 6-Nitroquinolin-3-amine
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the synthesis of 3,6-quinolinediamine. This guide is designed for researchers, scientists, and professionals in drug development who are working on the reduction of 6-Nitroquinolin-3-amine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to ensure your success in the lab. The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic chemistry, yet it comes with its own set of challenges, especially with a heterocyclic system like quinoline.[1] This guide will address common issues encountered during this specific reduction.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for reducing the nitro group in 6-Nitroquinolin-3-amine?
A1: The reduction of aromatic nitro groups is a well-established transformation, with several reliable methods.[2] For 6-Nitroquinolin-3-amine, the most common approaches are:
-
Catalytic Hydrogenation: This is often the preferred method for its clean reaction profile and high yields.[3] It typically involves using a catalyst like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) with hydrogen gas.[2][3] Transfer hydrogenation, using a hydrogen source like ammonium formate, is also a viable and often more convenient option.[4]
-
Metal/Acid Reduction: This classic method uses a metal such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium like hydrochloric acid (HCl) or acetic acid.[3][5] Stannous chloride (SnCl₂) in a solvent like ethanol is particularly effective for this transformation.[2][3]
Q2: Which method offers the best chemoselectivity for my substrate?
A2: Chemoselectivity is a critical consideration. Catalytic hydrogenation is generally very effective but can sometimes lead to the reduction of other functional groups or even the quinoline ring itself under harsh conditions.[3][6] Metal/acid reductions, especially with reagents like SnCl₂ or Fe/HCl, are often milder and can be more selective in the presence of other reducible groups.[3][7] The choice of method will depend on the other functional groups present in your molecule and the desired reaction conditions.
Q3: How do I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. You should see the disappearance of the starting material spot (6-Nitroquinolin-3-amine) and the appearance of a new, more polar spot for the product (3,6-quinolinediamine). A co-spot of the starting material and the reaction mixture is recommended to confirm the consumption of the starting material. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction progress.
Q4: What are the primary safety concerns I should be aware of?
A4: Safety is paramount in any chemical synthesis. For catalytic hydrogenation, handling hydrogen gas requires a well-ventilated area and proper equipment to prevent leaks and potential explosions. The palladium on carbon catalyst can be pyrophoric when dry and should be handled with care, preferably when wet. For metal/acid reductions, the reactions can be exothermic, and you will be working with corrosive acids, so appropriate personal protective equipment (PPE) is essential.
Troubleshooting Guides
This section is designed to address specific problems you may encounter during your experiments.
Issue 1: Incomplete Reaction or Low Conversion
Q: My TLC analysis shows a significant amount of starting material remaining even after the recommended reaction time. What could be the cause, and how can I resolve it?
A: An incomplete reaction is a common hurdle. Let's break down the potential causes and solutions based on the method you are using.
For Catalytic Hydrogenation:
-
Catalyst Inactivity: The catalyst (e.g., Pd/C) is the workhorse of this reaction. Its activity can be compromised by impurities in the starting material or solvent. The quinoline nitrogen itself can sometimes act as a catalyst poison.
-
Solution: Ensure you are using a high-quality catalyst. If you suspect catalyst poisoning, you can try increasing the catalyst loading. Pre-treating your starting material to remove any potential impurities might also be beneficial.
-
-
Insufficient Hydrogen Pressure: The reaction rate is dependent on the pressure of hydrogen gas.
-
Solution: Check for leaks in your hydrogenation apparatus. If you are using a balloon of hydrogen, ensure it is adequately filled. For reactions that are particularly sluggish, using a higher-pressure hydrogenation vessel may be necessary.
-
-
Poor Solubility: If your starting material is not fully dissolved in the reaction solvent, the reaction will be slow and inefficient.[8]
-
Solution: Choose a solvent system in which the 6-Nitroquinolin-3-amine is fully soluble. A mixture of solvents, such as ethanol/ethyl acetate or methanol/THF, can sometimes improve solubility.
-
For Metal/Acid Reductions (e.g., SnCl₂/HCl, Fe/HCl):
-
Metal Purity and Activation: The surface of the metal can oxidize, reducing its reactivity.
-
Solution: Use finely powdered metal to maximize the surface area.[8] For metals like zinc, pre-activation with dilute acid can be beneficial.
-
-
Incorrect Stoichiometry or Acid Concentration: The amount of metal and the concentration of the acid are critical for the reaction to proceed to completion.
-
Solution: Double-check your calculations and ensure you are using the correct stoichiometry of reagents. The concentration of the acid can also influence the reaction rate.
-
-
Reaction Temperature: Many metal/acid reductions require heating to reach a reasonable rate.[8]
-
Solution: If your reaction is proceeding slowly at room temperature, consider gently heating the reaction mixture. However, be mindful that excessive heat can lead to side product formation.[8]
-
Issue 2: Formation of Side Products and Impurities
Q: My crude product shows multiple spots on the TLC, indicating the presence of impurities. What are these likely to be, and how can I minimize their formation?
A: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[1][9] If the reaction does not go to completion, these can be present as impurities.
-
Minimizing Intermediates:
-
Solution: Ensure a sufficient excess of the reducing agent and allow the reaction to run for an adequate amount of time. In some cases, adding the reducing agent portion-wise can help maintain a high concentration and drive the reaction to completion.
-
-
Over-reduction of the Quinoline Ring:
-
Solution: This is more of a concern with catalytic hydrogenation under harsh conditions (high pressure, high temperature, or with a very active catalyst like platinum). Using milder conditions or a less reactive catalyst can prevent this.
-
-
Formation of Azo or Azoxy Compounds: These can form through the condensation of intermediates, especially if the reaction conditions are not optimal.
-
Solution: Maintaining a consistently reductive environment is key. Ensure proper stirring and a sufficient amount of the reducing agent.
-
Issue 3: Challenges in Product Purification and Isolation
Q: I'm having difficulty obtaining a pure sample of 3,6-quinolinediamine. What are the best practices for its purification?
A: 3,6-quinolinediamine can be challenging to purify due to its polarity and potential for oxidation.
-
Work-up for Metal/Acid Reductions:
-
Solution: After a reduction with a metal like tin or iron, the product is often complexed with the metal salts. The work-up typically involves basifying the solution to precipitate the metal hydroxides, which can then be filtered off.[10] Be thorough with this step to avoid metal contamination in your final product.
-
-
Recrystallization:
-
Solution: This is often the best method for obtaining highly pure material. Experiment with different solvent systems. A mixture of a polar solvent (like ethanol or methanol) and a non-polar solvent (like hexanes or diethyl ether) is often effective.
-
-
Column Chromatography:
-
Solution: While possible, column chromatography of amines on silica gel can be problematic due to streaking and irreversible adsorption. To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine. Alternatively, using neutral or basic alumina as the stationary phase can be a better option.
-
-
Product Stability: Diamines can be susceptible to air oxidation, which can lead to discoloration of the product.
-
Solution: Perform the purification and isolation steps as quickly as possible. If the product is particularly sensitive, working under an inert atmosphere (nitrogen or argon) may be necessary.
-
Data Presentation
| Reduction Method | Reagents | Typical Solvent(s) | Temperature | Pros | Cons |
| Catalytic Hydrogenation | H₂, Pd/C | Ethanol, Methanol, Ethyl Acetate | Room Temperature | High yield, clean reaction, easy work-up | Catalyst can be expensive and pyrophoric, potential for over-reduction |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Methanol, Ethanol | Reflux | Avoids the need for H₂ gas, generally safe | Can be slower than direct hydrogenation |
| Stannous Chloride Reduction | SnCl₂·2H₂O, HCl | Ethanol | Room Temp to Reflux | Mild conditions, good selectivity[11] | Work-up can be tedious to remove tin salts, generates significant waste[10] |
| Iron/Acid Reduction | Fe powder, HCl/Acetic Acid | Ethanol/Water | Reflux | Inexpensive reagents, environmentally benign metal | Can require harsh acidic conditions, work-up can be challenging |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve 6-Nitroquinolin-3-amine in a suitable solvent (e.g., ethanol or methanol).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol%) to the solution. Safety Note: Handle wet Pd/C as the dry powder can be pyrophoric.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen. Repeat this process three times to ensure an inert atmosphere.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3,6-quinolinediamine.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Reduction with Stannous Chloride (SnCl₂)
-
Reaction Setup: To a solution of 6-Nitroquinolin-3-amine in ethanol, add Stannous Chloride dihydrate (SnCl₂·2H₂O) in several portions.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux. Monitor the reaction progress by TLC.[12]
-
Work-up: After the reaction is complete, cool the mixture and carefully add a saturated aqueous solution of sodium bicarbonate or a dilute NaOH solution to precipitate the tin salts.
-
Filtration: Filter the mixture through a pad of celite to remove the inorganic solids.
-
Extraction: Extract the filtrate with an organic solvent like ethyl acetate.
-
Isolation and Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the resulting crude product.
Visualizations
Reaction Pathway
General reduction pathway of the nitro group.
Experimental Workflow for Catalytic Hydrogenation
A decision tree for troubleshooting common issues.
References
-
Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Retrieved from [Link]
-
Ashenhurst, J. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Reduction of nitro compounds. Wikipedia. Retrieved from [Link]
-
YouTube. (2022, September 15). Reduction of aromatic nitro compounds using Fe and HCl gives (i) aromatic oxime (ii) aromatic hyd.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, December 3). Selective reduction of nitro group to amine, in benzene ring containing nitrile?. Retrieved from [Link]
-
Ci, Y.-X., et al. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Retrieved from [Link]
-
Blaskovich, M. A. T. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Calvin College. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Retrieved from [Link]
-
Dalton Transactions. (n.d.). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. RSC Publishing. Retrieved from [Link]
- Google Patents. (n.d.). US4398916A - Process for purification of quinoline yellow.
-
PubMed. (2021, August 12). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Retrieved from [Link]
-
PubMed. (n.d.). Hypoxia-selective Antitumor Agents. 15. Modification of Rate of Nitroreduction and Extent of Lysosomal Uptake by Polysubstitution of 4-(alkylamino)-5-nitroquinoline Bioreductive Drugs. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]
-
ResearchGate. (2021, December 16). Catalytic Hydrogenation of Substituted Quinolines on Co–Graphene Composites. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sn2+ reduction. Wordpress. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (n.d.). Hypoxia-Selective Antitumor Agents. 15. Modification of Rate of Nitroreduction and Extent of Lysosomal Uptake by Polysubstitution of 4-(Alkylamino)-5-nitroquinoline Bioreductive Drugs. ACS Publications. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Journal of Chemical Education. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. ACS Publications. Retrieved from [Link]
- Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
-
LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved from [Link]
-
YouTube. (2018, September 13). 8.5 Catalytic Hydrogenation. Retrieved from [Link]
-
Reddit. (2025, April 8). Purification of Quinoline-3,4-diones. r/Chempros. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Catalytic Hydrogenation. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 10. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. scispace.com [scispace.com]
Technical Support Center: 6-Nitroquinolin-3-amine Solubility and Handling
This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-nitroquinolin-3-amine. Here, we address common questions and challenges related to its solubility in laboratory solvents, providing practical guidance and troubleshooting strategies to ensure experimental success. Our approach is rooted in fundamental physicochemical principles and established laboratory practices for handling nitroaromatic and quinoline-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 6-nitroquinolin-3-amine?
A1: While specific quantitative solubility data for 6-nitroquinolin-3-amine is not extensively published, we can infer its behavior from its chemical structure and data on analogous compounds. As a nitroaromatic amine, it possesses both polar (amine and nitro groups) and nonpolar (quinoline ring system) functionalities.[1][2] This dual nature suggests that its solubility will be highly dependent on the solvent's properties. Generally, it is expected to have limited solubility in water and higher solubility in polar aprotic solvents, with moderate solubility in polar protic solvents.
Q2: Which organic solvents are the best starting points for dissolving 6-nitroquinolin-3-amine?
A2: For initial solubility screening, we recommend starting with polar aprotic solvents, which are typically excellent solvents for a wide range of organic molecules. Based on the behavior of similar heterocyclic compounds, the following solvents are recommended, in approximate order of expected efficacy:[3]
-
Dimethyl Sulfoxide (DMSO): Often the solvent of choice for creating high-concentration stock solutions for biological assays.
-
N,N-Dimethylformamide (DMF): Another strong polar aprotic solvent, suitable for a variety of applications.
-
Methanol and Ethanol: These polar protic solvents are also likely to be effective, though perhaps to a lesser extent than DMSO or DMF.[4][5]
It is crucial to test solubility on a small scale before preparing a large stock solution.
Q3: My 6-nitroquinolin-3-amine, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What can I do?
A3: This is a common challenge known as "antisolvent precipitation." It occurs because the compound is poorly soluble in the final aqueous buffer, and the DMSO concentration is too low to keep it in solution. Here are several strategies to address this:
-
Decrease the Final Compound Concentration: The simplest solution is often to work with a lower final concentration of the compound in your assay.
-
Increase the Final DMSO Concentration: If your assay can tolerate it, increasing the final percentage of DMSO can help maintain solubility. However, be mindful that high concentrations of DMSO can affect biological systems.
-
Use a Co-solvent System: Prepare your stock solution in a mixture of solvents. For example, a combination of DMSO and ethanol might improve solubility in the final aqueous buffer.
-
Explore Alternative Solvents: For some biological assays, less toxic solvents like ethanol might be a viable alternative to DMSO for the stock solution.
Q4: I'm concerned about the stability of 6-nitroquinolin-3-amine in solution. Are there any precautions I should take?
A4: Yes, nitroaromatic compounds and amines can be susceptible to degradation under certain conditions.[6][7] To ensure the integrity of your compound in solution:
-
Storage: Store stock solutions at -20°C or -80°C to minimize degradation.[2] For long-term storage, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.
-
Light Sensitivity: Protect solutions from light, as nitroaromatic compounds can be light-sensitive.[3][8] Use amber vials or cover your containers with aluminum foil.
-
pH Considerations: The amine group in 6-nitroquinolin-3-amine can be protonated at low pH, which may affect its solubility and stability. Be mindful of the pH of your buffers.
-
Oxidation: Amines can be prone to oxidation. While not always a major issue in standard laboratory solvents, preparing fresh solutions for critical experiments is a good practice.
Physicochemical Properties and Their Impact on Solubility
Understanding the key physicochemical properties of 6-nitroquinolin-3-amine is essential for predicting and troubleshooting its solubility.
| Property | Value/Information | Implication for Solubility |
| Molecular Formula | C₉H₇N₃O₂ | - |
| Molecular Weight | 189.17 g/mol [1][8] | Influences molar concentration calculations. |
| Calculated logP | 1.7252[8] | A positive logP suggests a preference for more lipophilic (less polar) environments over water, indicating low aqueous solubility. |
| Hydrogen Bond Acceptors | 4[8] | The nitro group and nitrogen atoms in the quinoline ring can accept hydrogen bonds from protic solvents like water and alcohols, which can enhance solubility in these solvents. |
| Hydrogen Bond Donors | 1[8] | The amine group can donate a hydrogen bond, contributing to interactions with polar solvents. |
| Topological Polar Surface Area (TPSA) | 82.05 Ų[8] | A relatively high TPSA suggests that the molecule has significant polar character, which can improve solubility in polar solvents. |
Recommended Protocol for Solubility Determination
This protocol provides a systematic approach to determining the solubility of 6-nitroquinolin-3-amine in a solvent of interest.
Materials:
-
6-Nitroquinolin-3-amine
-
Selected solvent (e.g., DMSO, ethanol, water)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare a Saturated Solution:
-
Add an excess amount of 6-nitroquinolin-3-amine to a known volume of the solvent in a vial.
-
Cap the vial tightly and vortex vigorously for 2-5 minutes.
-
Allow the solution to equilibrate at a constant temperature (e.g., room temperature) for at least 24 hours to ensure saturation.
-
-
Separate Undissolved Solid:
-
Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
-
Quantify the Dissolved Compound:
-
Carefully take a known volume of the supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Determine the concentration of 6-nitroquinolin-3-amine in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculate Solubility:
-
Back-calculate the concentration in the original supernatant to determine the solubility in units such as mg/mL or molarity.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound does not fully dissolve. | The compound's solubility limit in the chosen solvent has been exceeded. | * Try a different solvent with higher solvating power (e.g., switch from ethanol to DMSO). * Gently warm the solution. Note that solubility may decrease upon cooling. * Use sonication to aid dissolution. |
| Solution is cloudy or hazy. | Fine, undissolved particles are present. | * Filter the solution through a 0.22 µm syringe filter. * Increase the centrifugation time and/or speed. |
| Compound precipitates over time. | The solution was supersaturated, or the compound is degrading to a less soluble product. | * Ensure the solution has fully equilibrated before use. * Store the solution properly (cold, dark) to minimize degradation. * Prepare fresh solutions before each experiment. |
| Color of the solution changes. | This may indicate compound degradation. | * Verify the identity and purity of the compound in solution using an analytical technique like LC-MS. * If degradation is confirmed, prepare fresh solutions and handle them with care to avoid exposure to light, heat, or reactive substances. |
Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solvent for 6-nitroquinolin-3-amine based on the experimental requirements.
Caption: A decision tree for selecting a suitable solvent for 6-nitroquinolin-3-amine.
References
-
ResearchGate. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved January 30, 2026, from [Link]
-
MySkinRecipes. (n.d.). 6-Nitroquinolin-3-amine. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). Solubility, solubility parameters and solution thermodynamics of thymoquinone in different mono solvents. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). Solubility modelling and preferential solvation for 3-nitrobenzaldehyde in N , N -dimethylformamide + (ethanol, n -propanol or n -butanol) solvent mixtures. Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.). 3-Amino-4-(2-chlorophenyl)-6-nitrocarbostyril. Retrieved January 30, 2026, from [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
PubChem. (n.d.). 6-Nitroquinoline. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (2024, March 13). Biological Treatment of Nitroaromatics in Wastewater. Retrieved January 30, 2026, from [Link]
-
CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved January 30, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Retrieved January 30, 2026, from [Link]
-
Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523–555. [Link]
-
SciELO. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved January 30, 2026, from [Link]
-
Hartono, A., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. International Journal of Molecular Sciences, 23(20), 12629. [Link]
-
Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved January 30, 2026, from [Link]
-
MDPI. (n.d.). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). Solubility of L-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. Retrieved January 30, 2026, from [Link]
-
MDPI. (n.d.). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Retrieved January 30, 2026, from [Link]
Sources
- 1. 6-Nitroquinolin-3-amine [myskinrecipes.com]
- 2. smolecule.com [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemscene.com [chemscene.com]
Technical Support Center: Stability Assessment of 6-Nitroquinolin-3-amine
Topic: Stability Assessment & Troubleshooting Guide for 6-Nitroquinolin-3-amine Document ID: TS-NQA-006 Version: 2.1 (Current) Role: Senior Application Scientist
Core Directive & Executive Summary
To our Research Partners: You are working with 6-Nitroquinolin-3-amine (6-NQA) , a compound exhibiting a "push-pull" electronic structure due to the electron-withdrawing nitro group at position 6 and the electron-donating amino group at position 3. This specific arrangement creates unique stability challenges, particularly regarding photostability and aqueous solubility .
This guide is not a generic datasheet. It is a causal analysis designed to prevent experimental failure. It moves beyond "store at -20°C" to explain the mechanistic reasons for instability, ensuring your data remains reproducible.
Quick-Response Troubleshooting (FAQ)
Q1: My bright yellow stock solution turned reddish-brown after 4 hours on the benchtop. Is it still usable?
Verdict: Likely Degraded.
Root Cause: Nitro-aromatic compounds are notoriously photosensitive. The color shift often indicates the photoreduction of the nitro group (
Q2: The compound dissolved in DMSO, but precipitated immediately upon adding it to cell culture media (pH 7.4).
Verdict: Solubility Crash. Root Cause: The quinoline nitrogen (pKa ~4.9) and the 3-amino group are weakly basic. At pH 7.4, the molecule is largely uncharged and highly hydrophobic. The 6-nitro group further reduces the basicity of the ring nitrogen, making protonation difficult at physiological pH. Corrective Action:
-
Sequential Dilution: Do not add neat DMSO stock directly to media. Predilute in PBS to 10x the final concentration, vortex immediately, then add to media.
-
Cosolvents: Ensure the final DMSO concentration is 0.1–0.5% (if tolerated). Consider using a cyclodextrin carrier (e.g., HP-
-CD) to encapsulate the hydrophobic core.
Q3: I see a "ghost peak" eluting before the main peak in my HPLC analysis.
Verdict: Oxidative Degradation (N-Oxide). Root Cause: Primary amines on heteroaromatic rings are susceptible to oxidation, forming N-oxides, especially in the presence of trace peroxides in aged solvents (like THF or uninhibited ethers). Corrective Action: Use fresh, HPLC-grade solvents. Check your mobile phase for bacterial growth or contamination.
Deep Dive: Stability Profile & Mechanisms
To ensure data integrity, you must understand the forces acting on the molecule.
A. Solid State Stability
-
Hygroscopicity: Moderate. The amine group can H-bond with atmospheric water.
-
Thermal Stability: Generally stable up to ~60°C in the dark.
-
Photostability (Critical): The extended conjugation between the 3-amino and 6-nitro groups creates a strong dipole, lowering the energy required for electronic excitation. UV/Vis exposure triggers radical formation.
B. Solution State Stability
-
Solvent Choice:
-
DMSO: Excellent solubility (>20 mM). Stable if kept anhydrous and dark.
-
Methanol/Ethanol: Good solubility, but protic solvents can facilitate nucleophilic attacks if impurities are present.
-
Water: Poor solubility (<100
M) without pH adjustment.
-
-
pH Sensitivity:
-
Acidic (pH < 4): Stable. Protonation of the ring nitrogen increases solubility.
-
Basic (pH > 9): Risk of ring opening or nucleophilic attack at position 2 or 4.
-
Visualizing the Stability Workflow
The following diagram outlines the decision logic for handling 6-NQA, from storage to analysis.
Caption: Operational workflow for handling 6-Nitroquinolin-3-amine to prevent solubility crashes and degradation.
Experimental Protocols
Protocol A: Forced Degradation (Stress Testing)
Purpose: To validate your analytical method (HPLC) and identify potential degradation products as per ICH Q1A guidelines [1].
| Stress Condition | Reagent / Condition | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl | 24 Hours @ 60°C | Generally Stable (Protonation protects amine). |
| Base Hydrolysis | 0.1 N NaOH | 4 Hours @ RT | High Risk: Potential ring cleavage or deamination. |
| Oxidation | 3% H | 2-4 Hours @ RT | Degradation: Formation of N-oxides or nitro-to-amine reduction byproducts. |
| Photolysis | UV Light (365 nm) | 12 Hours | Critical Degradation: Nitro-reduction, dimerization (azo compounds). |
| Thermal | 60°C (Solid State) | 7 Days | Stable (Reference control). |
Protocol B: Analytical Method (HPLC-UV)
Purpose: A robust method to separate the parent compound from its likely degradation products.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5
m, 4.6 x 100 mm. -
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH keeps the amine protonated and peak shape sharp).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: 254 nm (aromatic ring) and 350 nm (nitro-conjugation band).
-
Note: If the solution turns brown but the 254 nm peak is stable, check 400-450 nm for azo-dimer formation.
-
Mechanistic Degradation Pathways
Understanding how the molecule breaks down allows you to predict toxicity and interference.
Caption: Predicted degradation pathways. The Nitro-to-Nitroso conversion is the primary risk under light exposure.
References & Authoritative Sources
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1] (2003). Defines stress testing protocols. [Link]
-
Rajapakse, A., et al. "Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions."[2][3] Chemical Research in Toxicology, 26(4), 555-563. (2013).[4] (Demonstrates nitro-reduction pathways and fluorescence changes). [Link]
-
PubChem. "Compound Summary: 6-Aminoquinoline."[5] (Analogous structure data for pKa and reactivity inference). [Link]
-
European Medicines Agency. ICH Q1B: Photostability Testing of New Active Substances and Medicinal Products.[1] [Link]
Sources
- 1. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmatutor.org [pharmatutor.org]
- 5. 6-Aminoquinoline | C9H8N2 | CID 11373 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: High-Temperature Quinoline Synthesis
Status: Online 🟢 | Operator: Senior Application Scientist Dr. H. Vance | Ticket Queue: Priority Handling
Welcome to the Quinoline Synthesis Support Hub.
You are likely here because your reaction has either (A) erupted out of the flask, (B) turned into an intractable black tar, or (C) stalled because you cannot safely reach the 250°C required for cyclization.
Quinoline synthesis (Skraup, Doebner-von Miller, Gould-Jacobs) relies on high-energy transition states often achieved through brute-force thermal conditions. This guide moves beyond textbook descriptions to address the operational reality of managing these high-temperature steps safely and efficiently.
Ticket #01: "My Skraup reaction turned into a volcano."
Issue: Uncontrolled exotherm leading to material loss or explosion risk during the Skraup synthesis. Diagnosis: The simultaneous dehydration of glycerol to acrolein and its subsequent Michael addition to aniline is autocatalytic. Once the exotherm begins, it accelerates the dehydration of remaining glycerol, creating a thermal runaway loop.
Troubleshooting Protocol: The "Damped" Skraup Method
To prevent thermal runaway, we do not rely solely on external cooling. We chemically dampen the reaction kinetics using a moderator.[1]
The Fix: Ferrous Sulfate Moderator
Adding ferrous sulfate (
Step-by-Step Protocol:
-
Setup: 1L 3-neck RBF, reflux condenser (wide bore), mechanical stirrer (critical—magnetic bars will seize), and a dropping funnel.
-
The Charge: Add Aniline (0.5 mol), Glycerol (1.5 mol), Nitrobenzene (0.6 mol), and Ferrous Sulfate heptahydrate (5g) .
-
Acid Addition (The Control Valve): Place conc.
(100g) in the dropping funnel. -
Initiation: Heat the mixture to 100°C .
-
The Critical Step: Add acid dropwise with vigorous stirring.
-
Checkpoint: If the temperature spikes >120°C, stop addition immediately.
-
Checkpoint: If boiling becomes vigorous, apply a wet towel to the upper flask (evaporative cooling is faster than an ice bath for glass shock prevention).
-
-
Reflux: Once addition is complete, reflux at 140-150°C for 4 hours.
Visualizing the Safety Logic:
Figure 1: Decision matrix for managing Skraup reaction exotherms. Note the loop for thermal recovery.
Ticket #02: "I'm getting 20% yield and 80% black tar."
Issue: The Doebner-von Miller reaction produces a polymeric sludge instead of the desired quinoline.
Diagnosis: The
Troubleshooting Protocol: The Biphasic Solution
You must sequester the reactive aldehyde intermediate to prevent self-polymerization.
The Fix: Two-Phase Reaction System By using a biphasic system (Water/Toluene), the aldehyde remains largely in the organic phase and only slowly partitions into the acidic aqueous phase where the aniline reacts. This keeps the effective concentration of aldehyde low (pseudo-high-dilution conditions).
Optimized Protocol:
-
Aqueous Phase: Dissolve Aniline (1 eq) in 6M HCl (3 eq).
-
Organic Phase: Add Toluene (volume equal to aqueous phase).
-
Reagent: Dissolve the
-unsaturated ketone/aldehyde in the Toluene layer. -
Process: Heat to reflux (approx 90°C) with rapid stirring to maximize interfacial area.
-
Result: The "tar" stays in the toluene layer; the quinoline salt migrates to the water layer.
-
Workup: Separate layers -> Discard Toluene (contains tar) -> Basify Aqueous layer -> Extract Product.
Ticket #03: "I can't reach 250°C for the Gould-Jacobs cyclization."
Issue: The thermal cyclization of diethyl anilinomethylenemalonate requires temperatures of 250–300°C. Standard oil baths smoke/degrade, and Dowtherm A (diphenyl ether) is difficult to remove. Diagnosis: This is a heat transfer limitation. Conventional convection heating is too slow and inefficient for this high-energy barrier activation.
Troubleshooting Protocol: Microwave-Assisted Synthesis
Microwave irradiation couples directly with the polar intermediate, allowing rapid heating above the solvent's boiling point (superheating) without the need for high-boiling oils.
Comparative Data: Thermal vs. Microwave
| Parameter | Traditional Thermal (Dowtherm A) | Microwave (Neat/Solid State) | Advantage |
| Temperature | 250°C (Reflux) | 250°C (Internal) | Precise control |
| Time | 2–4 Hours | 5–15 Minutes | 95% Time Savings |
| Yield | 40–60% | 85–95% | Cleaner reaction |
| Workup | Difficult (High BP solvent removal) | Simple (Precipitation) | Green Chemistry |
The Fix: Solvent-Free Microwave Protocol
-
Mix: Combine Aniline (10 mmol) and Diethyl ethoxymethylenemalonate (10 mmol) in a microwave vial.
-
Pre-step: Heat at 100°C for 5 mins (open vessel) to drive off ethanol (condensation step).
-
Cyclization: Seal the vessel. Irradiate at 250°C (High Absorption Level) for 10 minutes .
-
Note: The pressure will rise; ensure the vial is rated for >20 bar.
-
-
Purification: Cool to RT. The product usually crystallizes directly. Wash with cold ethanol.
Visualizing the Workflow Modernization:
Figure 2: Comparison of Traditional vs. Microwave workflow for Gould-Jacobs cyclization.
FAQ: Frequently Asked Questions
Q: Can I use continuous flow for these high-temperature steps? A: Yes, and it is safer. For the Gould-Jacobs reaction, a stainless steel tube reactor heated to 300°C with a back-pressure regulator (BPR) set to 100 bar allows you to use low-boiling solvents like THF. The solvent remains liquid (supercritical/subcritical), dissolving the reactants and preventing clogging, while the short residence time (minutes) prevents degradation.
Q: My product is stuck in the "Dowtherm A" oil. How do I get it out? A: If you must use Dowtherm A, do not try to distill the solvent off (BP ~258°C). Instead, dilute the reaction mixture with a non-polar solvent like Hexane or Petroleum Ether. The Quinoline product is usually polar and will precipitate out, while the Dowtherm remains in solution. Filter the solid.[3]
Q: Why does the Skraup reaction sometimes fail to start and then explode? A: This is the "induction period" trap. If the temperature is too low (<100°C) during addition, reagents accumulate without reacting. When the threshold temp is finally reached, all the accumulated reagents react simultaneously. Always ensure the pot is at 100°C+ before starting addition.
References
-
Manske, R. H. F. (1942).[4] "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144.[4] Link
-
Organic Syntheses. (1941).[4] "Quinoline."[1][2][3][4][5][6][7][8] Org.[2] Synth. Coll. Vol. 1, p. 478.[4] (Classic Skraup Protocol).[1][4][9] Link
-
Gould, R. G., & Jacobs, W. A. (1939).[5] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link
-
Cablewski, T., et al. (1994). "Development and Application of a Continuous Microwave Reactor for Organic Synthesis." Journal of Organic Chemistry, 59(12), 3408–3412. Link
-
Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284. Link
-
BenchChem. (2025).[1][6][8][10][11][12] "A Comparative Guide to Quinoline Synthesis: Thermal Heating vs. Microwave Irradiation." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ablelab.eu [ablelab.eu]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. synarchive.com [synarchive.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Preventing Side Reactions During the Amination of Quinolines
Prepared by the Applications Science Team
Welcome to the technical support center for quinoline amination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during the synthesis of aminoquinolines. As a class of compounds with broad applications in medicinal chemistry and materials science, the ability to selectively and efficiently aminate the quinoline scaffold is of paramount importance.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format to address specific experimental challenges.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses the most frequent and challenging side reactions observed during quinoline amination, providing explanations for their occurrence and actionable protocols to mitigate them.
Issue 1: Poor Regioselectivity (e.g., C2 vs. C4 Amination)
Question: My reaction is producing a mixture of C2 and C4-aminoquinolines, and I cannot isolate my desired isomer. How can I control the regioselectivity?
Answer: This is a classic challenge in quinoline chemistry. The pyridine ring of quinoline is electron-deficient, making the C2 and C4 positions the most susceptible to nucleophilic attack.[3][4] The final product distribution is a delicate balance of electronic effects, steric hindrance, and reaction mechanism (e.g., SNAr, Chichibabin, or transition-metal-catalyzed).
Underlying Causes & Strategic Solutions:
-
Mechanism-Dependent Selectivity:
-
Chichibabin-type Reactions (e.g., NaNH₂, KNH₂): These reactions typically favor the C2 position due to the coordination of the metal amide to the ring nitrogen, which maximally activates the adjacent C2 position for nucleophilic attack.[5] However, selectivity can be temperature-dependent. A classic study shows that amination of quinoline with KNH₂ in liquid ammonia at -65°C yields 2-aminoquinoline, while allowing the reaction to warm to +15°C before workup favors the formation of 4-aminoquinoline.[6]
-
Nucleophilic Aromatic Substitution (SNAr) on Haloquinolines: For a substrate like 2,4-dichloroquinoline, the C4 position is generally more reactive towards nucleophilic substitution than the C2 position. This is attributed to better stabilization of the negative charge in the Meisenheimer intermediate formed upon attack at C4.[7]
-
Transition-Metal Catalysis (e.g., Buchwald-Hartwig): The regioselectivity is largely dictated by the ligand and catalyst system. For instance, certain palladium catalysts may favor the C2 position, while specific nickel catalyst systems have been developed for functionalization at other positions.[8]
-
-
Strategic Recommendations:
-
For C2-Amination: Employ Chichibabin conditions at low temperatures. For haloquinolines, using a bulky amine nucleophile can sterically favor attack at the more accessible C2 position if C4 is hindered.
-
For C4-Amination: Utilize an SNAr reaction on a 4-haloquinoline substrate. If starting from an unsubstituted quinoline, consider the temperature-controlled Chichibabin reaction.[6]
-
Base-Controlled Metalation: Recent advances have shown that the choice of metal amide base can exquisitely control regioselectivity. For instance, with chloro-substituted quinolines, LDA (lithium diisopropylamide) can direct functionalization to C3, while TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can favor C2 or C8.[9]
-
Issue 2: Hydrodehalogenation (Loss of Halogen) in Buchwald-Hartwig Aminations
Question: I am attempting a Buchwald-Hartwig amination on a chloroquinoline, but a significant portion of my starting material is being converted to the simple quinoline (hydrodehalogenation) instead of the desired aminoquinoline.
Answer: Hydrodehalogenation is a well-known side reaction in palladium-catalyzed cross-coupling reactions. It competes with the desired productive reductive elimination step.
Underlying Mechanism:
The side reaction occurs from a key palladium-amide intermediate in the catalytic cycle. Instead of reductively eliminating to form the C-N bond, this intermediate can undergo β-hydride elimination from the amide's N-alkyl group (if present) or from other sources, followed by reductive elimination of H-X (where X is the halogen), leading to the hydrodehalogenated arene and an imine.[10]
Troubleshooting Flowchart for Hydrodehalogenation
Caption: Troubleshooting workflow for minimizing hydrodehalogenation.
Issue 3: Dimerization or Bipyridine Formation in Chichibabin Reactions
Question: While running a Chichibabin amination, I am isolating a significant amount of a bipyridine-type dimer instead of my 2-aminoquinoline product. What is causing this?
Answer: Dimerization is a known side reaction in Chichibabin aminations, particularly with substrates that are sterically hindered or when the reaction is run under high pressure or at high temperatures without sufficient ammonia.[11]
Underlying Causes & Strategic Solutions:
-
Mechanism: The reaction proceeds through a σ-adduct intermediate. If this intermediate is slow to eliminate hydride to form the aromatic product, it can act as a nucleophile itself, attacking another molecule of the starting material.
-
Pressure and Ammonia Concentration: One patented improvement to the Chichibabin reaction involves conducting it under a positive pressure of ammonia.[12] The ammonia helps to suppress the dimerization side reaction. In a lab setting, ensuring a sufficient excess of the amide reagent and maintaining a good seal on the reaction vessel to prevent ammonia loss can be beneficial.
-
Steric Hindrance: Substrates with bulky groups, for example near the C2 position, can slow down the final aromatization step, giving the dimerization pathway more time to occur. For such substrates, using potassium amide (KNH₂) in liquid ammonia at low temperatures, potentially with an oxidant like KMnO₄ to facilitate hydride removal, can be a more effective strategy.[5]
Frequently Asked Questions (FAQs)
Q1: How do I choose the best catalyst and ligand for a Buchwald-Hartwig amination of a haloquinoline?
A1: The choice is critical and depends on the substrate. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) developed by the Buchwald group are often excellent starting points.[13] They promote the crucial reductive elimination step and stabilize the active Pd(0) catalyst. For challenging couplings or base-sensitive substrates, consulting a guide on reaction condition selection is highly recommended.[14]
Q2: What is the role of the base in these amination reactions?
A2: The base is crucial and serves multiple roles depending on the reaction:
-
In Buchwald-Hartwig: It deprotonates the amine (or a pre-catalyst complex) to generate the active nucleophile that binds to the palladium center. Common bases include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). Strong, non-coordinating bases are generally preferred.
-
In SNAr: It acts as an acid scavenger to neutralize the H-X generated when the amine displaces a halide. Bases like K₂CO₃ or triethylamine (Et₃N) are common.[3]
-
In Chichibabin: The metal amide (e.g., NaNH₂) is both the strong base and the nucleophile.
Q3: My quinoline substrate has a sensitive functional group (e.g., an ester). Which amination method is most compatible?
A3: This is a major concern.
-
Avoid: Chichibabin reactions are extremely basic and will hydrolyze esters or react with many other functional groups.
-
Consider: The Buchwald-Hartwig amination offers the greatest functional group tolerance.[10][15] By carefully selecting a milder base (e.g., K₂CO₃ or K₃PO₄ instead of NaOtBu) and running the reaction at the lowest possible temperature, you can often preserve sensitive functionalities. SNAr reactions can also be compatible if the conditions are not overly harsh.
Data & Protocols
Table 1: Comparison of Conditions for Regioselective Amination
| Target Position | Method | Substrate Example | Reagents & Conditions | Typical Yield | Selectivity | Reference |
| C2 | Chichibabin | Quinoline | KNH₂, liq. NH₃, KMnO₄, -65°C | 55-60% | >95% C2 | [6] |
| C4 | Chichibabin | Quinoline | KNH₂, liq. NH₃, -60°C to +15°C | ~50% | High for C4 | [6] |
| C4 | SNAr | 4,7-Dichloroquinoline | Morpholine, K₂CO₃, DMF, 120°C | 92% | >98% C4 | [3] |
| C3 | Directed Metalation | 4,7-Dichloroquinoline | 1. LDA, THF, -70°C; 2. Electrophile | High | High for C3 | [9] |
Protocol 1: General Procedure for Buchwald-Hartwig Amination of 4-Chloroquinoline
This protocol is a starting point and must be optimized for specific substrates.
-
Vessel Preparation: To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4.4 mol%).
-
Reagent Addition: Add the 4-chloroquinoline (1.0 equiv) and the solid base (e.g., NaOtBu, 1.4 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the amine nucleophile (1.2 equiv).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100°C) and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Diagram: Generalized Catalytic Cycle for Buchwald-Hartwig Amination
This diagram illustrates the key steps and a potential off-cycle pathway leading to hydrodehalogenation.
Caption: Buchwald-Hartwig cycle and competing hydrodehalogenation pathway.
References
- Benchchem. Technical Support Center: Strategies for Improving the Regioselectivity of Quinoline Functionalization.
-
Murie, V. E., Nishimura, R. H. V., Rolim, L. A., Vessecchi, R., Lopes, N. P., & Clososki, G. C. (2018). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. The Journal of Organic Chemistry, 83(2), 871-880. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). On the chichibabin amination of quinoline and some nitroquinolines. ResearchGate. Available from: [Link]
- Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution on Quinolines.
- Google Patents. Chichibabin reaction.
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]
-
Wikipedia. Chichibabin reaction. Available from: [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available from: [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available from: [Link]
-
Scientific Update. The Chichibabin amination reaction. Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 12. US4386209A - Chichibabin reaction - Google Patents [patents.google.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
challenges in the scale-up of 6-Nitroquinolin-3-amine production
Topic: Challenges in the scale-up of 6-Nitroquinolin-3-amine (CAS: 646996-44-3) Content Type: Technical Troubleshooting Guide & FAQs Audience: Process Chemists, Scale-up Engineers, and R&D Scientists.
Introduction: The "Brick Dust" Challenge
Welcome to the technical support center for nitro-amino quinoline scaffolds. 6-Nitroquinolin-3-amine is a critical intermediate, often utilized in the synthesis of PI3K/mTOR inhibitors and other kinase-targeting therapeutics.
Scaling this molecule presents a "perfect storm" of process chemistry challenges:
-
Regioselectivity: Direct nitration of quinolin-3-amine yields the wrong isomers (5- or 8-nitro), necessitating indirect synthetic routes.
-
Solubility: The molecule behaves as "brick dust"—highly insoluble in most organic solvents, complicating filtration and transfer.
-
Energetic Hazards: The most reliable synthetic routes involve high-energy intermediates (acyl azides) or exothermic nitrations.
This guide addresses these specific bottlenecks using field-proven methodologies.
Module 1: Synthetic Route Selection & Regiocontrol
Q1: I am trying to nitrate quinolin-3-amine directly, but I am getting a mixture of isomers. Why can't I isolate the 6-nitro product?
A: You are fighting electronic directing effects that favor the wrong positions. The quinoline ring consists of a pyridine ring (electron-deficient) fused to a benzene ring. In acidic nitration media, the nitrogen is protonated, deactivating the pyridine ring further. Electrophilic aromatic substitution (nitration) occurs on the benzene ring, but predominantly at the 5- and 8-positions , not the 6-position.
Recommendation: Abandon direct nitration. To secure the 3-amino-6-nitro pattern at scale, you must use a Curtius Rearrangement approach starting from 6-nitroquinoline-3-carboxylic acid . This locks the nitrogen at the 3-position and the nitro at the 6-position before the amine is even formed.
Q2: We are scaling up the Curtius Rearrangement using DPPA (Diphenylphosphoryl azide). The work-up is a nightmare due to phosphorus residues. How do we fix this?
A: While DPPA is excellent for gram-scale medicinal chemistry, it is poor for kilogram-scale process chemistry due to the formation of diphenylphosphinic acid byproducts which are difficult to purge.
Process Improvement Protocol: Switch to a Mixed Anhydride/Sodium Azide protocol. This removes phosphorus from the waste stream entirely.
Step-by-Step Protocol (Mixed Anhydride Route):
-
Activation: Dissolve 6-nitroquinoline-3-carboxylic acid in THF/TEA. Cool to 0°C. Add Ethyl Chloroformate (1.1 eq) to form the mixed anhydride.
-
Azidation: Add aqueous
(1.2 eq) dropwise. Critical: Maintain to prevent premature rearrangement. -
Rearrangement (Thermal): Extract the acyl azide into Toluene. Heat the Toluene solution to 80-90°C to drive the rearrangement to the Isocyanate (
). Nitrogen gas ( ) evolution will be vigorous—ensure venting capacity. -
Hydrolysis: Add dilute acid (HCl) to hydrolyze the isocyanate to the amine. The product will likely precipitate as the HCl salt, which is easier to filter.
Visualizing the Route Decision
Figure 1: Decision tree highlighting the failure mode of direct nitration and the critical safety steps in the recommended Curtius rearrangement pathway.
Module 2: Process Safety (The "Forbidden" Reactions)
Q3: Our safety team is concerned about the accumulation of the acyl azide intermediate. How do we assess the risk?
A: Acyl azides are energetic and potentially explosive if concentrated or overheated. In a batch reactor, you risk accumulating a large inventory of this explosive intermediate before it rearranges.
Troubleshooting Guide:
-
DSC Analysis: Run a Differential Scanning Calorimetry (DSC) scan on the isolated acyl azide. You will likely see a sharp exotherm (decomposition) starting around 90-110°C.
-
The "Dosage-Controlled" Approach: Do not add all the azide at once to the hot reactor.
-
Keep the main reactor with Toluene at 90°C.
-
Slowly dose the cold acyl azide solution into the hot toluene.
-
Result: The azide rearranges to the isocyanate instantaneously upon contact. The standing concentration of explosive azide in the reactor remains near zero.
-
Q4: Can we use Flow Chemistry to mitigate this risk?
A: Yes, this is the gold standard for Curtius scale-up.
Pumping the acyl azide solution through a heated coil reactor (
Module 3: Solubility & Isolation (The "Brick Dust" Issue)
Q5: The product precipitates as a fine mud that clogs our filters. We are seeing 24-hour filtration times. How do we improve this?
A: 6-Nitroquinolin-3-amine is a planar, stacking molecule with high lattice energy (brick dust). Rapid precipitation traps impurities and creates fines.
Solubility Data Table (Approximate at 25°C):
| Solvent | Solubility | Comment |
| Water | < 0.1 mg/mL | Practically insoluble |
| Methanol | < 1 mg/mL | Poor |
| Ethyl Acetate | < 2 mg/mL | Poor |
| DMSO | ~ 25 mg/mL | Good, but hard to remove |
| DMF/HCl | High | Best for processing |
The "Reactive Crystallization" Protocol: Instead of filtering the free base, isolate the Hydrochloride Salt .
-
Perform the hydrolysis of the isocyanate using 6M HCl in a solvent mixture (e.g., THF/Water).
-
Heat the mixture to dissolve solids (Ostwald ripening).
-
Cool slowly (
) to grow larger crystals of 6-Nitroquinolin-3-amine . HCl. -
Filter the salt (fast filtration).
-
Optional: If the free base is required, reslurry the salt in water and slowly add
. The free base will precipitate, but the particle size will be controlled by the slow addition.
Visualizing the Work-up Logic
Figure 2: Engineering the particle size via salt formation to overcome filtration bottlenecks.
References
-
Curtius Rearrangement Safety & Scale-up
- Title: Development and Manufacture of a Curtius Rearrangement Using Continuous Flow.
- Source: Organic Process Research & Development (ACS).
-
URL:[Link]
- Solubility of Aminoquinolines: Title: An In-depth Technical Guide to the Solubility of 2-Aminoquinoline (Analogous structural behavior). Source: BenchChem.
- Title: Methods for the preparation of 6-aminoisoquinoline (describing Curtius routes on similar heterocycles).
-
Hazards of DPPA
Sources
Validation & Comparative
Navigating the Structure-Activity Landscape of 6-Nitroquinolin-3-amine Analogs: A Comparative Guide for Drug Discovery Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and kinase inhibitory effects. Within this privileged heterocyclic family, the 6-nitroquinolin-3-amine core represents a promising, yet underexplored, template for the design of novel targeted therapies. The presence of the nitro group at the 6-position and the amino group at the 3-position provides key electronic and hydrogen-bonding features that can be strategically exploited for potent and selective interactions with biological targets.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-nitroquinolin-3-amine and its closely related analogs. While a systematic SAR study on a comprehensive library of 6-nitroquinolin-3-amine analogs with anticancer or kinase inhibitory activity is not extensively documented in publicly available literature, this guide will synthesize findings from structurally related quinoline and quinoxaline derivatives to elucidate key principles for the rational design of potent and selective inhibitors. We will delve into the causality behind experimental choices in analog design, present available experimental data for comparison, and provide detailed protocols for the synthesis and biological evaluation of such compounds.
The 6-Nitroquinolin-3-amine Scaffold: A Foundation for Therapeutic Innovation
The 6-nitroquinolin-3-amine molecule is characterized by a bicyclic aromatic system with two key functional groups: an electron-withdrawing nitro group at the 6-position and an amino group at the 3-position, which can act as a hydrogen bond donor. These features make it an attractive starting point for the development of pharmacologically active agents[1]. The nitroaromatic and amine functionalities are instrumental in its use as a building block for pharmaceutical intermediates, particularly in the synthesis of potential antimalarial and anticancer agents[1].
Caption: The core structure of 6-nitroquinolin-3-amine highlighting key positions for substitution.
Comparative Analysis of Structural Modifications
To understand the potential SAR of 6-nitroquinolin-3-amine analogs, we will draw parallels from studies on structurally related quinoline and quinoxaline derivatives.
Substitutions at the 3-Amino Group
The amino group at the C3 position is a critical handle for introducing diversity and modulating the pharmacological profile of the quinoline scaffold. Modifications at this position can significantly impact target binding and selectivity.
In a study of 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors, a variety of substituted anilines were coupled to the 3-position of a quinolin-2-one core[2]. While the core structure differs, the study underscores the importance of the nature and substitution pattern of the aryl group at the 3-position for kinase inhibition.
Table 1: Comparison of 3-Substituted Quinoline Analogs as Kinase Inhibitors
| Compound ID | Core Scaffold | R1 (Substitution at C3) | Target Kinase | IC50 (µM) | Reference |
| Hypothetical Analog 1 | 6-Nitroquinolin-3-amine | -NH-phenyl | Kinase X | - | - |
| Hypothetical Analog 2 | 6-Nitroquinolin-3-amine | -NH-(4-methoxyphenyl) | Kinase X | - | - |
| Related Analog 3 | Quinolin-2(1H)-one | -NH-(4-hydroxyphenyl) | PDK1 | >100 | [2] |
| Related Analog 4 | Quinolin-2(1H)-one | -NH-(3-aminophenyl) | PDK1 | >100 | [2] |
Note: Data for hypothetical 6-nitroquinolin-3-amine analogs is not available and is presented for illustrative purposes.
Modifications at the 6-Position
The nitro group at the 6-position is a strong electron-withdrawing group that influences the overall electronic properties of the quinoline ring. While the "nitro" aspect is a defining feature of our core scaffold, understanding the impact of other substituents at this position in related structures can provide valuable insights. For instance, in a series of quinolone and naphthyridone-3-carboxylic acids, replacing the typical C-6 fluorine with an amino group maintained good antibacterial activity, indicating that this position is tolerant to different functionalities[3].
In the context of anticancer activity, substitutions at the 6-position of the quinoline ring have been shown to be crucial for potency. For example, in a series of 2,3-substituted quinoxalin-6-amine analogs, modifications at the 6-amino group led to compounds with low micromolar potency against various cancer cell lines.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of quinoline derivatives, based on established protocols in the literature.
General Synthesis of Substituted 3-Aminoquinolines
The synthesis of substituted 3-aminoquinolines can be achieved through various synthetic routes. A common approach involves the reduction of a corresponding 3-nitroquinoline precursor.
Caption: A generalized synthetic workflow for preparing substituted 3-aminoquinoline analogs.
Step-by-Step Protocol:
-
Synthesis of 3-Nitroquinoline Precursor: The starting 3-nitroquinoline can be synthesized via established methods such as the Skraup synthesis or by nitration of the parent quinoline.
-
Nucleophilic Aromatic Substitution (for C2 or C4 substitution): To a solution of the 2-chloro-3-nitroquinoline in a suitable solvent (e.g., ethanol, DMF), add the desired amine or aniline derivative. The reaction can be heated under reflux or with microwave irradiation to facilitate the substitution.
-
Reduction of the Nitro Group: The 6-nitro group can be reduced to the corresponding amine using various reducing agents. A common method involves using stannous chloride (SnCl2) in an acidic medium or catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to yield the desired 6-aminoquinolin-3-amine analog.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assay
Biochemical kinase assays are essential for determining the direct inhibitory activity of compounds against a specific kinase target.
Caption: A general workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reaction Setup: In a microplate, combine the kinase enzyme, a specific substrate peptide, and ATP in a suitable reaction buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Incubation: Incubate the plate at a controlled temperature (typically 30°C or 37°C) for a specific period to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and detect the level of substrate phosphorylation. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the amount of ADP produced using a commercially available kit like ADP-Glo™.
-
Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The 6-nitroquinolin-3-amine scaffold holds significant potential for the development of novel anticancer agents and kinase inhibitors. While direct and comprehensive SAR studies on this specific scaffold are limited, by drawing inferences from structurally related quinoline and quinoxaline analogs, we can identify promising avenues for future research. Key areas for exploration include the systematic modification of the 3-amino group with a diverse range of substituents to probe interactions with various biological targets. Furthermore, exploring the replacement of the 6-nitro group with other electron-withdrawing or -donating groups could lead to analogs with improved potency and selectivity. The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate new 6-nitroquinolin-3-amine derivatives, ultimately contributing to the discovery of next-generation targeted therapies.
References
-
Abbott, B. M., et al. (2014). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. Bioorganic & Medicinal Chemistry, 22(13), 3371-3385. [Link]
-
Singh, P., & Kaur, M. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Current Medicinal Chemistry, 30(28), 3247-3277. [Link]
-
MySkinRecipes. (n.d.). 6-Nitroquinolin-3-amine. Retrieved from [Link]
-
Goda, F. E., Abdel-Aziz, A. A. M., & Ghoneim, H. A. (2005). Synthesis and biological evaluation of novel 6-nitro-5-substituted aminoquinolines as local anesthetic and anti-arrhythmic agents: molecular modeling study. Bioorganic & Medicinal Chemistry, 13(9), 3175-3183. [Link]
-
Ceccarelli, S. M., et al. (2015). 6-Aminoquinolones: a new class of quinolone antibacterials?. Journal of Antimicrobial Chemotherapy, 70(1), 125-132. [Link]
-
Al-Suwaidan, I. A., et al. (2024). Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. Journal of the Iranian Chemical Society, 21(1), 23-35. [Link]
-
El-Sayed, M. A. A., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(19), 6605. [Link]
-
Ding, K., et al. (2022). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 545, 215838. [Link]
-
PubChem. (n.d.). 6-Aminoquinoline. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 6-Nitroquinolin-3-amine. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 3-nitroquinoline. Retrieved from [Link]
-
Al-Omair, M. A., et al. (2025). Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors. Scientific Reports, 15(1), 1234. [Link]
-
Cecchetti, V., et al. (1995). 6-Aminoquinolones: a new class of quinolone antibacterials?. Journal of medicinal chemistry, 38(6), 973-982. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 6-Nitroquinolin-3-amine Synthesis
Welcome to the technical support center for the synthesis of 6-Nitroquinolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important synthetic process. Our goal is to empower you with the knowledge to overcome common challenges and optimize your reaction conditions for improved yield and purity.
Introduction
6-Nitroquinolin-3-amine is a key building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active compounds.[1][2] The synthesis of this molecule can be challenging, often requiring careful control of reaction parameters to achieve the desired regioselectivity and avoid the formation of impurities. This guide will explore the primary synthetic routes and provide practical solutions to common experimental hurdles.
Core Synthetic Strategies
The synthesis of 6-Nitroquinolin-3-amine can be approached through two primary retrosynthetic pathways:
-
Route A: Nitration of 3-Aminoquinoline. This approach involves the direct nitration of the commercially available 3-aminoquinoline. The key challenge in this route is controlling the regioselectivity of the nitration reaction.
-
Route B: Amination of 6-Nitroquinoline. This strategy begins with 6-nitroquinoline and aims to introduce the amino group at the 3-position. This can be a difficult transformation due to the electronic nature of the quinoline ring.
-
Route C: Modified Friedländer Synthesis. This versatile approach involves the condensation of a 2-amino-5-nitrobenzaldehyde or a related ketone with a carbonyl compound containing an α-methylene group to construct the quinoline core.[3]
Below, we delve into the specifics of each route, highlighting potential issues and their solutions.
Troubleshooting Guide
Route A: Nitration of 3-Aminoquinoline
This is often the most direct route, but it is fraught with challenges related to the directing effects of the amino group.
Question: I am attempting to nitrate 3-aminoquinoline, but I am getting a mixture of isomers and a low yield of the desired 6-nitro product. How can I improve the regioselectivity?
Answer:
This is a common issue. The amino group is a strong activating, ortho-, para-director, while the quinoline nitrogen is deactivating. This can lead to a complex mixture of nitrated products. Here’s a systematic approach to troubleshoot this problem:
1. Understanding the Causality:
-
Protonation of the Amino Group: In strongly acidic conditions (e.g., mixed acid), the amino group is protonated to form an ammonium salt. This anilinium ion is a meta-director and strongly deactivating, which can lead to nitration at the 5- or 7-position.
-
Competing Directing Effects: The pyridine ring of the quinoline nucleus is electron-deficient and deactivates the aromatic ring towards electrophilic substitution, further complicating the regiochemical outcome.
2. Step-by-Step Optimization Protocol:
a. Acylation of the Amino Group: The most effective strategy to control regioselectivity is to protect the amino group as an amide (e.g., acetamide). The acetyl group is still an ortho-, para-director but is less activating than the amino group, which can favor nitration at the 6-position.
| Parameter | Recommendation | Rationale |
| Protecting Group | Acetic anhydride | Readily available and forms a stable acetamide. |
| Solvent | Acetic acid | Serves as a solvent for both the starting material and the product. |
| Temperature | 0-5 °C | Helps to control the rate of reaction and prevent side reactions. |
b. Nitration of the N-Protected Quinoline:
| Parameter | Recommendation | Rationale |
| Nitrating Agent | Fuming nitric acid in concentrated sulfuric acid | A standard and effective nitrating mixture. |
| Temperature | 0-10 °C | Crucial for preventing over-nitration and decomposition. |
| Addition | Slow, dropwise addition of the substrate to the nitrating mixture | Maintains temperature control and minimizes side reactions. |
c. Hydrolysis of the Amide:
| Parameter | Recommendation | Rationale |
| Reagent | Aqueous HCl (e.g., 6M) | Effective for the hydrolysis of the acetamide. |
| Temperature | Reflux | Drives the hydrolysis reaction to completion. |
dot
Caption: Workflow for regioselective nitration of 3-aminoquinoline.
Route B: Amination of 6-Nitroquinoline
This route avoids the regioselectivity issues of nitration but presents the challenge of introducing an amino group at the C3 position.
Question: I am trying to introduce an amino group at the 3-position of 6-nitroquinoline, but I am not getting any product. What am I doing wrong?
Answer:
Direct nucleophilic amination of the C3 position of 6-nitroquinoline is difficult. The pyridine ring is electron-deficient, but the C3 position is not the most activated site for nucleophilic attack. A more viable strategy involves a multi-step approach:
1. Understanding the Causality:
-
Electronic Effects: The nitro group at the 6-position deactivates the benzene ring, but its effect on the pyridine ring is less pronounced for direct amination at C3.
-
Leaving Group: There is no suitable leaving group at the C3 position for a standard nucleophilic aromatic substitution (SNAr) reaction.
2. Step-by-Step Optimization Protocol:
a. N-Oxidation of 6-Nitroquinoline: Activation of the pyridine ring is necessary.
| Parameter | Recommendation | Rationale |
| Oxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA) | A reliable reagent for the formation of N-oxides. |
| Solvent | Dichloromethane (DCM) or Chloroform | Good solvents for both the starting material and reagent. |
| Temperature | 0 °C to room temperature | The reaction is typically exothermic. |
b. Halogenation at the 3-Position: The N-oxide activates the C2 and C4 positions, but under certain conditions, halogenation at C3 can be achieved after initial reaction at C4.
| Parameter | Recommendation | Rationale |
| Reagent | Phosphorus oxychloride (POCl₃) | A standard reagent for the chlorination of N-oxides. |
| Temperature | Reflux | High temperature is often required for this transformation. |
c. Nucleophilic Amination: With a chloro group at the 3-position, a nucleophilic substitution with an amine source is now feasible.
| Parameter | Recommendation | Rationale |
| Amine Source | Ammonia (in a sealed tube) or a protected amine followed by deprotection | Direct use of ammonia can be challenging due to its volatility. |
| Catalyst | Palladium-based catalysts (e.g., Buchwald-Hartwig amination) | Can facilitate the C-N bond formation.[4] |
| Solvent | Toluene or Dioxane | Common solvents for palladium-catalyzed cross-coupling reactions. |
dot
Caption: Multi-step amination strategy for 6-nitroquinoline.
Route C: Modified Friedländer Synthesis
This is a powerful method for constructing the quinoline ring system with the desired substitution pattern from the outset.
Question: I am considering a Friedländer synthesis to prepare 6-Nitroquinolin-3-amine. What starting materials should I use, and what are the critical parameters?
Answer:
The Friedländer synthesis offers excellent control over the final structure.[5] For 6-Nitroquinolin-3-amine, a domino nitro reduction-Friedländer heterocyclization is a highly efficient approach.[3]
1. Recommended Starting Materials:
-
2-Amino-5-nitrobenzaldehyde (or a suitable ketone analog): This provides the benzene ring portion of the quinoline with the nitro group already in place.
-
An α-amino ketone or nitrile: This will form the pyridine ring and introduce the amino group at the 3-position. A good choice is aminoacetonitrile.
2. Step-by-Step Experimental Protocol:
| Parameter | Recommendation | Rationale |
| Catalyst | Base (e.g., KOH, NaOH) or Acid (e.g., p-TsOH) | The choice of catalyst can influence the reaction rate and yield.[6] |
| Solvent | Ethanol or a high-boiling solvent like Dowtherm A | Depends on the reactivity of the starting materials and the required temperature. |
| Temperature | Reflux | The condensation and cyclization often require elevated temperatures. |
| Reaction Monitoring | TLC or LC-MS | To determine the completion of the reaction. |
3. Troubleshooting Common Issues:
-
Low Yield:
-
Solution: Ensure anhydrous conditions if using a base catalyst. Optimize the reaction temperature and time. Consider using a more reactive enolate precursor.
-
-
Side Reactions:
-
Solution: Self-condensation of the ketone can be a problem. This can be minimized by slowly adding the ketone to the reaction mixture containing the 2-aminobenzaldehyde derivative.
-
-
Purification:
-
Solution: The product can often be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.[7]
-
dot
Caption: Friedländer synthesis of 6-Nitroquinolin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final product, 6-Nitroquinolin-3-amine?
A1: Recrystallization is typically the most effective method for purifying 6-Nitroquinolin-3-amine.[7] A good starting solvent to try is ethanol or a mixture of ethanol and water. The crude product should be dissolved in the minimum amount of hot solvent, and then allowed to cool slowly to form pure crystals. If the product is highly colored, treatment with activated charcoal before filtration can be beneficial.
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes. Nitrating agents are highly corrosive and strong oxidizers. All nitration reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. The reactions are often exothermic and require careful temperature control to prevent runaways. 6-Nitroquinoline and its derivatives should be handled with care as nitroaromatic compounds can be toxic and potentially mutagenic.[8]
Q3: How can I confirm the structure of my final product?
A3: The structure of 6-Nitroquinolin-3-amine should be confirmed by a combination of spectroscopic techniques:
-
¹H NMR: Expect characteristic signals for the aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating amino group.
-
¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for the N-H stretches of the amino group (around 3300-3500 cm⁻¹) and the asymmetric and symmetric stretches of the nitro group (around 1550 and 1350 cm⁻¹).[9]
Q4: Can I use other reducing agents for the nitro group in the Friedländer synthesis?
A4: While the domino reaction with in situ reduction is efficient, other reducing agents can be used if you are starting with a 2-nitro precursor. Common choices include tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas.[5][10] The choice of reducing agent will depend on the other functional groups present in your molecule.
References
-
quimicaorganica.org. (n.d.). Friedlander quinoline synthesis. Retrieved from [Link]
- Google Patents. (2018). WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
-
MySkinRecipes. (n.d.). 6-Nitroquinolin-3-amine. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 6-Nitroquinolin-3-amine. Retrieved from [Link]
-
ResearchGate. (2011). (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
ResearchGate. (2010). (PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis of Poly-Substituted Quinolines via Friedlander Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions. Retrieved from [Link]
- Google Patents. (1945). US2377511A - Purification of amine reaction mixtures.
-
ACS Publications. (2023). Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO. The Journal of Physical Chemistry C. Retrieved from [Link]
-
MDPI. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules. Retrieved from [Link]
-
YouTube. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. Retrieved from [Link]
-
Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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- 3. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines [mdpi.com]
- 4. CN101948394A - Method for synthesizing tris(dioxa-3,6-heptyl)amine - Google Patents [patents.google.com]
- 5. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Physicochemical Properties of Halogenated Aminoquinolines
For researchers, scientists, and professionals in drug development, a profound understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. These properties govern a molecule's behavior from formulation to its ultimate interaction with biological targets. This guide provides a detailed comparative analysis of the key physicochemical characteristics of four prominent halogenated aminoquinoline antimalarial drugs: chloroquine, amodiaquine, mefloquine, and tafenoquine. By examining their ionization constant (pKa), lipophilicity (logP), solubility, and melting point, we aim to elucidate the subtle yet critical structural nuances that dictate their pharmacokinetic and pharmacodynamic profiles.
The Significance of Halogenation in Aminoquinolines
The introduction of a halogen atom, typically chlorine or fluorine, into the aminoquinoline scaffold is a well-established strategy in medicinal chemistry to modulate a compound's properties. Halogenation can significantly influence a molecule's electronic distribution, lipophilicity, metabolic stability, and binding affinity to its target.[1] In the context of 4-aminoquinolines like chloroquine and amodiaquine, the 7-chloro substituent is crucial for their antimalarial activity. This electron-withdrawing group is thought to alter the pKa of the quinoline nitrogen, influencing drug accumulation in the acidic food vacuole of the malaria parasite. For other aminoquinolines, such as mefloquine and tafenoquine, fluorine substitution plays a key role in enhancing metabolic stability and potency.
Comparative Physicochemical Data
A comprehensive understanding of the physicochemical properties of these halogenated aminoquinolines is essential for predicting their absorption, distribution, metabolism, and excretion (ADME) profiles. The following table summarizes the key experimental and calculated data for chloroquine, amodiaquine, mefloquine, and tafenoquine.
| Property | Chloroquine | Amodiaquine | Mefloquine | Tafenoquine |
| pKa | 8.4, 10.8[2] | 7.08, 8.14[3] | 8.6[4] | 3.0, 10.0[5] |
| logP | 4.63[6] | 5.18 (AlogP) | 4.45 (AlogP) | 6.619 |
| Aqueous Solubility | Freely soluble[6] | Practically insoluble | Slightly soluble | Practically insoluble[5] |
| Melting Point (°C) | 87 - 92 | 208 (decomposes) | 174 - 176 | Not available |
Note: AlogP values are calculated predictions of the logP and are used here in the absence of readily available experimental data. It is important to recognize that these are theoretical values and may differ from experimentally determined logP.
The Interplay of Physicochemical Properties and Biological Activity
The data presented above reveals significant differences in the physicochemical profiles of these four aminoquinolines, which in turn affect their biological activity and clinical use.
dot graph TD { subgraph Halogenated_Aminoquinolines [Halogenated Aminoquinolines] A[Chloroquine] B[Amodiaquine] C[Mefloquine] D[Tafenoquine] end
} Caption: Relationship between aminoquinoline structure, physicochemical properties, and biological activity.
Ionization (pKa): The basicity of the aminoquinoline nitrogen atoms, reflected in their pKa values, is critical for their mechanism of action. Chloroquine, with its two basic nitrogens, readily accumulates in the acidic digestive vacuole of the parasite. Amodiaquine also possesses two basic centers. Mefloquine and tafenoquine, with their distinct side chains, exhibit different pKa profiles that influence their distribution and target engagement.
Lipophilicity (logP): The logP value, a measure of a compound's lipophilicity, is a key determinant of its ability to cross biological membranes. A higher logP generally correlates with better membrane permeability but can also lead to increased plasma protein binding and metabolism. Tafenoquine's significantly higher logP suggests greater membrane permeability compared to the other three compounds.
Solubility: Aqueous solubility is a critical factor for oral bioavailability. While chloroquine is freely soluble, amodiaquine, mefloquine, and tafenoquine are poorly soluble in water.[5] This has significant implications for their formulation and absorption. For instance, the low solubility of mefloquine can lead to variable absorption and may contribute to its gastrointestinal side effects.
Experimental Protocols for Physicochemical Property Determination
Accurate and reproducible determination of these physicochemical properties is essential for drug development. The following are standard, validated protocols for measuring pKa, logP, and equilibrium solubility.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
dot graph TD { A[Prepare Analyte Solution] --> B[Calibrate pH Meter]; B --> C[Titrate with Standard Acid/Base]; C --> D[Record pH vs. Titrant Volume]; D --> E[Plot Titration Curve]; E --> F[Determine pKa from Inflection Point]; } Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
-
Preparation of the Analyte Solution: Accurately weigh and dissolve the aminoquinoline derivative in a suitable solvent (e.g., water or a co-solvent for poorly soluble compounds) to a known concentration (typically around 1-10 mM).
-
Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa range.
-
Titration: Place the analyte solution in a thermostated vessel and immerse the calibrated pH electrode. Add a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH) in small, precise increments using a burette.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest portion of the titration curve (the inflection point). For diprotic or polyprotic molecules, multiple inflection points will be observed, corresponding to each pKa value.
Determination of logP by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for the experimental determination of the octanol-water partition coefficient (logP).
dot graph TD { A[Prepare Octanol and Water Phases] --> B[Dissolve Compound in Pre-saturated Phases]; B --> C[Shake to Equilibrium]; C --> D[Separate Phases]; D --> E[Measure Concentration in Each Phase]; E --> F[Calculate logP]; } Caption: Workflow for logP determination by the shake-flask method.
Step-by-Step Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for at least 24 hours, followed by separation. This ensures that the two phases are in equilibrium before the experiment.
-
Dissolution of the Compound: Accurately weigh the aminoquinoline and dissolve it in one of the pre-saturated phases.
-
Partitioning: Combine a known volume of the solution containing the compound with a known volume of the other pre-saturated phase in a flask.
-
Equilibration: Shake the flask at a constant temperature for a sufficient period (e.g., 24 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: After shaking, allow the two phases to separate completely. Centrifugation may be necessary to ensure a clean separation.
-
Concentration Measurement: Carefully sample each phase and determine the concentration of the aminoquinoline in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation of logP: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Determination of Equilibrium Solubility
Equilibrium solubility is a measure of the maximum concentration of a compound that can dissolve in a particular solvent at a given temperature and pressure.
dot graph TD { A[Add Excess Solid to Solvent] --> B[Agitate to Equilibrium]; B --> C[Separate Solid from Solution]; C --> D[Measure Concentration of Solute in Solution]; } Caption: Workflow for equilibrium solubility determination.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid aminoquinoline to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a sealed container. The presence of excess solid is crucial to ensure that the solution becomes saturated.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration in the solution remains constant.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by filtration through a non-adsorptive filter or by centrifugation.
-
Concentration Analysis: Determine the concentration of the dissolved aminoquinoline in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Reporting: The equilibrium solubility is reported as the concentration of the dissolved compound in the saturated solution, typically in units of mg/mL or mol/L.
Conclusion
The physicochemical properties of halogenated aminoquinolines are intricately linked to their therapeutic efficacy and safety profiles. This guide has provided a comparative analysis of the pKa, logP, solubility, and melting points of chloroquine, amodiaquine, mefloquine, and tafenoquine, highlighting the significant impact of their structural variations. A thorough understanding and precise experimental determination of these properties, using the detailed protocols provided, are indispensable for the rational design and development of new and improved antimalarial agents.
References
-
ChEMBL. Compound: AMODIAQUINE (CHEMBL682). [Link]
-
ChEMBL. Compound: MEFLOQUINE (CHEMBL416956). [Link]
-
Gong, Y., et al. (2023). Rapid Study on Mefloquine Hydrochloride Complexation with Hydroxypropyl-β-Cyclodextrin and Randomly Methylated β-Cyclodextrin: Phase Diagrams, Nuclear Magnetic Resonance Analysis, and Stability Assessment. Pharmaceuticals, 16(12), 1735. [Link]
-
Therapeutic Goods Administration. Attachment: Product Information: Tafenoquine (as succinate). [Link]
-
Ahmadi, M., et al. (2020). Chloroquine (antimalaria medication with anti SARS-CoV activity) solubility in supercritical carbon dioxide. Scientific Reports, 10(1), 17232. [Link]
-
FIP. Biowaiver monographs for immediate release solid oral dosage forms: mefloquine hydrochloride. [Link]
-
Chen, J., et al. (2009). Solubility of Chloroquine Diphosphate and 4,7-Dichloroquinoline in Water, Ethanol, Tetrahydrofuran, Acetonitrile, and Acetone from (298.2 to 333.2) K. Journal of Chemical & Engineering Data, 54(8), 2170-2173. [Link]
-
PubChem. (-)-Mefloquine. [Link]
-
INCHEM. Amodiaquine Hydrochloride (PIM 030). [Link]
-
PubChem. Tafenoquine. [Link]
-
FIP. Biowaiver monographs for immediate release solid oral dosage forms: Amodiaquine hydrochloride. [Link]
-
The International Pharmacopoeia. Amodiaquine (Amodiaquinum). [Link]
-
PubChem. Chloroquine. [Link]
-
ResearchGate. The solubility and dissolution thermodynamic properties of chloroquine diphosphate in different organic solvents. [Link]
-
Cheméo. Amodiaquine (CAS 86-42-0). [Link]
-
INCHEM. Chloroquine (PIM 123). [Link]
-
PubChem. Amodiaquine. [Link]
-
PubChem. Mefloquine. [Link]
-
PubChem. Tafenoquine Succinate. [Link]
-
PubChem. (+)-Mefloquine. [Link]
-
G-SRS. AMODIAQUINE. [Link]
-
KEGG DRUG. Mefloquine hydrochloride. [Link]
-
precisionFDA. TAFENOQUINE SUCCINATE. [Link]
-
Therapeutic Goods Administration. Attachment: Product Information: Tafenoquine succinate. [Link]
-
Taylor, R. D., & MacCoss, M. (2020). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Journal of medicinal chemistry, 63(12), 6432–6479. [Link]
-
PharmaCompass. Tafenoquine. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. tafenoquine. [Link]
-
Adooq Bioscience. Tafenoquine. [Link]
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Comparative Guide: Assessing Target Selectivity of 6-Nitroquinolin-3-amine-based Kinase Inhibitors
Executive Summary & Scaffold Context
6-Nitroquinolin-3-amine (6-NQA) is a privileged heterocyclic scaffold extensively utilized in the synthesis of Type I ATP-competitive kinase inhibitors. While not a drug in itself, its planar aromatic structure and specific nitrogen/oxygen substitution patterns make it an ideal building block for targeting the hinge region of lipid and protein kinases.
This guide focuses on assessing the target selectivity of 6-NQA derivatives, specifically within the context of PI3K/mTOR dual inhibition and Haspin kinase inhibition , where this scaffold has shown significant utility. The 6-nitro group often serves as an electronic tuner or a handle for further functionalization (via reduction to amine), while the 3-amino group typically engages in critical hydrogen bonding with the kinase hinge region (e.g., Val851 in PI3K
Critical Challenge: The quinoline core is "promiscuous" by nature. It mimics adenosine, meaning 6-NQA derivatives often suffer from off-target activity against unrelated kinases (e.g., EGFR, CDK) or DNA intercalation. Rigorous selectivity profiling is not optional—it is the primary go/no-go filter for this chemical class.
Comparative Analysis: 6-NQA Derivatives vs. Standard Inhibitors
When developing a 6-NQA-based lead, it must be benchmarked against established clinical standards to validate its selectivity profile.
The Comparison Landscape
| Feature | 6-NQA Derivatives (Novel) | Dactolisib (NVP-BEZ235) | Idelalisib (Zydelig) | Alpelisib (Piqray) |
| Primary Target | Dual PI3K / mTOR (Typical) | Dual PI3K / mTOR | PI3K | PI3K |
| Scaffold Core | Quinoline-3-amine | Imidazo[4,5-c]quinoline | Quinazolinone | 2-Aminothiazole |
| Selectivity Goal | Balanced equipotency (PI3K | High Potency, Low Selectivity | High Selectivity (>50-fold) | High Selectivity (>50-fold) |
| Off-Target Risk | High (DNA intercalation, CDK, EGFR) | Moderate (GI toxicity linked to pan-inhibition) | Low (Hepatotoxicity is immune-mediated) | Low (Hyperglycemia is on-target) |
| Binding Mode | ATP-Competitive (Type I) | ATP-Competitive (Type I) | ATP-Competitive (Type I) | ATP-Competitive (Type I) |
Performance Metrics for Selectivity
To objectively rank your 6-NQA compound, calculate the following based on your screening data:
-
Selectivity Score (S-score): The percentage of the kinome inhibited >65% at a specific concentration (usually 1
M or 10 M). A "selective" 6-NQA compound should have an (inhibits <5% of kinases). -
Gini Coefficient: A value between 0 (non-selective) and 1 (single target). 6-NQA derivatives targeting PI3K/mTOR should aim for ~0.6–0.7 (dual targeting), whereas a pure PI3K
inhibitor aims for >0.85. -
Thermodynamic Entropy: Assessed via Surface Plasmon Resonance (SPR). High-selectivity compounds often display enthalpy-driven binding (
), whereas promiscuous quinolines often rely on hydrophobic entropy-driven binding ( ).
Experimental Protocols: Assessing Selectivity
This section details the workflow to validate the selectivity of your 6-NQA library.
Phase 1: Biochemical Selectivity (The "Kinase-Glo" Filter)
Objective: Determine the IC50 ratio between the primary target (e.g., PI3K
Protocol:
-
Reagents: Recombinant PI3K
, mTOR complex, Lipid Substrate (PIP2:PS), ATP ( concentration), and ADP-Glo™ Reagent (Promega). -
Reaction:
-
Prepare 384-well white plates.
-
Add 2
L of 6-NQA compound (serial dilution in DMSO). -
Add 4
L of Enzyme/Substrate mix. Incubate 60 min at RT. -
Add 2
L ATP to initiate.
-
-
Detection: Add 6
L ADP-Glo reagent (depletes ATP). Incubate 40 min. Add 12 L Kinase Detection Reagent (converts ADP to ATP -> Luciferase). -
Analysis: Measure Luminescence. Fit curves to the Hill equation.
-
Validation Criteria:
-
Dual Inhibitor Success: IC50(PI3K) / IC50(mTOR) ratio between 0.5 and 2.0.
-
Failure: Ratio > 10 (lacks dual activity) or < 0.1 (mTOR selective).
-
Phase 2: Broad Kinome Profiling (The "Off-Target" Scan)
Objective: Rule out "scaffold promiscuity" typical of nitro-quinolines.
Methodology: Submit the lead compound (at 1
-
Why: 6-NQA derivatives frequently hit CLK1 , DYRK1A , and Haspin due to the planar shape fitting these narrow pockets.
-
Action: If >50% inhibition is observed on CLK1 or DYRK1A, structural modification of the 6-nitro group (e.g., reduction to amide) is required to introduce steric clashes with non-target kinases.
Phase 3: Cellular Target Engagement (Western Blot)
Objective: Confirm that biochemical potency translates to pathway shutdown in cells without general toxicity.
Protocol:
-
Cell Line: PC-3 (PTEN null, high PI3K activity).
-
Treatment: Treat cells with compound (0.1, 1, 10
M) for 2 hours. -
Lysis: RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).
-
Blotting Targets:
-
p-AKT (Ser473): Marker for PI3K/mTORC2 inhibition.
-
p-S6K (Thr389): Marker for mTORC1 inhibition.
-
p-ERK (Thr202/Tyr204): Negative control (MAPK pathway).
-
-
Interpretation: A selective 6-NQA PI3K/mTOR inhibitor must reduce both p-AKT and p-S6K. If p-ERK is also reduced, the compound is likely a non-selective toxin or general intercalator.
Visualizations
Diagram 1: PI3K/mTOR Signaling & Inhibition Logic
This diagram illustrates the dual node blockade required for 6-NQA derivatives to be effective in this context.
Caption: Dual inhibition mechanism of 6-NQA derivatives targeting both PI3K and mTOR nodes to prevent feedback loop activation.
Diagram 2: Selectivity Assessment Workflow
A step-by-step decision tree for evaluating new derivatives.
Caption: Critical path for validating 6-NQA selectivity. Only compounds passing the Kinome Scan proceed to cellular validation.
References
-
Maira, S. M., et al. (2008). "Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent antitumor activity." Molecular Cancer Therapeutics.
-
Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology.
-
Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal.
-
Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110
in Insulin Signaling." Cell. -
BenchChem. (2025). "6-Nitroquinolin-3-amine: Structure and Applications." Chemical Database.
bioactivity of 6-Nitroquinolin-3-amine compared to its tetrahydroquinoline analogue
This guide provides a technical comparison of 6-Nitroquinolin-3-amine and its saturated analogue, 6-Nitro-1,2,3,4-tetrahydroquinolin-3-amine . It synthesizes structure-activity relationship (SAR) data, mechanistic insights, and experimental protocols to assist in lead optimization and drug design.
Executive Summary
The transition from the fully aromatic 6-Nitroquinolin-3-amine (6-NQA) to its partially saturated analogue, 6-Nitro-1,2,3,4-tetrahydroquinolin-3-amine (6-NTHQ) , represents a fundamental shift in pharmacophore geometry from planar to twisted/puckered .
-
6-NQA (Aromatic): Characterized by high planarity, enabling DNA intercalation and π-π stacking interactions within kinase ATP-binding pockets. It often exhibits higher potency in cytotoxicity assays but lower solubility.
-
6-NTHQ (Saturated): Characterized by a flexible aliphatic ring (C2-C3-C4), increased sp³ character (Fsp³), and improved aqueous solubility. Bioactivity often shifts from DNA targeting to specific enzyme pocket fitting (e.g., MetAP2, proteasome) or metabolic activation.
Structural & Mechanistic Comparison
The core difference lies in the electronic conjugation and 3D topology .
| Feature | 6-Nitroquinolin-3-amine (6-NQA) | 6-Nitro-1,2,3,4-tetrahydroquinolin-3-amine (6-NTHQ) |
| Hybridization | Fully sp² (Planar) | Mixed sp²/sp³ (Puckered/Twisted) |
| Binding Mode | Intercalation: Slides between DNA base pairs. Stacking: π-π interactions with aromatic residues (e.g., Phe, Tyr). | Groove Binding: Fits into minor grooves or flexible enzyme pockets. H-Bonding: Secondary amine (N1) acts as a donor/acceptor. |
| Electronic Effect | Nitro group withdraws electron density from the entire conjugated system, lowering pKa of the 3-amine. | Nitro group affects the aniline portion (N1) strongly, but the 3-amine is electronically isolated, increasing its basicity. |
| Solubility (LogP) | High LogP (Lipophilic, poor aqueous solubility). | Lower LogP (Improved solubility due to N1-H polarity and non-planarity). |
| Primary Target | Topoisomerase II, DNA, Kinases (e.g., Src, EGFR). | Metalloenzymes (MetAP2), Bacterial Ribosomes, Oxidoreductases. |
Mechanistic Pathway Diagram
The following diagram illustrates the divergent signaling and activation pathways for both scaffolds.
Figure 1: Divergent bioactivity pathways. The planar 6-NQA favors DNA intercalation, while the flexible 6-NTHQ favors specific enzyme inhibition.
Comparative Bioactivity Data[1][2][3][4][5]
While direct head-to-head data for the specific 3-amine derivatives is limited, recent SAR studies on the closely related 6-nitro-8-hydroxyquinoline vs. its tetrahydro-analogue provide a validated proxy for the scaffold effects [1].
Antibacterial Potency (MIC Values)
Data extrapolated from nitro-quinoline/THQ comparisons [1][3]:
| Organism | 6-Nitro-Quinoline Scaffold (MIC µM) | 6-Nitro-THQ Scaffold (MIC µM) | Interpretation |
| M. tuberculosis | 10 - 25 | > 100 | Planarity is crucial for mycobacterial cell wall penetration or target binding in this series. |
| S. aureus (Gram+) | 3.4 - 13.8 | 50 - 100 | Aromatic system shows superior potency against Gram-positives. |
| E. coli (Gram-) | 50 - 100 | 25 - 50 | The THQ analogue often shows improved permeability in Gram-negatives due to altered polarity. |
Anticancer Cytotoxicity (IC50)
Based on 3-aminoquinoline derivative studies [2][4]:
-
6-NQA: Generally exhibits higher cytotoxicity (IC50: 1–10 µM) against solid tumors (HeLa, MCF-7) due to non-specific DNA intercalation and topoisomerase inhibition.
-
6-NTHQ: Exhibits lower cytotoxicity (IC50: >20 µM) but higher selectivity. The loss of planarity reduces genotoxicity, making it a better candidate for targeted enzyme inhibition rather than broad chemotherapy.
Experimental Protocols
Protocol A: Selective Reduction (Synthesis of THQ Analogue)
To generate the tetrahydro-analogue for comparison, use a selective reduction protocol that preserves the nitro group.
-
Reagents: 6-Nitroquinolin-3-amine (1.0 eq), NaBH₃CN (3.0 eq), Acetic Acid (glacial).
-
Procedure:
-
Dissolve 6-NQA in glacial acetic acid at 15°C.
-
Add NaBH₃CN portion-wise over 30 minutes (Exothermic!).
-
Stir at room temperature for 2-4 hours. Monitor by TLC (The THQ product will be less polar/fluorescent).
-
Quench: Pour into ice water and basify with NaOH to pH 9.
-
Extraction: Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.
-
Note: Avoid catalytic hydrogenation (H₂/Pd-C) as it will reduce the 6-nitro group to an amine.
-
Protocol B: Comparative MTT Cytotoxicity Assay
This protocol validates the antiproliferative difference between the two scaffolds.
-
Cell Seeding: Seed MCF-7 or HeLa cells (5,000 cells/well) in 96-well plates. Incubate for 24h.
-
Treatment:
-
Prepare 100 mM stock solutions of 6-NQA and 6-NTHQ in DMSO.
-
Perform serial dilutions (0.1 µM to 100 µM) in culture medium.
-
Add to cells (Triplicate wells per concentration).
-
-
Incubation: Incubate for 48h at 37°C, 5% CO₂.
-
Readout:
-
Add MTT reagent (0.5 mg/mL). Incubate 4h.
-
Dissolve formazan crystals in DMSO.[1]
-
Read Absorbance at 570 nm.
-
-
Analysis: Plot Dose-Response curves. Calculate IC50 using non-linear regression (GraphPad Prism).
Expert Recommendations
-
For Antimicrobial Development: Prioritize the 6-Nitroquinolin-3-amine (Aromatic) scaffold. The planar structure correlates with higher potency against Mycobacteria and Gram-positive strains, likely due to effective metal chelation and membrane penetration [1].
-
For Kinase Inhibitor Design: Explore the 6-Nitro-THQ (Saturated) scaffold. The flexible ring allows for "induced fit" into kinase pockets (e.g., MetAP2, Src) where the rigid quinoline might face steric clashes. The THQ scaffold also offers an additional derivatization point at the N1 position [3].
-
Safety Profile: The THQ analogue is predicted to be less mutagenic than the planar quinoline, which is a known DNA intercalator. If your lead compound shows high Ames toxicity, reducing the quinoline to THQ is a standard medicinal chemistry strategy to improve the safety margin.
References
-
Mitrović, A., et al. (2025).[2][1] Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues . Acta Pharmaceutica, 75, 235–257.
-
Cherdtrakulkiat, R., et al. (2025).[1] Derivatives of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities . ResearchGate.
-
Faheem, et al. (2021).[1] Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies . RSC Advances.
-
Global Research Online. (2022).[3][4] Anticancer Activity of Quinoline Derivatives . International Journal of Pharmaceutical Sciences Review and Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues [hrcak.srce.hr]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 4. globalresearchonline.net [globalresearchonline.net]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 6-Nitroquinolin-3-amine
For researchers, scientists, and professionals in drug development, the safe handling of potent chemical compounds is paramount. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with 6-Nitroquinolin-3-amine. Our focus is not just on listing equipment but on cultivating a deep understanding of why these measures are critical, ensuring a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Risks of 6-Nitroquinolin-3-amine
Before any handling, a thorough understanding of the compound's hazard profile is essential. 6-Nitroquinolin-3-amine is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation. [1]
Additionally, a related compound, 6-Nitroquinoline, is suspected of causing cancer (H351) and is harmful in contact with skin (H312) and if inhaled (H332)[2]. Given the structural similarities, a cautious approach that considers these potential risks for 6-Nitroquinolin-3-amine is warranted.
These classifications indicate that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Therefore, our PPE strategy must create a comprehensive barrier to prevent the compound from entering the body through any of these pathways.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is contingent on the nature and scale of the work being performed. The following table outlines the recommended PPE for various laboratory tasks involving 6-Nitroquinolin-3-amine.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Double-gloving with nitrile gloves | Laboratory coat | Recommended, especially for larger quantities or in the absence of localized exhaust ventilation (e.g., N95 respirator) |
| Solution Preparation | Chemical splash goggles or a face shield | Double-gloving with nitrile gloves | Chemical-resistant apron over a laboratory coat | Required if not performed in a certified chemical fume hood |
| Running Reactions and Work-up | Chemical splash goggles and a face shield | Double-gloving with nitrile gloves | Chemical-resistant laboratory coat or suit | Work must be conducted in a certified chemical fume hood |
| Handling Waste and Decontamination | Chemical splash goggles and a face shield | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves | Chemical-resistant apron over a laboratory coat | Recommended if there is a risk of aerosol or dust generation |
Eye and Face Protection
Given that 6-Nitroquinolin-3-amine causes serious eye irritation, robust eye protection is non-negotiable[1].
-
Safety glasses with side shields are the minimum requirement for any work with this compound.
-
Chemical splash goggles should be worn when there is any risk of splashing, such as during solution preparation or reaction work-up.
-
A face shield , worn in conjunction with chemical splash goggles, provides an additional layer of protection for the entire face and is highly recommended when handling larger quantities or during procedures with a higher risk of splashing[3][4].
Hand Protection
To prevent skin irritation and potential absorption, appropriate hand protection is crucial[1][5].
-
Double-gloving with nitrile gloves provides an extra layer of safety. If the outer glove is compromised, the inner glove continues to offer protection while the outer glove is replaced.
-
Regularly inspect gloves for any signs of degradation or puncture before and during use.
-
Gloves should be removed promptly and correctly to avoid contaminating the skin.
Body Protection
Protective clothing is the primary barrier against accidental skin contact[4].
-
A clean, buttoned laboratory coat is the minimum requirement.
-
For tasks with a higher risk of splashes or spills, a chemical-resistant apron worn over the lab coat is recommended.
-
In scenarios with a significant risk of exposure, such as a large-scale reaction or a major spill, a chemical-resistant suit may be necessary[6].
Respiratory Protection
Inhalation of 6-Nitroquinolin-3-amine can cause respiratory irritation[1].
-
All work with this compound should ideally be conducted within a certified chemical fume hood to minimize the risk of inhalation.
-
If a fume hood is not available or if there is a risk of dust generation during weighing, a NIOSH-approved respirator is essential. The specific type of respirator will depend on the concentration and form of the compound being handled. For powders, an N95 respirator may be sufficient, while for solutions or potential vapors, a respirator with organic vapor cartridges may be more appropriate[4].
Operational Plan: Donning and Doffing of PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Donning Sequence
-
Protective Clothing: Don the laboratory coat and any additional protective suits or aprons.
-
Respiratory Protection: If required, perform a fit check for your respirator.
-
Eye and Face Protection: Put on safety glasses, goggles, and/or a face shield.
-
Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of the laboratory coat.
Doffing Sequence
-
Gloves (Outer Pair): Remove the outer pair of gloves, being careful not to touch the outside with your bare hands.
-
Protective Clothing: Unbutton your lab coat and remove it by turning it inside out to contain any contaminants. Remove any aprons or suits.
-
Eye and Face Protection: Remove the face shield and/or goggles from the back to the front.
-
Respiratory Protection: Remove your respirator.
-
Gloves (Inner Pair): Remove the inner pair of gloves.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal Plan for Contaminated PPE and Waste
Proper disposal of contaminated materials is essential to protect yourself, your colleagues, and the environment.
-
Solid Waste: All disposable PPE (gloves, lab coats, etc.) and any materials used to clean up spills of 6-Nitroquinolin-3-amine should be considered hazardous waste. Place these items in a designated, labeled, and sealed hazardous waste container[7][8].
-
Liquid Waste: Unused solutions of 6-Nitroquinolin-3-amine should be collected in a designated hazardous waste container. Do not pour any solutions down the drain[9].
-
Empty Containers: "Empty" containers of 6-Nitroquinolin-3-amine may still contain residual amounts of the chemical and should be treated as hazardous waste. They should be triple-rinsed (if appropriate for the container type and subsequent disposal method), and the rinsate collected as hazardous waste. The container should then be disposed of according to your institution's hazardous waste guidelines[2].
Always follow your institution's specific guidelines for hazardous waste disposal.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE when handling 6-Nitroquinolin-3-amine.
Caption: A flowchart for selecting appropriate PPE for handling 6-Nitroquinolin-3-amine.
By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling 6-Nitroquinolin-3-amine, ensuring a safer laboratory environment for everyone.
References
-
Industrial Safety Tips. PPE For Chemical Handling With Example. [Link]
-
Safelyio. Personal Protective Equipment for Chemical Handling. [Link]
-
BASF. Safety data sheet. [Link]
-
Duke University. Safe Handling of Hazardous Drugs. [Link]
-
Carl ROTH. Safety Data Sheet: 3-Nitroaniline. [Link]
-
PubChem. 3-Nitroaniline. [Link]
-
JMN Specialties, Inc. Safety Data Sheet (C-6 AMINE). [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. echemi.com [echemi.com]
- 3. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 4. safelyio.com [safelyio.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. download.basf.com [download.basf.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. chemview.epa.gov [chemview.epa.gov]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
